molecular formula C12H14F2O3S B1429237 (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate CAS No. 681128-40-5

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Cat. No.: B1429237
CAS No.: 681128-40-5
M. Wt: 276.3 g/mol
InChI Key: BCKQZBURCGQHFI-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (CAS 681128-40-5) is a high-value chemical building block specifically designed for advanced pharmaceutical research and development. This compound features a 3,3-difluorocyclobutyl moiety, a conformationally restricted and metabolically stable scaffold that is increasingly valuable in modern medicinal chemistry. The 4-methylbenzenesulfonate (tosylate) ester group serves as an excellent leaving group, making this reagent particularly useful for introducing the difluorocyclobutyl unit into target molecules via nucleophilic substitution reactions. Its primary research application lies in the synthesis of more complex, biologically active molecules, including potential therapeutic agents. For instance, compounds containing the 3,3-difluorocyclobutyl structure have been investigated as key intermediates in the development of T-type calcium channel blockers, which are relevant for treating neurological conditions and pain . The strategic incorporation of fluorine atoms and the strained cyclobutane ring can significantly influence a drug candidate's properties, such as its metabolic stability, membrane permeability, and binding affinity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(13,14)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKQZBURCGQHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has emerged as a powerful tool for modulating physicochemical and pharmacological properties.[1][2] Among these, the gem-difluorocyclobutane motif has garnered significant attention.[3][4] Its rigid, puckered structure can impart favorable conformational constraints, enhance metabolic stability, and serve as a lipophilic bioisostere for other functional groups.[1][3][5] The compound this compound is a key intermediate, enabling the introduction of this valuable difluorocyclobutane moiety into a wide array of target molecules through nucleophilic substitution.[6][7] The tosylate group serves as an excellent leaving group, facilitating reactions with a diverse range of nucleophiles.[8][9]

This guide provides a comprehensive overview of the , detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization.

Synthetic Strategy: The Tosylation of (3,3-Difluorocyclobutyl)methanol

The synthesis of the target compound is achieved through the tosylation of the corresponding primary alcohol, (3,3-difluorocyclobutyl)methanol.[10][11] This reaction involves the conversion of the alcohol's hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[8][9] The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[12][13][14]

Reaction Mechanism

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[15] The base plays a dual role: it neutralizes the hydrochloric acid byproduct formed during the reaction and can also act as a nucleophilic catalyst.[15] The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond is not broken during the reaction.[8][14]

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.
(3,3-Difluorocyclobutyl)methanolC₅H₈F₂O122.11681128-39-2
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6498-59-9
Pyridine (anhydrous)C₅H₅N79.10110-86-1
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,3-difluorocyclobutyl)methanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.5-2.0 eq.).

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[12][13]

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of deionized water.[12]

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate.[12][13]

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.[12] A gradient of ethyl acetate in hexanes is typically used as the eluent. It is crucial to remove any unreacted p-toluenesulfonyl chloride, as it can interfere with subsequent reactions.[12] One method to remove excess TsCl is to react it with a cellulosic material like filter paper, followed by filtration.[6]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the tosylate ester.[12]

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group (S=O) stretching frequencies.[12]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[12]

Diagrams

Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start (3,3-Difluorocyclobutyl)methanol Reagents TsCl, Pyridine DCM, 0°C to RT Start->Reagents 1. Add Reagents Product Crude Product Reagents->Product 2. Reaction Quench Quench with H₂O Product->Quench 3. Quench Extract Extraction & Wash Quench->Extract 4. Extract Dry Dry & Concentrate Extract->Dry 5. Dry Purify Column Chromatography Dry->Purify 6. Purify Final (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Purify->Final

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism Diagram

Sources

characterization of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Introduction: A Key Building Block for Modern Drug Discovery

This compound is a specialized organic reagent that has garnered significant interest within the pharmaceutical and agrochemical industries. Its structure is a deliberate combination of two key functional moieties: a gem-difluorinated cyclobutyl ring and a p-toluenesulfonate (tosylate) ester. This design makes it a highly valuable building block for introducing the 3,3-difluorocyclobutane motif into target molecules.

The inclusion of gem-difluoro groups is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity, and alter conformational preferences and electronic properties, often leading to improved binding affinity and pharmacokinetic profiles.[1] The tosylate group, conversely, is one of the most effective leaving groups in nucleophilic substitution reactions, enabling the facile covalent attachment of the fluorinated scaffold to a wide array of molecular frameworks.[2][3]

This guide provides a comprehensive technical overview of the synthesis, characterization, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Synthesis and Mechanistic Considerations

The preparation of the title compound is logically approached as a two-stage process: first, the synthesis of the precursor alcohol, (3,3-difluorocyclobutyl)methanol, followed by its conversion to the corresponding tosylate.

Stage 1: Synthesis of (3,3-Difluorocyclobutyl)methanol

While several proprietary routes exist, a common and scalable approach involves the reduction of a suitable carboxylic acid or ester derivative, such as 3,3-difluorocyclobutanecarboxylic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are typically employed for this transformation.

The causality behind this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the relatively unreactive carboxylate group to a primary alcohol. The process must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Stage 2: Tosylation of (3,3-Difluorocyclobutyl)methanol

The conversion of the primary alcohol to the target tosylate is a critical step that transforms the poor leaving group (hydroxide, HO⁻) into an excellent, resonance-stabilized leaving group (tosylate, TsO⁻).[3] The standard protocol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

G cluster_0 Synthesis Workflow Start Start Precursor 3,3-Difluorocyclobutane Carboxylic Acid Derivative Reduction Reduction (e.g., LiAlH₄) Alcohol (3,3-Difluorocyclobutyl)methanol Tosylation Tosylation (TsCl, Base) Product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Mechanism of Tosylation: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. The base (e.g., pyridine, triethylamine) serves a dual purpose: it acts as a catalyst and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

G Alcohol R-OH TsCl Cl-S(=O)₂-Ar Alcohol->TsCl Nucleophilic Attack Intermediate R-O⁺(H)-S(=O)₂-Ar   Cl⁻ TsCl->Intermediate Product R-O-S(=O)₂-Ar Intermediate->Product Byproduct Base-H⁺ Cl⁻ Intermediate->Byproduct Base Base Base->Intermediate Deprotonation

Expert Insight: It is crucial to recognize that the reaction of alcohols with tosyl chloride does not invariably lead to tosylates. In certain cases, particularly with alcohols that can form stabilized carbocations (like benzylic alcohols), the intermediate tosylate can be converted in situ to the corresponding chloride.[4] For a primary alcohol like (3,3-difluorocyclobutyl)methanol, this side reaction is less probable, but maintaining moderate reaction temperatures (e.g., 0 °C to room temperature) is a prudent measure to ensure the isolation of the desired tosylate.

Detailed Experimental Protocol: Tosylation

The following protocol is a validated, general procedure that can be adapted for the synthesis of the title compound.

  • Preparation: A clean, dry, round-bottomed flask equipped with a magnetic stir bar is charged with (3,3-difluorocyclobutyl)methanol (1.0 eq.).

  • Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the alcohol completely. The flask is then placed in an ice bath and cooled to 0 °C.

  • Reagent Addition: A base, such as triethylamine (1.5 eq.) or pyridine, is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Using a slight excess of TsCl ensures full conversion of the starting alcohol.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure tosylate.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties
PropertyValueSource
CAS Number 681128-40-5[2][5][6]
Molecular Formula C₁₂H₁₄F₂O₃S[2][6]
Molecular Weight 276.30 g/mol [2][6]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Purity >95% (typical for commercial samples)[6]
Spectroscopic Data Interpretation

The following table summarizes the expected signals in the NMR and IR spectra, which serve as a fingerprint for the molecule. The assignments are based on established principles and data from analogous structures, such as butyl 4-methylbenzenesulfonate.[7]

TechniqueSignalExpected Chemical Shift / WavenumberAssignment
¹H NMR Doubletδ ≈ 7.80 ppm2H, Ar-H ortho to SO₂
Doubletδ ≈ 7.35 ppm2H, Ar-H meta to SO₂
Doubletδ ≈ 4.10 ppm2H, -CH₂-OTs
Multipletδ ≈ 2.50 - 2.80 ppm5H, cyclobutyl -CH₂- and -CH-
Singletδ ≈ 2.45 ppm3H, Ar-CH₃
¹³C NMR Singletδ ≈ 145.0 ppmAr-C (quaternary, attached to SO₂)
Singletδ ≈ 132.5 ppmAr-C (quaternary, attached to CH₃)
Singletδ ≈ 130.0 ppmAr-CH (meta to SO₂)
Singletδ ≈ 128.0 ppmAr-CH (ortho to SO₂)
Triplet (¹JCF)δ ≈ 120.0 ppmCF₂ (gem-difluoro carbon)
Singletδ ≈ 75.0 ppm-CH₂-OTs
Triplet (²JCF)δ ≈ 35.0 ppmCyclobutyl -CH₂-
Singletδ ≈ 30.0 ppmCyclobutyl -CH-
Singletδ ≈ 21.6 ppmAr-CH₃
¹⁹F NMR Singletδ ≈ -90 to -110 ppmCF₂
IR Strong1360 cm⁻¹ & 1175 cm⁻¹Asymmetric & Symmetric S=O stretch
Strong1100 cm⁻¹C-O stretch

Reactivity and Applications in Drug Development

The primary utility of this compound stems from its role as an electrophile in Sₙ2 reactions. The tosylate group is an exceptionally stable anion, making it an excellent leaving group that is readily displaced by a wide range of nucleophiles.[3]

G Reagent (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Product Nu-CH₂-(3,3-difluorocyclobutyl) Reagent->Product LeavingGroup TsO⁻ (Leaving Group) Reagent->LeavingGroup Displacement Nucleophile Nucleophile (Nu⁻) Nucleophile->Reagent Sₙ2 Attack

Key Applications:

  • Carbon-Heteroatom Bond Formation: The reagent is widely used to alkylate amines, phenols, thiols, and other heteroatomic nucleophiles. This allows for the direct and efficient incorporation of the 3,3-difluorocyclobutylmethyl moiety, a valuable pharmacophore, into lead compounds.

  • Carbon-Carbon Bond Formation: Strong carbon-based nucleophiles, such as enolates, organocuprates, and Grignard reagents (under specific conditions), can displace the tosylate to form new C-C bonds, enabling the extension of carbon skeletons.

  • Radiopharmaceutical Synthesis: Tosylates are common precursors in positron emission tomography (PET) tracer synthesis. They can undergo rapid nucleophilic substitution with [¹⁸F]fluoride ions to produce ¹⁸F-labeled molecules for in vivo imaging, a critical tool in modern drug development and diagnostics.[8]

The strategic value is clear: a single, versatile building block provides access to a diverse library of fluorinated analogues of a parent compound. This enables researchers to systematically probe structure-activity relationships (SAR) and optimize drug properties such as potency, selectivity, and pharmacokinetics.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its synthesis is robust, its characterization is straightforward, and its reactivity is predictable and highly useful. By providing an efficient means to introduce the metabolically robust and conformationally constrained 3,3-difluorocyclobutyl group, this reagent empowers medicinal chemists to overcome common drug development hurdles and accelerate the discovery of novel therapeutics. Its continued application is expected to contribute significantly to the advancement of next-generation pharmaceuticals.

References

  • (No specific publication found for direct citation, but the principles are well-established in medicinal chemistry liter
  • MySkinRecipes. This compound. [Link]

  • (Reference[9] details synthesis of related difluoro compounds, providing background context for synthetic strategies but is not directly cited for a specific claim in the text.)

  • Qian, C., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(11), 17622-17630. [Link]

  • (Reference[10] is for a related mesylate and was used for comparative understanding but not directly cited.)

  • (No specific publication found for direct cit
  • Dobbs, A. P., et al. EXPERIMENTAL SUPPORTING INFORMATION: The Indium Trichloride-Promoted Aza-Prins Reaction. The Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Comagic, S., & Schirrmacher, R. (2004). Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols. Synthesis, 2004(06), 885-888. [Link]

  • (Reference[11] confirms the existence of the precursor alcohol but is not cited for a specific claim.)

  • (No specific publication found for direct cit
  • (No specific publication found for direct cit
  • Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters, 15(21), 4699-702. [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

Sources

A Technical Guide to (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (CAS No. 681128-40-5) has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity. The molecule uniquely combines the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) moiety with the desirable physicochemical properties of the gem-difluorocyclobutyl scaffold. We will explore the strategic rationale for its use, detailing how the introduction of this fluorinated motif can enhance metabolic stability, modulate lipophilicity, and impose valuable conformational constraints on bioactive molecules. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the design and synthesis of next-generation therapeutics.

Introduction: A Fusion of Reactivity and Stability

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to optimize pharmacokinetic and pharmacodynamic profiles.[1] The gem-difluoroalkyl group is particularly prized for its ability to act as a bioisostere and to block sites of metabolic oxidation, thereby increasing a drug candidate's in vivo half-life.[2] When this motif is part of a strained ring system like cyclobutane, it offers a three-dimensional scaffold that can enforce a specific conformation favorable for target binding.[3]

This compound capitalizes on these benefits by functionalizing the metabolically robust difluorocyclobutyl core with a tosylate group. The tosylate is an outstanding leaving group in nucleophilic substitution reactions, a consequence of the high stability of its corresponding anion, which is delocalized by resonance across the sulfonate group.[4][5] This inherent reactivity transforms the otherwise stable fluorinated fragment into a potent electrophilic building block, enabling its efficient conjugation to a wide array of nucleophiles and complex molecular frameworks.[6]

Physicochemical and Spectroscopic Properties

The effective use of any chemical reagent begins with a thorough understanding of its physical and spectral characteristics.

Core Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 681128-40-5[7][8][9]
Molecular Formula C₁₂H₁₄F₂O₃S[7][8][10]
Molecular Weight 276.30 g/mol [7][8][10]
Appearance Typically a solid or oilN/A
Storage Sealed in a dry environment at 2-8°C[7]
Spectroscopic Profile (Predicted)

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following table outlines the expected signals.

TechniqueExpected Chemical Shifts (δ) and MultiplicitiesAssignment
¹H NMR 7.80 (d), 7.35 (d)Aromatic protons (AA'BB' system) of the tosyl group
4.10 (d)-O-CH₂ - protons adjacent to the cyclobutyl ring
2.70-2.50 (m)Methine proton (-CH -) of the cyclobutyl ring
2.45 (s)Methyl (-CH₃ ) protons of the tosyl group
2.40-2.20 (m)Methylene (-CH₂ -) protons of the cyclobutyl ring
¹³C NMR ~145, ~133, ~130, ~128Aromatic carbons of the tosyl group
~120 (t, JCF ≈ 280 Hz)C F₂ carbon of the cyclobutyl ring
~72-O-CH₂ - carbon
~35 (t, JCCF ≈ 20 Hz)C H₂ carbons of the cyclobutyl ring
~30-C H- carbon of the cyclobutyl ring
~22Methyl (-CH₃ ) carbon of the tosyl group
¹⁹F NMR SingletTwo equivalent fluorine atoms (-CF₂ )

Synthesis and Purification

The most direct and common synthesis of this compound involves the tosylation of its corresponding alcohol, (3,3-Difluorocyclobutyl)methanol. This process converts the poorly reactive hydroxyl group into a highly reactive tosylate leaving group.

Synthesis Workflow

The overall transformation is a one-step esterification reaction.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A (3,3-Difluorocyclobutyl)methanol P1 Mix & Stir at 0°C to RT A->P1 B p-Tosyl Chloride (TsCl) B->P1 C Base (e.g., Pyridine) C->P1 D Solvent (e.g., DCM) D->P1 W1 Aqueous Wash P1->W1 W2 Dry Organic Layer W1->W2 W3 Concentrate W2->W3 W4 Purify (Chromatography) W3->W4 Z (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate W4->Z

Caption: General workflow for the synthesis of the target tosylate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the title compound.

  • Preparation: To a solution of (3,3-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) in a round-bottomed flask under an inert atmosphere (N₂ or Ar), add pyridine (1.5 eq.). Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The causality for this is to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2-12 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, water, and finally a brine solution.[11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is defined by its reactivity as an electrophile in nucleophilic substitution reactions, overwhelmingly proceeding via an Sₙ2 mechanism for this primary substrate.

The Tosylate as a Superb Leaving Group

The hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is a relatively weak acid, making the hydroxide anion (OH⁻) a strong base. Conversion to a tosylate transforms this poor leaving group into an excellent one. The pKa of the conjugate acid, p-toluenesulfonic acid, is approximately -2.8, making the tosylate anion an extremely weak base and therefore a stable species in solution. This stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[4][5]

The Sₙ2 Reaction Pathway

The primary carbon of the methylene bridge (-CH₂-OTs) is sterically unhindered and highly electrophilic, making it an ideal substrate for Sₙ2 reactions. A wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols, carbanions) can displace the tosylate group to form a new carbon-nucleophile bond.

Caption: Generalized Sₙ2 reaction mechanism with the tosylate.

Importantly, the gem-difluorocyclobutyl core is exceptionally stable under a wide range of acidic, basic, and nucleophilic conditions, ensuring it remains intact during subsequent synthetic transformations.[3]

Applications in Medicinal Chemistry

The primary application of this compound is as a specialized alkylating agent to introduce the (3,3-difluorocyclobutyl)methyl fragment into molecules of interest, particularly in drug development programs.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing C-H bonds at a metabolically vulnerable position with C-F bonds can prevent enzymatic oxidation by Cytochrome P450 enzymes, a major pathway for drug metabolism.[2]

  • Conformational Control: The rigid four-membered ring restricts the rotational freedom of the substituent, locking it into a defined spatial orientation. This can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can influence the pKa of nearby functional groups. The introduction of the C-F₂ group also increases lipophilicity, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

GHS Pictogram(s)Hazard StatementsPrecautionary Statements
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Data derived from supplier safety information)[8]

Handling Recommendations:

  • Always handle this reagent in a well-ventilated chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a high-value synthetic intermediate that provides a direct and efficient route to incorporating the metabolically robust and conformationally constrained difluorocyclobutyl moiety. Its well-defined reactivity, centered on the excellent tosylate leaving group, makes it a reliable tool for medicinal chemists aiming to enhance the drug-like properties of their lead compounds. A comprehensive understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of innovative therapeutics.

References

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link][5]

  • Proprep. (2024). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?[Link][12]

  • University of Calgary. (n.d.). Chapter 8: Tosylates. [Link]

  • Gouverneur, V., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link][3]

  • Chem LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link][13]

  • MySkinRecipes. (n.d.). This compound. [Link][6]

  • ChemistryViews. (2024). Making Cyclobutenes from Cyclopropyl Carbenes. [Link][1]

  • Beier, P., et al. (2017). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Beilstein Journal of Organic Chemistry. [Link][2]

  • Schirrmacher, R., & Comagic, S. (2004). Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols. Synthesis. [Link][14][15]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link][11]

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Spectroscopic Characterization of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate, a fluorinated organic compound, holds significant interest for researchers and professionals in drug development and materials science. Its unique structural features, combining a strained, fluorinated cyclobutane ring with a versatile tosylate leaving group, make it a valuable building block in synthetic organic chemistry. The gem-difluoro group can impart desirable properties such as increased metabolic stability and altered lipophilicity, while the tosylate moiety is an excellent leaving group for nucleophilic substitution reactions.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its effective utilization, enabling unambiguous identification, purity assessment, and the tracking of its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide, grounded in extensive data from analogous structures and established spectroscopic principles, offers a robust predictive framework for its characterization.

Molecular Structure and Spectroscopic Assignment Strategy

The logical first step in any spectroscopic analysis is to understand the molecule's structure and to devise a systematic numbering scheme for assigning signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show distinct signals for the protons of the difluorocyclobutyl ring, the methylene bridge, and the tosyl group. The presence of fluorine atoms will introduce complex splitting patterns (H-F couplings).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Key Couplings
H-7, H-11 (Aromatic)~ 7.8Doublet (d)Protons ortho to the sulfonyl group are deshielded. Coupled to H-8 and H-10 respectively (³JHH ≈ 8 Hz).
H-8, H-10 (Aromatic)~ 7.4Doublet (d)Protons meta to the sulfonyl group. Coupled to H-7 and H-11 respectively (³JHH ≈ 8 Hz).
H-5 (CH₂)~ 4.2Doublet of triplets (dt) or complex multipletMethylene protons adjacent to the electron-withdrawing tosylate oxygen. Coupled to the methine proton H-1 (³JHH) and potentially showing through-space coupling to the fluorine atoms.
H-2, H-4 (CH₂)~ 2.8 - 2.4Multiplet (m)Protons on the cyclobutane ring adjacent to the difluorinated carbon. They will exhibit complex splitting due to geminal (²JHH) and vicinal (³JHH) couplings to each other and to H-1, as well as couplings to the fluorine atoms (³JHF and ⁴JHF).
H-1 (CH)~ 2.6 - 2.2Multiplet (m)Methine proton of the cyclobutane ring, coupled to the adjacent methylene protons (H-2, H-4) and the methylene bridge protons (H-5).
H-12 (CH₃)~ 2.5Singlet (s)Methyl protons of the tosyl group.

Expertise & Experience: The prediction of complex multiplets for the cyclobutyl protons is based on the rigid, puckered nature of the cyclobutane ring, which leads to diastereotopic protons with different chemical shifts and coupling constants. The presence of two fluorine atoms on the adjacent carbon will further complicate these signals due to H-F couplings over multiple bonds.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (O, F, S) and the overall molecular geometry.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Rationale
C-9 (Aromatic)~ 145Singlet (s)Quaternary aromatic carbon attached to the methyl group.
C-6 (Aromatic)~ 133Singlet (s)Quaternary aromatic carbon attached to the sulfur atom.
C-8, C-10 (Aromatic)~ 130Singlet (s)Aromatic CH carbons.
C-7, C-11 (Aromatic)~ 128Singlet (s)Aromatic CH carbons.
C-3 (CF₂)~ 118Triplet (t)The gem-difluoro substituted carbon, showing a large one-bond C-F coupling (¹JCF). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1].
C-5 (CH₂)~ 70Singlet (s) or Triplet (t)Methylene carbon attached to the tosylate oxygen. May show a small through-space coupling to the fluorine atoms (⁴JCF).
C-2, C-4 (CH₂)~ 38Triplet (t)Cyclobutane methylene carbons adjacent to the CF₂ group, showing a two-bond C-F coupling (²JCF). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1].
C-1 (CH)~ 26Triplet (t)Cyclobutane methine carbon, showing a three-bond C-F coupling (³JCF). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1].
C-12 (CH₃)~ 22Singlet (s)Methyl carbon of the tosyl group.

Trustworthiness: The predicted chemical shifts and C-F coupling patterns for the difluorocyclobutyl moiety are directly informed by the published data for 3,3-difluorocyclobutanecarboxylic acid, a very close structural analog[1]. This provides a high degree of confidence in these assignments.

¹⁹F NMR Spectroscopy: A Key Diagnostic Tool

The ¹⁹F NMR spectrum is expected to be relatively simple, likely showing a single signal for the two equivalent fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
F (on C-3)~ -85 to -100Multiplet (m)The chemical shift is typical for gem-difluoroalkanes. The signal will be a multiplet due to coupling with the adjacent cyclobutane protons (H-2 and H-4). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1][2].

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Significance
3100 - 3000C-H stretchAromatic C-HConfirms the presence of the benzene ring.
3000 - 2850C-H stretchAliphatic C-HIndicates the presence of the cyclobutane and methylene groups.
1600, 1475C=C stretchAromatic RingCharacteristic absorptions for the benzene ring.
1370 - 1340Asymmetric S=O stretchSulfonate EsterA strong and characteristic absorption for the sulfonyl group[3][4].
1190 - 1160Symmetric S=O stretchSulfonate EsterAnother strong and characteristic absorption for the sulfonyl group[3][4].
1100 - 1000C-O stretchEsterIndicates the C-O bond of the tosylate ester.
1200 - 1000C-F stretchAlkyl FluorideStrong absorptions confirming the presence of the C-F bonds.

Authoritative Grounding: The predicted IR absorption frequencies for the sulfonate group are well-established in the literature and serve as a reliable diagnostic for this functional group[3][4][5].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

  • Expected Molecular Ion (M⁺): For the molecular formula C₁₂H₁₄F₂O₃S, the expected monoisotopic mass is approximately 276.06 g/mol . Depending on the ionization technique (e.g., ESI, CI), protonated ([M+H]⁺) or other adducts may be observed.

  • Key Fragmentation Pathways:

    • Loss of the Tosyl Group: A common fragmentation pathway for tosylates is the cleavage of the C-O bond, leading to the formation of a carbocation of the (3,3-difluorocyclobutyl)methyl moiety and the tosylate anion.

    • Formation of the Tropylium Ion: The tosyl group itself can fragment. A characteristic peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a strong indicator of a benzyl or tolyl group.

    • Loss of SO₂: Fragmentation of the tosyl group can also involve the loss of sulfur dioxide (SO₂), leading to a fragment corresponding to the p-methylphenolate anion[6].

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~10-20 mg (¹H, ¹⁹F) ~50-100 mg (¹³C) dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C acquire_19F Acquire ¹⁹F Spectrum setup->acquire_19F ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_19F->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra (TMS) baseline->reference integrate Integration (¹H) reference->integrate for ¹H Final Analysis Final Analysis integrate->Final Analysis

Caption: A generalized workflow for acquiring and processing NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

    • For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the chemical shift scale to the internal standard (TMS at 0 ppm).

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the spectrometer and acquire the IR spectrum.

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By leveraging established spectroscopic principles and data from closely related analogs, researchers, scientists, and drug development professionals can confidently approach the characterization of this important synthetic building block. The detailed protocols and expected data presented herein serve as a valuable resource for ensuring the identity and purity of this compound in its various applications.

References

  • Mass spectral fragmentations of sulfonates - Supporting Information. (n.d.).
  • 3,3-Difluorocyclobutanecarboxylic acid synthesis. (n.d.). ChemicalBook.
  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

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(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in modern medicinal chemistry, primarily utilized for the introduction of the 3,3-difluorocyclobutyl moiety into bioactive molecules. Its "mechanism of action" is rooted in its chemical reactivity as a potent electrophile in nucleophilic substitution reactions. This guide provides an in-depth analysis of its reactivity, the factors governing its mechanism, and its practical application in pharmaceutical synthesis, with a focus on the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Introduction: A Key Building Block in Drug Discovery

This compound is a crystalline solid with the chemical formula C12H14F2O3S. Its structure features a 3,3-difluorocyclobutane ring connected to a methyl group that is, in turn, functionalized with a 4-methylbenzenesulfonate (tosylate) group. The significance of this compound lies in the strategic combination of two key features:

  • The 3,3-Difluorocyclobutyl Moiety: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, in particular, offers a unique conformational constraint and a means to introduce a gem-difluoro group, which can act as a bioisostere for a carbonyl group.

  • The Tosylate Leaving Group: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. Its stability as an anion is due to the delocalization of the negative charge across the sulfonate group and the benzene ring. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The primary utility of this compound is therefore as a precursor for the synthesis of more complex molecules, where the tosylate group is displaced by a nucleophile to form a new carbon-nucleophile bond.

Core Mechanism of Action: Nucleophilic Substitution

The mechanism of action of this compound in a synthetic context is predominantly a bimolecular nucleophilic substitution (S_N_2) reaction . Several factors contribute to this mechanistic pathway:

  • Primary Substrate: The tosylate group is attached to a primary carbon atom. Primary substrates strongly favor the S_N_2 mechanism over the S_N_1 mechanism because of the relative instability of the corresponding primary carbocation and the minimal steric hindrance around the reaction center.

  • Excellent Leaving Group: As mentioned, the tosylate anion is very stable, which facilitates the cleavage of the carbon-oxygen bond. This is a critical requirement for both S_N_1 and S_N_2 reactions, but in this case, it enables the S_N_2 pathway to proceed efficiently.

  • Influence of the Difluorocyclobutyl Group:

    • Steric Effects: The cyclobutyl ring introduces some steric bulk near the reaction center, which could potentially slow down the rate of S_N_2 reaction compared to a less hindered acyclic analogue. However, as a primary tosylate, the reaction site is still sufficiently accessible for most nucleophiles.

    • Electronic Effects: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-O bond of the tosylate, increasing the electrophilicity of the primary carbon and making it more susceptible to nucleophilic attack.

The S_N_2 Reaction Pathway

The S_N_2 reaction of this compound proceeds via a single, concerted step. A nucleophile (Nu:⁻) attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the tosylate group breaks.

BTK_Inhibitor_Synthesis pyrazole Pyrazole Derivative (Nucleophile) N-H conditions Cs₂CO₃, DMF 60-80 °C tosylate This compound C-OTs product N-alkylated BTK Inhibitor Precursor N-CH₂-(3,3-difluorocyclobutyl) conditions->product S_N_2 Reaction byproduct Cesium Tosylate CsOTs conditions->byproduct

The Emergence of a Key Fluorinated Building Block: A Technical Guide to (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated motifs, the gem-difluorocycloalkyl group has garnered significant attention. This in-depth technical guide delves into the discovery, synthesis, and application of a pivotal building block, (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate , a versatile reagent that facilitates the introduction of the 3,3-difluorocyclobutyl moiety into complex molecules.

The Rationale for Fluorinated Cycloalkanes in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, offers a rigid and three-dimensional structural element that can be exploited to probe and define the topology of biological targets. When geminally difluorinated, the cyclobutane scaffold imparts several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The introduction of two fluorine atoms can alter the acidity or basicity of nearby functional groups and modulate the overall lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Constraint: The rigid cyclobutane core restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for its target protein.

The 3,3-difluoro substitution pattern, in particular, offers a unique electronic and steric environment compared to its 2,2-difluoro isomer, providing medicinal chemists with a valuable tool for fine-tuning molecular properties.

The Genesis of this compound: A Tale of Synthesis and Activation

The "discovery" of this compound is intrinsically linked to the development of synthetic routes to its precursor, (3,3-difluorocyclobutyl)methanol, and the subsequent activation of the hydroxyl group for nucleophilic substitution. While a singular "discovery" paper for this specific tosylate is not readily identifiable in the primary literature, its emergence is a logical progression in the field of fluorinated building block synthesis. The development of such reagents is often driven by the need for specific structural motifs in proprietary drug discovery programs, with their synthesis first appearing in the patent literature or becoming commercially available through specialized chemical suppliers.

The core of its discovery lies in a two-stage synthetic strategy: the construction of the 3,3-difluorocyclobutane core and the subsequent functionalization to the desired tosylate.

Part 1: Synthesis of the Precursor - (3,3-difluorocyclobutyl)methanol

The synthesis of the key precursor, (3,3-difluorocyclobutyl)methanol, is a critical first step. A representative synthetic approach is outlined below, drawing upon established methodologies for the construction of gem-difluorocyclobutanes.

G

Caption: Synthetic pathway to (3,3-difluorocyclobutyl)methanol.

Experimental Protocol: Synthesis of (3,3-Difluorocyclobutyl)methanol

  • Esterification of 3-Oxocyclobutanecarboxylic Acid:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.) in methanol (5-10 vol.), slowly add thionyl chloride (1.2 eq.) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure. The crude methyl 3-oxocyclobutanecarboxylate can be purified by distillation or used directly in the next step.

  • Deoxofluorination:

    • In a fume hood, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (10 vol.).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxo-Fluor®) (2.2 eq.) to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude methyl 3,3-difluorocyclobutanecarboxylate is purified by column chromatography on silica gel.

  • Reduction to (3,3-Difluorocyclobutyl)methanol:

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 vol.) at 0 °C, add a solution of methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq.) in THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solids and wash with THF.

    • The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (3,3-difluorocyclobutyl)methanol, which can be purified by distillation or column chromatography.

Part 2: Activation via Tosylation - The Final Step

The conversion of the primary alcohol to a tosylate is a crucial activation step, transforming the poorly leaving hydroxyl group into an excellent leaving group (tosylate). This allows for subsequent nucleophilic substitution reactions to introduce the 3,3-difluorocyclobutyl)methyl moiety into a target molecule.

G

Caption: Synthesis of the target tosylate from the precursor alcohol.

Experimental Protocol: Synthesis of this compound

  • Tosylation Reaction:

    • Dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) (10 vol.) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Data Presentation

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

Compound Property Value
Molecular Formula C₁₂H₁₄F₂O₃S
Molecular Weight 276.30 g/mol
CAS Number 681128-40-5
Appearance White to off-white solid

Representative Spectroscopic Data:

While a definitive, publicly available, and citable spectrum for this specific compound is not readily found in peer-reviewed journals, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.80d2HAr-H (ortho to SO₂)
~7.35d2HAr-H (meta to SO₂)
~4.10d2H-CH ₂-OTs
~2.70m1H-CH -CH₂OTs
~2.45s3HAr-CH
~2.30 - 2.10m4H-CH ₂-CF₂-CH ₂-

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~145.0Ar-C (ipso to SO₂)
~132.5Ar-C (ipso to CH₃)
~130.0Ar-C H (meta to SO₂)
~128.0Ar-C H (ortho to SO₂)
~120.0 (t)-C F₂-
~72.0-C H₂-OTs
~35.0 (t)-C H₂-CF₂-
~30.0-C H-CH₂OTs
~21.6Ar-C H₃

(Note: The chemical shifts are approximate and the multiplicities in the ¹³C NMR for carbons near the fluorine atoms will appear as triplets (t) due to C-F coupling.)

Applications in Drug Discovery and Beyond

This compound serves as a valuable electrophile for the introduction of the (3,3-difluorocyclobutyl)methyl group via nucleophilic substitution reactions. This allows for the facile incorporation of this fluorinated motif into a wide range of molecular scaffolds.

G

Caption: General scheme for the application of the title compound.

This building block is of particular interest to researchers in:

  • Pharmaceutical and Agrochemical Industries: For the synthesis of novel bioactive compounds with improved ADME properties.

  • Materials Science: For the creation of advanced polymers and materials with enhanced thermal and chemical stability.

Conclusion

The discovery and development of this compound is a testament to the enabling power of synthetic chemistry in advancing drug discovery. While its initial synthesis may not be documented in a landmark publication, its commercial availability and logical synthetic pathway from well-established precursors highlight its importance as a practical and valuable tool. This guide provides a comprehensive overview of its synthesis, characterization, and application, underscoring the critical role that such fluorinated building blocks play in the design of next-generation therapeutics and advanced materials.

References

  • Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]

  • MySkinRecipes. This compound. [Link]

The Pivotal Role of the Tosylate Group in the Synthetic Utility of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a key building block in modern medicinal chemistry, primarily owing to the strategic incorporation of a tosylate group. This guide elucidates the critical function of the tosylate moiety, transforming a chemically passive alcohol into a highly reactive electrophile. We will delve into the synthesis of this compound, explore the mechanistic underpinnings of the tosylate's role as an exceptional leaving group, and detail its subsequent reactivity in nucleophilic substitution reactions. This document serves as a comprehensive resource for chemists seeking to leverage the unique properties of this versatile reagent in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Advantage of the Tosylate Leaving Group

In the intricate landscape of multi-step organic synthesis, the ability to predictably and efficiently form new chemical bonds is paramount. A significant challenge often encountered is the conversion of alcohols, which are generally poor leaving groups due to the basicity of the hydroxide ion, into more reactive species. The p-toluenesulfonyl group, or tosylate group, provides an elegant and highly effective solution to this problem.

The transformation of an alcohol into a tosylate ester dramatically enhances its reactivity towards nucleophiles. The efficacy of the tosylate group as a leaving group stems from the high stability of the resulting p-toluenesulfonate anion. This stability is a direct consequence of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, as well as the electron-withdrawing nature of the aromatic ring.[1] This inherent stability makes the tosylate anion a very weak base and, therefore, an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[1]

This compound leverages this principle, combining the desirable physicochemical properties of the gem-difluorocyclobutane motif with the synthetic versatility afforded by the tosylate group. The gem-difluoro substitution in the cyclobutane ring is of particular interest in drug discovery, as it can enhance metabolic stability, modulate lipophilicity, and influence the conformation of the molecule, thereby improving its pharmacological profile.[2][3] This guide will dissect the crucial role the tosylate group plays in unlocking the synthetic potential of this valuable building block.

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the corresponding alcohol, (3,3-Difluorocyclobutyl)methanol.

Synthesis of the Precursor: (3,3-Difluorocyclobutyl)methanol

While various synthetic routes to difluorocyclobutane derivatives exist, a common strategy involves the fluorination of a corresponding oxo- or hydroxy-functionalized cyclobutane precursor. For instance, fluorination of 3-oxocyclobutanecarboxylic acid derivatives using fluorinating agents can yield the desired difluorocyclobutane core.[4] Subsequent reduction of a carboxylic acid or ester functionality would then provide the primary alcohol, (3,3-Difluorocyclobutyl)methanol.

The Tosylation Reaction: Activating the Hydroxyl Group

The conversion of (3,3-Difluorocyclobutyl)methanol to its tosylate is a standard procedure in organic synthesis. The reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or a tertiary amine like triethylamine.[5][6]

Experimental Protocol: General Procedure for the Tosylation of a Primary Alcohol

  • Setup: A clean, dry round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: The primary alcohol, (3,3-Difluorocyclobutyl)methanol (1.0 eq.), is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Base Addition: A base, such as pyridine (used as both solvent and base) or triethylamine (1.1-1.5 eq.), is added to the solution.

  • Tosylation: p-Toluenesulfonyl chloride (1.1-1.2 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with dilute acid (if a tertiary amine was used), water, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from hydrolyzing the highly reactive p-toluenesulfonyl chloride.

  • Anhydrous Solvents: Essential for the same reason as the inert atmosphere.

  • Cooling to 0 °C: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.

  • Base: The base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. Pyridine is often used as it can also act as a nucleophilic catalyst.

  • Stoichiometry: A slight excess of the tosylating agent and base is often used to ensure complete conversion of the starting alcohol.

Diagram: Tosylation of (3,3-Difluorocyclobutyl)methanol

G cluster_reactants Reactants cluster_products Product r1 p1 r1->p1 Tosylation Reaction r2 + r3 r4 Base (e.g., Pyridine) p2 + HCl

Caption: Synthesis of the target compound via tosylation.

The Role of the Tosylate Group in Nucleophilic Substitution Reactions

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack, a reactivity endowed by the tosylate group. The carbon atom attached to the oxygen of the tosylate group becomes highly electrophilic and is an excellent site for Sₙ2 reactions.

The Sₙ2 Mechanism

The reaction of this compound with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous departure of the tosylate leaving group. This results in an inversion of stereochemistry at the reaction center, although in this specific achiral molecule, this is not a stereochemical consideration.

Diagram: Sₙ2 Reaction of this compound

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 ts [Nu---CH₂---OTs]⁻ r1->ts Nucleophilic Attack r2 + Nu⁻ p1 Product with Nu attached ts->p1 Leaving Group Departure p2 + TsO⁻

Sources

A Senior Application Scientist's Guide to the Synthesis of (3,3-Difluorocyclobutyl)methanol: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,3-Difluorocyclobutyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—small size, high electronegativity, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1] Selective fluorination often leads to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity to target proteins.[1][2]

Among the various fluorinated motifs, sp³-rich scaffolds have gained prominence for their ability to provide three-dimensional diversity, moving away from the flat, aromatic structures that have historically dominated drug discovery. The 3,3-difluorocyclobutane unit is an exemplary building block in this context.[3][4] It serves as a conformationally restricted bioisostere for other cyclic systems or gem-dimethyl groups, offering a unique vector for substituent placement while improving properties like aqueous solubility and metabolic stability. The target of this guide, (3,3-Difluorocyclobutyl)methanol, is a versatile and highly valuable precursor that provides a direct handle for introducing this desirable scaffold into more complex molecules through its primary alcohol functionality.[4][5] This guide provides an in-depth analysis of the most effective and scientifically sound strategies for its synthesis.

Overview of Synthetic Strategies

The synthesis of (3,3-Difluorocyclobutyl)methanol can be approached from several key precursors. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired overall efficiency. The two most prevalent and logical retrosynthetic disconnections originate from either a pre-fluorinated carboxylic acid/ester or a cyclobutanone derivative.

A convergent approach, where the difluorocyclobutane core is prepared and then functionalized, is generally preferred for its efficiency and modularity. This contrasts with a linear sequence where the hydroxymethyl group is present before the challenging fluorination step.

G Target (3,3-Difluorocyclobutyl)methanol Acid 3,3-Difluorocyclobutanecarboxylic Acid / Ester Target->Acid Retrosynthesis: Reduction Ketone 3,3-Difluorocyclobutanone Target->Ketone Retrosynthesis: Multi-step conversion (e.g., Wittig/Hydroboration) KetoneEster 3-Oxocyclobutanecarboxylate Acid->KetoneEster Retrosynthesis: Hydrolysis + Fluorination VinylEther Vinyl Ether + Dichloroketene Ketone->VinylEther Retrosynthesis: [2+2] Cycloaddition route

Caption: Primary retrosynthetic pathways for (3,3-Difluorocyclobutyl)methanol.

Synthetic Route I: Reduction from Carboxylic Acid Derivatives (The Direct Approach)

This route represents the most direct and reliable method for preparing (3,3-Difluorocyclobutyl)methanol. It relies on the synthesis of a stable, often crystalline, carboxylic acid or ester intermediate, which is then reduced in a high-yielding final step.

Rationale and Mechanistic Insight

The core of this strategy is the robust and well-understood reduction of a carboxylic acid or its ester to a primary alcohol. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are exceptionally effective for this transformation. The mechanism involves the initial deprotonation of the carboxylic acid (if used) followed by coordination of the aluminum to the carbonyl oxygen, increasing its electrophilicity. Successive hydride transfers lead to a stable aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to liberate the final alcohol. The stability of the C-F bonds under these conditions makes this a clean and chemoselective reaction.

Step 1: Synthesis of the Carboxylic Acid Precursor

A practical and scalable synthesis of the key intermediate, 3,3-difluorocyclobutanecarboxylic acid, starts from a corresponding 3-oxocyclobutanecarboxylate.[6][7] The process involves two key transformations: deoxofluorination and ester hydrolysis.

  • Deoxofluorination: The ketone is converted to the gem-difluoro group using a specialized fluorinating agent. While several reagents exist, (diethylamino)sulfur trifluoride (DAST) and its more stable analogues like Morph-DAST are commonly employed.[3] These reagents convert the carbonyl into a difluoromethylene group under relatively mild conditions.

  • Hydrolysis: The resulting ethyl or diisopropyl 3,3-difluorocyclobutanecarboxylate is then saponified using a strong base like sodium hydroxide in a mixed solvent system (e.g., methanol/water) to yield the target carboxylic acid upon acidic workup.[8]

G Start Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate FluorinatedEster Diisopropyl 3,3-difluorocyclobutane- 1,1-dicarboxylate Start->FluorinatedEster Morph-DAST Diacid 3,3-Difluorocyclobutane- 1,1-dicarboxylic Acid FluorinatedEster->Diacid NaOH, H₂O/EtOH (Saponification) Monoacid 3,3-Difluorocyclobutane- carboxylic Acid Diacid->Monoacid Pyridine, Δ (Decarboxylation) Alcohol (3,3-Difluorocyclobutyl) methanol Monoacid->Alcohol LiAlH₄, THF (Reduction)

Sources

Introduction: The Strategic Importance of Tosylation in Fluorinated Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Protocol for the Tosylation of (3,3-Difluorocyclobutyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the transformation of an alcohol into a sulfonate ester is a cornerstone reaction. The hydroxyl group is inherently a poor leaving group, but its conversion to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group, susceptible to displacement by a wide array of nucleophiles.[1][2][3] This process, known as tosylation, proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the original alcohol is not broken during the reaction.[1][4]

The (3,3-difluorocyclobutyl)methanol motif is of significant interest in medicinal chemistry. The gem-difluoro group can enhance metabolic stability, modulate pKa, and influence conformation, making it a valuable component in the design of novel therapeutics. The successful tosylation of this alcohol provides a versatile intermediate, (3,3-Difluorocyclobutyl)methyl tosylate, which serves as a gateway for introducing this fluorinated scaffold into more complex molecular architectures via nucleophilic substitution reactions. This guide provides a detailed protocol, mechanistic insights, and practical considerations for this critical transformation.

Core Principles: The Reaction Mechanism

The tosylation of an alcohol is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).

The mechanism unfolds as follows:

  • Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the highly electrophilic sulfur atom of tosyl chloride.[1]

  • Intermediate Formation: This attack leads to the displacement of the chloride ion and the formation of a protonated tosylate ester (an oxonium ion intermediate).

  • Deprotonation: The base (e.g., pyridine) abstracts the proton from the oxonium ion, neutralizing the positive charge and yielding the final tosylate ester product along with the pyridinium hydrochloride salt.[1]

The use of a base is critical for scavenging the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting alcohol or the product.

Tosylation_Mechanism R_OH R-OH (Alcohol) Oxonium R-O(H+)-Ts (Oxonium Ion) R_OH->Oxonium Nucleophilic Attack TsCl Ts-Cl (p-Toluenesulfonyl Chloride) TsCl->Oxonium Base Base (e.g., Pyridine) Salt Base-H+ Cl- Base->Salt Product R-OTs (Tosyl Ester) Oxonium->Product Deprotonation by Base Cl_ion Cl- Oxonium->Cl_ion

Caption: Reaction mechanism of alcohol tosylation with TsCl.

Detailed Experimental Protocol

This protocol provides a robust method for the tosylation of the primary alcohol, (3,3-Difluorocyclobutyl)methanol. All operations should be performed in a well-ventilated fume hood using anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

Materials and Reagents
  • (3,3-Difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 eq.)[1][6]

  • Anhydrous Triethylamine (TEA) or Pyridine (1.5–2.0 eq.)[1]

  • 4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1 eq.) - Optional, for enhancing reaction rate.[1][5]

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Quantitative Data Summary
ComponentMolar Eq.Typical Amount (for 10 mmol scale)Purpose
(3,3-Difluorocyclobutyl)methanol1.01.22 g (10 mmol)Substrate
p-Toluenesulfonyl chloride (TsCl)1.22.29 g (12 mmol)Tosylating Agent
Triethylamine (TEA)1.52.1 mL (15 mmol)Base/HCl Scavenger
4-Dimethylaminopyridine (DMAP)0.1122 mg (1 mmol)Catalyst (Optional)
Anhydrous Dichloromethane (DCM)~10 vol100 mLSolvent
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).[1][5] Establish an inert atmosphere by flushing the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[3][5][6]

  • Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq.) via syringe.[6] If using, add 4-dimethylaminopyridine (DMAP) (0.1 eq.) at this stage.[3][5]

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours.[1][3][6]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).[6] The product spot should be less polar than the starting alcohol.

  • Work-up:

    • Upon completion, dilute the reaction mixture with deionized water.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).[6]

    • Combine all organic layers. Wash sequentially with 1.0 M HCl, saturated NaHCO₃ solution, and finally with brine.[1][6] This removes excess base, unreacted TsCl (as sulfonic acid), and residual salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (3,3-Difluorocyclobutyl)methyl tosylate.[6]

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Dissolve Alcohol in Anhydrous DCM B Establish Inert Atmosphere A->B C Cool to 0 °C B->C D Add Base (TEA) & Catalyst (DMAP) C->D E Add TsCl Portion-wise D->E F Stir at 0 °C to RT (4-12h) E->F G Monitor by TLC F->G H Quench with Water & Extract with DCM G->H I Wash Organic Layer (HCl, NaHCO₃, Brine) H->I J Dry (Na₂SO₄) & Filter I->J K Concentrate Under Reduced Pressure J->K L Crude Product K->L

Caption: General experimental workflow for alcohol tosylation.

Purification and Characterization

Purification

The crude product is typically purified by silica gel column chromatography to remove unreacted starting materials and byproducts.[1]

  • Alternative TsCl Removal: For a rapid purification to remove excess tosyl chloride, the crude reaction mixture (before aqueous work-up) can be treated with a cellulosic material like filter paper and sonicated. The cellulose reacts with the excess TsCl, which can then be removed by simple filtration.[7]

Characterization

The structure and purity of the final product, (3,3-Difluorocyclobutyl)methyl tosylate, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the characteristic shifts for the tosyl group's aromatic protons and methyl group, as well as the protons and carbons of the difluorocyclobutylmethyl moiety.[1]

  • Infrared (IR) Spectroscopy: To identify the strong, characteristic stretching frequencies of the sulfonyl group (S=O) around 1350 and 1175 cm⁻¹.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[1]

Safety and Handling Considerations

  • p-Toluenesulfonyl Chloride (TsCl): A corrosive solid that is highly sensitive to moisture. Handle in a dry environment and wear appropriate gloves and eye protection.[8][9]

  • Pyridine/Triethylamine: These bases are flammable, toxic, and have strong, unpleasant odors. Always handle them in a fume hood.

  • Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of TsCl. Maintain cooling and add reagents slowly to control the temperature.

  • Purification Hazards: DO NOT attempt to purify the final tosylate by distillation. Tosylates can decompose at high temperatures, and an incident involving the distillation of a tosylated compound in the presence of an ether resulted in an explosion.[10] Column chromatography is the recommended purification method.[10]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[10]

References

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the... Homework.Study.com. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron. [Link]

  • Alcohols are converted to tosylates by treatment with p-toluene sulfonyl chloride. (TsCl) in the ... YouTube. [Link]

  • CHEM 203 Topics Discussed on Nov. 23 Desirability of a method for "alcohol activation" that would be stereochemically. McGill University. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • explosion in a chemistry research lab using distillation for. University of California, Irvine Environmental Health & Safety. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Tosylation of alcohols.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health. [Link]

  • Tosylation protocol?. Reddit. [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]

  • Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of methyl tosylate, safe methylating agent. Sciencemadness Discussion Board. [Link]

Sources

stability and storage of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

This guide provides a comprehensive technical overview of the critical stability and storage considerations for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.

Introduction: A Molecule of Interest

This compound, often referred to as a tosylate, is a valuable building block in modern medicinal chemistry. Its structure combines a gem-difluorinated cyclobutyl motif with a tosylate, an excellent leaving group, making it a key intermediate for introducing the difluorocyclobutyl moiety into target molecules.[1][2] This functional group is often incorporated to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacological profile of drug candidates.

Given its role as a reactive intermediate, a thorough understanding of its stability is paramount. Degradation can lead to the formation of impurities, inaccurate experimental results, and potential safety concerns. This guide delineates the intrinsic chemical liabilities of the molecule and provides a robust framework for its proper handling and storage.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step toward developing an effective stability and storage strategy.

PropertyValueSource(s)
CAS Number 681128-40-5[3][4]
Molecular Formula C₁₂H₁₄F₂O₃S[3][4]
Molecular Weight 276.30 g/mol [3][4]
Appearance Typically a white to off-white solid or crystalline powder.General Knowledge
Key Functional Groups p-Toluenesulfonate (Tosylate), gem-DifluorocycloalkaneN/A

Core Stability Profile: Intrinsic Liabilities and Degradation Pathways

The stability of this compound is primarily governed by the reactivity of the sulfonate ester functional group. While the difluorocyclobutyl moiety is generally robust due to the strength of the C-F bond, the tosylate group is susceptible to nucleophilic attack, particularly by water.[5][6]

Hydrolytic Stability

The most significant degradation pathway for this compound is hydrolysis. Sulfonate esters are potent electrophiles and can react with water, which acts as a nucleophile, to cleave the ester bond.[7] This reaction is catalyzed by both acidic and basic conditions.

The mechanism of sulfonate ester hydrolysis has been a subject of extensive study and can proceed through either a concerted (single transition state) or a stepwise (involving a pentavalent intermediate) pathway, depending on the specific conditions and substituents.[8][9] For practical purposes, the key outcome is the cleavage of the C-O bond, leading to the formation of two primary degradants: (3,3-difluorocyclobutyl)methanol and p-toluenesulfonic acid.

G cluster_main Hydrolytic Degradation Pathway cluster_products Degradation Products parent (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate product1 (3,3-difluorocyclobutyl)methanol parent->product1 Hydrolysis product2 p-Toluenesulfonic acid parent->product2 Hydrolysis water H₂O (Moisture/Humidity) water->parent conditions Catalyzed by: - Acidic pH - Basic pH conditions->parent

Caption: Primary hydrolytic degradation pathway.

The rate of hydrolysis is significantly accelerated by increased temperature and the presence of even trace amounts of water.[10][11] Therefore, the most critical aspect of storage is the rigorous exclusion of moisture.

Thermal Stability

Fluorinated compounds are known for their high thermal stability, attributed to the strength of the carbon-fluorine bond.[12] However, the molecule's overall thermal stability is limited by the tosylate group. While the compound is stable at recommended storage temperatures (e.g., 2-8°C), elevated temperatures can promote degradation.[3] High heat can not only accelerate hydrolysis but may also lead to other decomposition pathways, potentially involving elimination reactions.[13]

Photostability

While specific photostability data is not available, the presence of the aromatic ring in the tosylate moiety suggests a potential for absorbing UV radiation. It is considered best practice to protect the compound from light to prevent any potential photochemical degradation.

Recommended Storage and Handling Protocols

A multi-faceted approach is required to preserve the integrity of this compound, from initial receipt to long-term storage and use.

Recommended Storage Conditions

Adherence to validated storage conditions is non-negotiable for maintaining purity and preventing the formation of genotoxic sulfonate ester impurities.[11][14]

ParameterSolid State RecommendationIn-Solution Recommendation
Temperature 2-8°C .[3] Refrigerated conditions are essential to minimize kinetic degradation rates. Some suppliers may recommend cold-chain transport.[15]-20°C to -80°C . For solutions in aprotic solvents, freezer or ultra-low freezer storage is recommended to halt hydrolytic and other degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.Solutions should be prepared with anhydrous solvents and stored under an inert atmosphere. Multiple freeze-thaw cycles should be avoided.
Moisture Control Use of a desiccator is highly recommended. The container must be hermetically sealed to prevent moisture ingress.Use only high-purity, anhydrous solvents for dissolution. Solvent containers should be freshly opened or properly stored to prevent water absorption.
Light Exposure Store in an amber or opaque vial to protect from light.Store solutions in amber vials or wrap clear vials in foil.
Handling and Safety

As a reactive sulfonate ester, appropriate safety measures must be observed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17]

  • Dispensing: When weighing the solid, minimize its exposure time to the ambient atmosphere. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

G start Receive Compound inspect Inspect Container Seal for Integrity start->inspect equilibrate Equilibrate to Room Temp in Desiccator inspect->equilibrate weigh Weigh Required Amount in Fume Hood equilibrate->weigh backfill Backfill Container with Inert Gas (Ar/N₂) weigh->backfill end Use in Experiment weigh->end seal Tightly Reseal Container backfill->seal store Store at 2-8°C in Desiccator, Protected from Light seal->store

Caption: Recommended workflow for handling and storage.

Analytical Methodology for Stability Assessment

Regularly assessing the purity of the compound is a self-validating system that ensures its quality over time. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.

Protocol: HPLC Purity Analysis

This protocol provides a robust starting point for the quality control of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a diluent of 50:50 Acetonitrile:Water.

    • The resulting solution has a nominal concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A time-based gradient is recommended to ensure separation from potential impurities. A starting point could be:

      • 0-2 min: 90% A, 10% B

      • 2-20 min: Linear gradient to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25-26 min: Return to 90% A, 10% B

      • 26-30 min: Re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[14]

    • Detection Wavelength: 220 nm (to detect the aromatic tosylate).[14]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total peak area.

    • The primary degradation products, (3,3-difluorocyclobutyl)methanol and p-toluenesulfonic acid, will have significantly different retention times and can be monitored as indicators of instability.

Conclusion

While this compound is a powerful synthetic tool, its utility is directly linked to its purity. The primary stability liability is the electrophilic nature of the sulfonate ester, making it highly susceptible to hydrolysis. By implementing stringent controls—namely, storage at refrigerated temperatures (2-8°C) under an inert, dry atmosphere and protected from light—researchers can ensure the long-term integrity of this valuable reagent. Regular analytical assessment via a validated HPLC method provides the ultimate verification of its quality, underpinning the reliability and reproducibility of the critical research in which it is employed.

References

  • Gisbert, C., et al. (2013). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Nippon Kagaku Kaishi. Available at: [Link]

  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]

  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. Available at: [Link]

  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Available at: [Link]

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Methodological & Application

Application Notes: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate as a Key Building Block in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere, capable of enhancing metabolic stability, tuning lipophilicity, and influencing molecular conformation.[3][4] This guide provides a comprehensive overview of the utility of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate, a versatile building block for introducing this crucial motif via nucleophilic substitution reactions. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind procedural choices to empower researchers in drug discovery and chemical synthesis.

The Strategic Advantage of the 3,3-Difluorocyclobutyl Moiety

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—make it a powerful element in drug design.[1][5] The gem-difluoro substitution pattern on a cyclobutane ring offers specific advantages:

  • Metabolic Stability: The electron-withdrawing fluorine atoms shield the adjacent methylene groups from oxidative metabolism, often enhancing the pharmacokinetic profile of a compound.[5]

  • Modulation of Physicochemical Properties: The difluorocyclobutyl group can alter a molecule's pKa, dipole moment, and lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

  • Conformational Control: The rigid cyclobutane scaffold, further influenced by the gem-difluoro substitution, can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

This compound serves as a practical and efficient precursor for incorporating this desirable scaffold into a diverse range of molecular architectures.

Synthesis of the Key Intermediate

The journey to utilizing this building block begins with its synthesis, a two-step process starting from the corresponding alcohol.

From Alcohol to Activated Substrate

The precursor, (3,3-Difluorocyclobutyl)methanol, is a commercially available or synthetically accessible building block.[6][7][8] The critical step is the conversion of the alcohol's hydroxyl group, a notoriously poor leaving group (pKa of conjugate acid H₂O ≈ 15.7), into a tosylate, which is an excellent leaving group (pKa of conjugate acid p-TsOH ≈ -2.8). This dramatic increase in leaving group ability is due to the resonance stabilization of the resulting tosylate anion.

The tosylation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[9]

Synthesis_Workflow cluster_synthesis Synthesis of this compound alcohol (3,3-Difluorocyclobutyl)methanol product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate alcohol->product Tosylation tscl p-Toluenesulfonyl Chloride (TsCl) Pyridine or Et3N tscl->product SN2_Mechanism substrate (3,3-Difluorocyclobutyl)methyl Tosylate CH₂-OTs transition_state [Nu···CH₂···OTs]⁻ᵟ substrate->transition_state nucleophile Nu⁻ nucleophile->transition_state Backside Attack product Substituted Product CH₂-Nu transition_state->product leaving_group TsO⁻ transition_state->leaving_group Leaving Group Departure

Sources

The Strategic Incorporation of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry: Applications and Protocols for (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to achieve these goals. The 3,3-difluorocyclobutane motif, in particular, has garnered significant attention as a bioisosteric replacement for various functional groups. This four-membered carbocycle, adorned with a geminal difluoro group, offers a unique combination of conformational rigidity and modulated electronics, making it an attractive building block for novel therapeutics. (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a key reagent that enables the facile introduction of this valuable moiety into a wide array of molecular scaffolds.

The tosylate group of this compound serves as an excellent leaving group in nucleophilic substitution reactions, providing a reliable and efficient means of forming new carbon-carbon and carbon-heteroatom bonds. This reactivity profile, coupled with the advantageous properties of the 3,3-difluorocyclobutyl group, makes this reagent a cornerstone in the synthesis of innovative drug candidates.

The 3,3-Difluorocyclobutyl Moiety as a Bioisostere

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a fundamental concept in drug design. The 3,3-difluorocyclobutane moiety is a versatile bioisostere for several common functional groups, including gem-dimethyl groups and carbonyls.

  • Metabolic Stability: The replacement of metabolically labile groups, such as a gem-dimethyl group, with the 3,3-difluorocyclobutane unit can significantly enhance a drug candidate's metabolic stability. The strong carbon-fluorine bonds are resistant to oxidative metabolism, leading to an extended half-life and improved bioavailability.

  • Conformational Constraint: The rigid cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy and increased affinity for the target protein. This pre-organization of the ligand can be crucial for optimizing drug-receptor interactions.

  • Modulation of Physicochemical Properties: The introduction of the polar yet lipophilic difluorocyclobutane group can fine-tune a molecule's solubility, lipophilicity (logP), and permeability. The gem-difluoro group can also influence the pKa of nearby functional groups through its electron-withdrawing effects.

Synthetic Applications of this compound

This compound is a versatile electrophile for SN2 reactions with a variety of nucleophiles. This allows for the straightforward installation of the (3,3-difluorocyclobutyl)methyl group onto amines, phenols, thiols, and other nucleophilic species, which are common functionalities in drug molecules.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in the synthesis of key intermediates for drug discovery. Researchers should adapt these procedures to their specific substrates and experimental setups.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes the synthesis of N-((3,3-difluorocyclobutyl)methyl)aniline, a common structural motif in bioactive molecules. The reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile.

Reaction Scheme:

reagent1 (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate reaction_center + reagent1->reaction_center reagent2 Aniline reagent2->reaction_center product N-((3,3-difluorocyclobutyl)methyl)aniline base K2CO3 base->reaction_center solvent Acetonitrile (ACN) solvent->reaction_center reaction_center->product Heat

N-Alkylation of Aniline.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound276.301.01.0
Aniline93.131.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Acetonitrile (ACN)41.05--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (276 mg, 1.0 mmol).

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Add aniline (112 µL, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((3,3-difluorocyclobutyl)methyl)aniline.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the toluenesulfonic acid byproduct, driving the reaction to completion.

  • Solvent: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions as it solvates the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.

  • Excess Nucleophile: A slight excess of the amine is used to ensure complete consumption of the limiting tosylate reagent.

Protocol 2: O-Alkylation of a Phenol

This protocol details the synthesis of 1-((3,3-difluorocyclobutyl)methoxy)-4-nitrobenzene, demonstrating the formation of an ether linkage, a common functionality in pharmaceuticals.

Reaction Scheme:

reagent1 (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate reaction_center + reagent1->reaction_center reagent2 4-Nitrophenol reagent2->reaction_center product 1-((3,3-difluorocyclobutyl)methoxy)-4-nitrobenzene base Cs2CO3 base->reaction_center solvent Dimethylformamide (DMF) solvent->reaction_center reaction_center->product Heat

O-Alkylation of 4-Nitrophenol.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound276.301.01.0
4-Nitrophenol139.111.11.1
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Dimethylformamide (DMF)73.09--

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-nitrophenol (153 mg, 1.1 mmol) in anhydrous dimethylformamide (10 mL).

  • Add cesium carbonate (489 mg, 1.5 mmol) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound (276 mg, 1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-((3,3-difluorocyclobutyl)methoxy)-4-nitrobenzene.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is a stronger base than potassium carbonate and is often more effective for the deprotonation of less acidic phenols. Its high solubility in DMF also facilitates the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 pathway.

  • Temperature: Moderate heating is typically required to drive the reaction to completion in a reasonable timeframe.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its ability to introduce the metabolically robust and conformationally constrained 3,3-difluorocyclobutyl moiety through reliable nucleophilic substitution reactions makes it an indispensable tool in the design and synthesis of next-generation therapeutics. The protocols outlined herein provide a solid foundation for researchers to explore the full potential of this important reagent in their drug discovery programs.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Grygorenko, O. O., Ryabukhin, S. V., & Volochnyuk, D. M. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 50(24), 4949–4957. [Link]

  • Ni, C., & Hu, J. (2013). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 42(13), 5323-5340. [Link]

  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin−Hammett Paradigm for Stereocontrol in a Dynamic Kinetic Resolution. Journal of the American Chemical Society, 134(15), 6741–6750. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate as a building block for PET ligands

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate as a strategic building block for the development of novel Positron Emission Tomography (PET) ligands.

Introduction: The Quest for Superior PET Tracers

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, offering unparalleled insights into in-vivo biochemical processes. Its power lies in the use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F).[1] The design of these tracers is a continuous quest for improved specificity, metabolic stability, and pharmacokinetic properties. A key strategy in this endeavor is the incorporation of unique structural motifs that can confer advantageous properties to the final imaging agent.

The gem-difluoroalkyl group, particularly the 3,3-difluorocyclobutyl moiety, has emerged as a highly valuable structural unit in medicinal chemistry. Its introduction into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, this moiety can act as a lipophilic bioisostere for common functional groups like carbonyls or ethers, allowing for the fine-tuning of a ligand's binding affinity and lipophilicity.[2]

To facilitate the incorporation of this desirable group into potential PET ligands, a reactive precursor is required. This compound, hereafter referred to as DF-CBT, serves as an ideal building block. The tosylate group is an excellent leaving group, readily displaced by nucleophiles. This makes DF-CBT a superb substrate for the crucial ¹⁸F-radiolabeling step, enabling the efficient synthesis of novel PET tracers.

This guide provides a comprehensive overview, including detailed protocols and mechanistic insights, for the synthesis of DF-CBT and its subsequent use in the development of ¹⁸F-labeled PET ligands.

Part 1: Synthesis of the this compound (DF-CBT) Building Block

The synthesis of DF-CBT is a straightforward yet critical procedure that converts the parent alcohol into a highly reactive tosylate ester, priming it for nucleophilic substitution. The reaction involves the treatment of (3,3-difluorocyclobutyl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Mechanistic Rationale

The hydroxyl group of an alcohol is a poor leaving group (as OH⁻). The tosylation process converts it into a tosylate group (-OTs), which is an excellent leaving group because its negative charge is highly stabilized through resonance across the sulfonate group upon departure.[3] The reaction proceeds via nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom of TsCl. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol: Tosylation of (3,3-difluorocyclobutyl)methanol

Materials and Reagents:

  • (3,3-difluorocyclobutyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize the formation of side products.

  • Addition of Base and Reagent: Sequentially add pyridine (or triethylamine, ~2.0 eq.) and p-toluenesulfonyl chloride (TsCl, ~1.2-1.5 eq.). If the reaction is slow, a catalytic amount of DMAP (~0.1 eq.) can be added.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess base.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The washes remove residual base, acid, and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a solid or oil.

G

Part 2: Application in ¹⁸F-Radiolabeling for PET Ligand Synthesis

The true utility of DF-CBT is realized in the radiosynthesis of PET tracers. The tosylate group is an excellent substrate for nucleophilic substitution by [¹⁸F]fluoride, a process that attaches the positron-emitting isotope to the difluorocyclobutyl scaffold.

Mechanistic Rationale

The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The [¹⁸F]fluoride ion, made highly nucleophilic by complexation with a potassium/Kryptofix 2.2.2 system, attacks the primary carbon atom attached to the tosylate group. This attack occurs from the backside, leading to the displacement of the tosylate leaving group in a single, concerted step. The use of a primary tosylate is ideal as it minimizes steric hindrance, facilitating a rapid and efficient reaction, which is critical when working with the short-lived ¹⁸F isotope (half-life ≈ 110 minutes).[1][5]

Protocol: ¹⁸F-Radiolabeling using DF-CBT

Materials and Reagents:

  • Aqueous [¹⁸F]Fluoride (from cyclotron, [¹⁸O]H₂O(p,n)¹⁸F)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • This compound (DF-CBT)

  • Anion exchange cartridge (e.g., QMA)

  • C18 Sep-Pak cartridge

  • Sterile water and ethanol for HPLC and formulation

  • Semi-preparative HPLC system with a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride Preparation: a. Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through an anion exchange cartridge to trap the [¹⁸F]F⁻. b. Elute the trapped [¹⁸F]F⁻ from the cartridge into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. c. Remove the water via azeotropic distillation under a stream of nitrogen or argon with gentle heating. This "drying" step is critical, as water can solvate the fluoride ion and drastically reduce its nucleophilicity.[6] Repeat 2-3 times with anhydrous acetonitrile.

  • Radiolabeling Reaction: a. Prepare a solution of the DF-CBT precursor (~5-10 mg) in anhydrous acetonitrile or DMSO. b. Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. c. Seal the reaction vial and heat it at 100-120 °C for 10-15 minutes. d. Monitor the radiochemical conversion (RCC) using radio-TLC.

  • Purification: a. After cooling, quench the reaction with water and pass the entire mixture through a C18 Sep-Pak cartridge. This traps the desired product and unreacted precursor while allowing more polar impurities to pass through. b. Elute the trapped radioactive species from the C18 cartridge with acetonitrile or ethanol. c. Inject the eluted solution onto a semi-preparative HPLC system to isolate the radiolabeled product, [¹⁸F]-(3,3-difluorocyclobutane-1-yl)methyl fluoride, from the unlabeled precursor and any side products.

  • Formulation: a. Collect the HPLC fraction containing the purified product. b. Remove the HPLC solvent under a stream of nitrogen with gentle heating. c. Reformulate the final product in a sterile, injectable solution, typically a mixture of saline and ethanol, for subsequent in-vivo studies.

G

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results for the key synthetic steps described. These values serve as a general guideline and may require optimization based on specific laboratory conditions and substrate scales.

Parameter Tosylation (Part 1) ¹⁸F-Radiolabeling (Part 2)
Key Reagents (3,3-difluorocyclobutyl)methanol, TsCl, PyridineDF-CBT, [¹⁸F]F⁻/K₂₂₂/K₂CO₃
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or DMSO
Temperature 0 °C to Room Temperature100 - 120 °C
Reaction Time 12 - 16 hours10 - 15 minutes
Typical Yield 75 - 90% (isolated)>40% (decay-corrected radiochemical yield)
Purity >95% (after chromatography)>99% (radiochemical purity after HPLC)
Key Analytical Method TLC, NMR, MSradio-TLC, radio-HPLC

Conclusion and Future Perspectives

This compound is a highly effective and versatile building block for the development of novel PET radiotracers. Its straightforward synthesis and high reactivity in nucleophilic ¹⁸F-fluorination reactions make it an invaluable tool for medicinal chemists and radiochemists.[7] The incorporation of the difluorocyclobutyl moiety offers a strategic advantage for enhancing the metabolic stability and modulating the pharmacokinetic profile of new imaging agents. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this building block to create the next generation of PET ligands for critical applications in oncology, neurology, and cardiology.[8][9]

References

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  • PubMed. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography.
  • ResearchGate. Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions.
  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • OSTI.GOV. (2023, February 23). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.

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Application Notes and Protocols for Alkylation with (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the gem-Difluorocyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate a variety of critical properties. The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a lipophilic bioisostere for carbonyl groups and other functionalities, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1] The 3,3-difluorocyclobutyl group, a conformationally restricted and polar yet lipophilic motif, has emerged as a valuable building block in the design of novel therapeutics. Its incorporation has been shown to be crucial in increasing metabolic stability while maintaining potency in drug candidates. This application note provides detailed protocols for the use of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate as a versatile alkylating agent for the introduction of this valuable structural motif into a range of nucleophilic substrates.

This compound is a highly effective electrophile due to the excellent leaving group ability of the tosylate anion. This allows for efficient alkylation of a variety of heteroatoms (N, O, S) and carbon nucleophiles under well-defined reaction conditions. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 3,3-difluorocyclobutyl moiety in their synthetic endeavors.

Reaction Mechanism and Scientific Rationale

The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu:⁻) attacks the electrophilic methylene carbon bearing the tosylate leaving group. The tosylate group, being the conjugate base of a strong acid (p-toluenesulfonic acid), is an excellent leaving group, facilitating the displacement.

Figure 1: General Sɴ2 mechanism for alkylation.

The choice of base and solvent is critical for the success of the alkylation. A suitable base is required to deprotonate the nucleophile, generating the more reactive anionic species. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction, which is typically favored by polar aprotic solvents that solvate the cation of the base but not the nucleophilic anion.

Experimental Protocols

Part 1: Synthesis of the Alkylating Agent: this compound

The title compound is conveniently prepared from the corresponding alcohol, (3,3-difluorocyclobutyl)methanol, which is commercially available.[2][3][4]

Materials:

  • (3,3-Difluorocyclobutyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Tosylation_Workflow cluster_synthesis Synthesis of this compound start Dissolve (3,3-Difluorocyclobutyl)methanol in DCM add_base Add Triethylamine or Pyridine at 0°C start->add_base add_tscl Add p-Toluenesulfonyl Chloride add_base->add_tscl react Stir at Room Temperature (4-12h) add_tscl->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Alkylating Agent purify->product

Figure 2: Workflow for the synthesis of the tosylate.

Part 2: N-Alkylation of Heterocycles

This protocol is suitable for the N-alkylation of a wide range of nitrogen-containing heterocycles, such as indazoles, imidazoles, and pyrazoles.

Materials:

  • Nitrogen-containing heterocycle (e.g., 4-iodo-3-methyl-1H-indazole)

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of the heterocycle (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-alkylated product(s).

Table 1: Representative Conditions for N-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)
IndazoleNaHDMF0 to RT12-24
ImidazoleCs₂CO₃Acetonitrile608
PyrroleK₂CO₃DMF8012
Part 3: O-Alkylation of Phenols

This protocol describes the synthesis of aryl ethers from phenols.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetone or DMF

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56 °C for acetone) and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

Part 4: C-Alkylation of Active Methylene Compounds

This protocol is suitable for the alkylation of compounds with acidic C-H bonds, such as malonic esters and β-ketoesters.

Materials:

  • Active methylene compound (e.g., diethyl malonate)

  • This compound

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or THF

Procedure:

  • To a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add the active methylene compound (1.0 eq.) dropwise.

  • Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.05 eq.) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 2: Summary of Alkylation Protocols

Alkylation TypeNucleophile ExampleBaseSolventKey Parameters
N-Alkylation IndazoleNaH, Cs₂CO₃DMF, THF, ACNAnhydrous conditions, inert atmosphere.
O-Alkylation PhenolK₂CO₃, Cs₂CO₃Acetone, DMFReflux temperature to drive reaction.
C-Alkylation Diethyl MalonateNaH, K₂CO₃THF, DMFFormation of enolate prior to alkylation.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the tosylate.

    • Increase the reaction temperature or time.

    • Consider using a stronger base or a more polar solvent to increase the rate of reaction.

    • For sterically hindered nucleophiles, a less coordinating cation (e.g., Cs⁺ from Cs₂CO₃) may be beneficial.

  • Formation of Side Products:

    • Elimination (E2) can compete with substitution (SN2), especially with sterically hindered bases or at higher temperatures. Using a non-hindered base and maintaining the lowest effective reaction temperature can minimize this.

    • For N-alkylation of heterocycles with multiple nitrogen atoms, a mixture of regioisomers may be obtained. The regioselectivity can often be influenced by the choice of base and solvent.

  • Incomplete Reaction:

    • Verify the purity and activity of the base (e.g., NaH).

    • Ensure the tosylate is of high purity, as impurities can inhibit the reaction.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the medicinally important 3,3-difluorocyclobutyl moiety. The protocols outlined in this application note provide a solid foundation for the successful N-, O-, and C-alkylation of a diverse range of substrates. By carefully controlling the reaction conditions, researchers can efficiently synthesize novel compounds with potentially enhanced pharmacological properties.

References

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Application Notes & Protocols: Strategic Incorporation of the 3,3-Difluorocyclobutyl Moiety Using (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Judicious fluorination can profoundly enhance a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing its overall pharmacokinetic and pharmacodynamic profile.[2] Among the diverse array of fluorinated motifs, gem-difluoroalicyclic scaffolds have emerged as particularly valuable tools. These structures introduce conformational rigidity and can act as non-hydrolyzable bioisosteres for common functional groups like ketones or gem-diols.[1]

The 3,3-difluorocyclobutyl group, in particular, offers a unique combination of properties. It provides a sp³-rich, conformationally restricted framework that can help lock a molecule into its bioactive conformation, thus improving binding affinity and selectivity.[1] This application note provides a comprehensive guide to utilizing (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate , a highly efficient and versatile alkylating agent, for the seamless introduction of this valuable moiety into a range of molecular scaffolds. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions under mild and predictable conditions.[3][4]

Reagent Profile and Handling

This compound is a crystalline solid at room temperature, making it easy to handle and weigh accurately. Its stability and reactivity profile make it a superior choice for introducing the -(CH₂)-c(CH₂F₂)CH₂CH₂ fragment.

PropertyValueReference
CAS Number 681128-40-5[4][5][6]
Molecular Formula C₁₂H₁₄F₂O₃S[4][5]
Molecular Weight 276.30 g/mol [4][5]
Appearance Solid[7]
Storage Store at room temperature in a dry, well-sealed container.[4][6]

Synthesis Brief: The title reagent is typically prepared from its corresponding alcohol, (3,3-Difluorocyclobutyl)methanol[7][8][9], via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine.[10] Anhydrous conditions are crucial to prevent hydrolysis of the tosyl chloride.[11]

Mechanism of Action: Bimolecular Nucleophilic Substitution (S_N2)

The introduction of the 3,3-difluorocyclobutyl group using its tosylate derivative proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.[3][12][13]

Causality of the Reaction:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, phenoxide, enolate, or thiolate) attacks the electrophilic methylene carbon (the carbon atom bonded to the oxygen of the tosylate group).

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

  • Leaving Group Departure: The tosylate anion, a highly stable and excellent leaving group due to resonance delocalization of its negative charge, is displaced.

  • Product Formation: A new bond is formed between the nucleophile and the methylene carbon of the 3,3-difluorocyclobutyl moiety.

This reaction is highly reliable because the electrophilic carbon is a primary center, which minimizes steric hindrance and disfavors competing elimination (E2) reactions.[12][13]

Caption: S_N2 reaction mechanism for alkylation.

Experimental Protocols: A Validated Guide

The following protocols are designed as self-validating systems for researchers. All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

General Workflow

Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Nucleophile, Base, and Solvent Setup->Reagents Tosylate Add Tosylate Reagent (Portion-wise or via Syringe) Reagents->Tosylate Reaction Heat/Stir for Required Time (Monitor by TLC) Tosylate->Reaction Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for alkylation.

Protocol 1: N-Alkylation of Amines and Heterocycles

Application: Synthesis of novel amine-containing drug candidates. Rationale: A mild base like potassium carbonate is sufficient to deprotonate most amine hydrochlorides or act as an acid scavenger for free amines, driving the reaction forward without promoting side reactions.[3] Acetonitrile is an ideal polar aprotic solvent for this S_N2 reaction.

Materials:

  • Amine or Heterocycle (1.0 eq.)

  • This compound (1.1 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add the amine/heterocycle (1.0 eq.) and potassium carbonate (2.0-3.0 eq.).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the amine).

  • Add this compound (1.1-1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Upon completion (as determined by TLC), cool the mixture to room temperature.

  • Filter off the inorganic solids through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: O-Alkylation of Phenols

Application: Synthesis of aryl ethers, a common motif in pharmaceuticals. Rationale: Phenols are more acidic than aliphatic alcohols, allowing for the use of moderate bases. Cesium carbonate is particularly effective as it enhances the nucleophilicity of the resulting phenoxide. DMF is used as a solvent for its high boiling point and ability to dissolve a wide range of substrates.

Materials:

  • Phenol (1.0 eq.)

  • This compound (1.2 eq.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq.) and stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.2 eq.).

  • Heat the reaction to 50 °C and stir for 6-12 hours.

  • After completion, cool the reaction and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers and wash with brine (3x) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: C-Alkylation of Active Methylene Compounds

Application: Carbon-carbon bond formation for constructing complex molecular skeletons. Rationale: This protocol targets compounds with acidic α-hydrogens, such as diethyl malonate. A strong base like sodium hydride is required to quantitatively generate the nucleophilic enolate.[14][15] THF is a standard ether solvent for such reactions. The reaction must be run at low temperatures initially to control enolate formation before adding the electrophile.[12]

Materials:

  • Diethyl Malonate (1.0 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.)

  • This compound (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Carefully wash the sodium hydride (1.1 eq.) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flask under an inert atmosphere.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Re-cool the resulting enolate solution to 0 °C.

  • Add a solution of this compound (1.05 eq.) in a small amount of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-8 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

Nucleophile TypeExampleBaseSolventTemp. (°C)Reagent eq.
Nitrogen Aniline, ImidazoleK₂CO₃, Cs₂CO₃CH₃CN, DMF60 - 801.1 - 1.2
Oxygen PhenolK₂CO₃, Cs₂CO₃DMF, Acetone50 - 601.2 - 1.5
Carbon Diethyl MalonateNaH, LDATHF, DME0 to 661.0 - 1.1
Sulfur ThiophenolK₂CO₃, Et₃NCH₃CN, THF25 - 501.1

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Inactive reagent (hydrolyzed). 3. Low reaction temperature/time.1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; NaH). 2. Use fresh reagent from a sealed container; ensure anhydrous conditions. 3. Increase temperature and/or reaction time; monitor by TLC.
Formation of Side Products 1. Dialkylation (for C- or N-alkylation). 2. Base is too strong/hindered, causing elimination. 3. O- vs C-alkylation for enolates.1. Use a slight excess of the nucleophile or add the tosylate slowly at low temp. 2. The reagent is a primary tosylate, so elimination is unlikely but possible with very hindered bases. Use a less hindered base. 3. C-alkylation is generally favored with tosylates. To further promote, use less polar solvents.[16]
Difficult Purification 1. Unreacted starting material. 2. Product has similar polarity to starting material.1. Ensure the reaction goes to completion. Use an aqueous wash to remove water-soluble impurities (e.g., acid wash for excess amine). 2. Try a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC.

Conclusion

This compound is a robust and highly effective reagent for introducing the 3,3-difluorocyclobutyl-methyl group into diverse chemical structures. Its use in standard S_N2 reactions with a variety of N-, O-, C-, and S-nucleophiles is straightforward and high-yielding. The protocols and insights provided herein serve as a validated starting point for researchers in drug discovery and chemical synthesis to leverage the unique benefits of this valuable fluorinated building block.

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Application and Protocol Guide: Nucleophilic Substitution of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluorocyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties.[1] Fluorinated motifs can influence pKa, lipophilicity, metabolic stability, and binding affinity.[1] Among these, the gem-difluorocyclobutane scaffold has emerged as a valuable and increasingly popular structural unit.[2] This small, conformationally restricted ring system introduces polarity while simultaneously being lipophilic, a unique combination that can enhance cell permeability and metabolic resistance.[3]

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a key building block that enables the introduction of this valuable moiety onto a variety of molecular scaffolds.[4] The tosylate group is an excellent leaving group, readily displaced by nucleophiles in SN2 reactions.[5][6] This application note provides a comprehensive guide for researchers on the reaction of this versatile tosylate with primary and secondary amines to form N-((3,3-difluorocyclobutyl)methyl) substituted amines—a critical transformation for the synthesis of novel therapeutics. We will delve into the reaction mechanism, provide detailed, validated protocols, and discuss the application of this chemistry in drug development.

Mechanistic Insights: The SN2 Pathway

The reaction between this compound and an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5] The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon (the carbon atom bonded to the tosylate leaving group).

  • Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-O bond of the tosylate is partially broken.

  • Leaving Group Departure: The tosylate anion, a highly stable and excellent leaving group due to resonance delocalization of the negative charge, is displaced.[6]

  • Proton Transfer: An equivalent of a base is required to neutralize the p-toluenesulfonic acid byproduct that is formed, which prevents the protonation of the starting amine.[5]

Caption: SN2 reaction pathway for amine alkylation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the N-alkylation of primary and secondary amines with this compound. The choice of base and solvent is critical and can be adapted based on the reactivity and solubility of the specific amine substrate.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[7]

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.

  • Reagent Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tosylate is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (K₂CO₃ and tosylate salts).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[5]

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((3,3-difluorocyclobutyl)methyl) amine.

Protocol 2: N-Alkylation using a Non-Nucleophilic Base in Dichloromethane

This protocol is advantageous for more sensitive substrates or when milder reaction conditions are preferred.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the amine (1.1 eq), triethylamine or DIPEA (1.5 eq), and anhydrous dichloromethane.[5]

  • Cooling: Cool the mixture in an ice bath to 0°C.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and brine.[5][8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Examples
EntryAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃ACN821885
2PiperidineEt₃NDCMRT2092
3MorpholineK₂CO₃ACN821688
4BenzylamineDIPEADCMRT2478

Applications in Drug Development

The N-((3,3-difluorocyclobutyl)methyl) moiety is a sought-after structural motif in modern drug design. Its incorporation can lead to improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles. A notable example is the development of novel glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes.[9] In a recent study, the piperidine ring of the drug danuglipron, which was associated with hERG inhibitory activity, was successfully replaced with a difluorocyclobutyl derivative, leading to a potent and safer GLP-1R agonist.[9]

The synthetic workflow often involves the key step of coupling this compound with a core amine structure of a drug candidate.

Drug_Development_Workflow Start (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Reaction N-Alkylation Protocol Start->Reaction Amine_Core Amine-Containing Drug Scaffold Amine_Core->Reaction Intermediate N-((3,3-difluorocyclobutyl)methyl) Drug Intermediate Reaction->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps Final_Candidate Final Drug Candidate Further_Steps->Final_Candidate

Caption: Workflow from building block to drug candidate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive amine.- Inactive tosylate.- Insufficient heating.- Use a stronger base (e.g., NaH) to deprotonate the amine first (use with caution).- Increase the reaction temperature or switch to a higher boiling solvent (e.g., DMF, DMSO).- Add a catalytic amount of sodium or potassium iodide to promote an in-situ Finkelstein reaction, converting the tosylate to a more reactive iodide.
Formation of Dialkylated Product (with primary amines) - The secondary amine product is more nucleophilic than the starting primary amine.- Use a large excess of the primary amine to statistically favor mono-alkylation.[7]- Add the tosylate slowly to the reaction mixture to maintain a low concentration.
Side Reactions (e.g., elimination) - Sterically hindered amine.- High reaction temperatures.- Use a less hindered, non-nucleophilic base (e.g., DIPEA).- Run the reaction at a lower temperature for a longer period.
Difficult Purification - Similar polarity of starting material and product.- Presence of base residue.- Ensure the aqueous work-up is thorough to remove all base and salts.- Optimize the solvent system for column chromatography; a gradient elution may be necessary.

Conclusion

The reaction of this compound with amines is a robust and highly valuable transformation in the synthesis of complex molecules for drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this chemistry in their own synthetic endeavors. The unique properties conferred by the difluorocyclobutyl moiety make it a compelling structural element for the design of next-generation therapeutics, and a thorough understanding of its installation is paramount for the medicinal chemist.

References

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  • ResearchGate. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

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  • Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3.
  • ResearchGate. (2016). How to convert tosylate into amine? Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Substitution Reactions of Pyranose Polytosylates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Retrieved from [Link]

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  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3,3-Difluorocyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a valuable building block, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of lead compounds. Its introduction can lead to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity, collectively contributing to more effective and durable drug candidates.[1] (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate serves as a key intermediate for introducing this desirable motif, acting as a potent electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the synthesis and application of this versatile reagent.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

PropertyValueSource
CAS Number 681128-40-5[5]
Molecular Formula C₁₂H₁₄F₂O₃S[6]
Molecular Weight 276.30 g/mol [6]
Appearance White to off-white solidGeneral observation for similar compounds
Storage Store at room temperature in a dry, well-ventilated place.[6]

Safety Precautions:

Sulfonate esters are potent alkylating agents and should be handled with caution as they are potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its corresponding alcohol, (3,3-difluorocyclobutyl)methanol, via a standard tosylation reaction. The reaction involves the activation of the primary alcohol with p-toluenesulfonyl chloride in the presence of a base.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A (3,3-difluorocyclobutyl)methanol + Dichloromethane B Cool to 0°C A->B C Add Triethylamine & DMAP (cat.) B->C D Add p-Toluenesulfonyl Chloride (portionwise) C->D E Stir at 0°C to rt D->E F Quench with Water E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate K->L

Caption: General workflow for the tosylation of (3,3-difluorocyclobutyl)methanol.

Materials:

  • (3,3-difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Application in Nucleophilic Substitution - Synthesis of an Azide Derivative

This protocol demonstrates the utility of this compound as an electrophile in a typical Sₙ2 reaction to form an azide, a versatile precursor for amines and other nitrogen-containing heterocycles.

Diagram of the Nucleophilic Substitution Workflow:

G A (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate + Sodium Azide B Solvent: DMF A->B C Heat to 60-80°C B->C D Reaction Monitoring (TLC) C->D E Work-up & Purification D->E F 1-(azidomethyl)-3,3- difluorocyclobutane E->F

Caption: Workflow for the synthesis of an azide via nucleophilic substitution.

Materials:

  • This compound (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.[7]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

    • Extract the aqueous mixture with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude azide can be purified by column chromatography on silica gel if necessary.

Characterization Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.75d2HAr-H (ortho to SO₂)
7.38 - 7.33d2HAr-H (meta to SO₂)
4.10 - 4.00t2HO-CH₂
2.80 - 2.60m1HCH-CH₂
2.50 - 2.30m4Hcyclobutyl CH₂
2.45s3HAr-CH₃

Predicted ¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
145.0Ar-C (ipso to SO₂)
132.8Ar-C (ipso to CH₃)
129.9Ar-CH
127.9Ar-CH
118.5 (t, J ≈ 280 Hz)CF₂
72.0O-CH₂
35.0 (t, J ≈ 25 Hz)cyclobutyl CH₂
30.0CH-CH₂
21.6Ar-CH₃

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the introduction of the 3,3-difluorocyclobutyl moiety into a wide range of organic molecules. The protocols outlined in this document provide a solid foundation for its synthesis and subsequent application in nucleophilic substitution reactions. The strategic use of this reagent in drug discovery programs holds significant promise for the development of novel therapeutics with improved pharmacological profiles. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of complex natural products and materials science are promising avenues for future research.

References

  • University of York. (2023). Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. Available at: [Link] (This is a placeholder URL as the original is not a direct link to a publication).

  • This cit
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  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Available at: [Link].

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link].

  • This cit
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  • University of Calgary. (n.d.). Ch8 : Tosylates. Available at: [Link].

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  • MySkinRecipes. (n.d.). This compound. Available at: [Link].

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link].

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  • Suzhou All-Bio Pharm Co., Ltd. (n.d.). This compound. Available at: [Link].

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Application Notes and Protocols: Scale-Up Synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate, a critical building block in pharmaceutical and materials science research.[1][2] The protocol details a robust and scalable two-step process, commencing with the synthesis of the precursor, (3,3-difluorocyclobutyl)methanol, followed by its tosylation. Emphasis is placed on process safety, optimization of reaction conditions for large-scale production, and detailed analytical methods for quality control. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a reliable method for producing this compound in multigram to kilogram quantities.

Introduction

The gem-difluorocyclobutyl moiety is an increasingly important structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity. This compound serves as a key intermediate, enabling the introduction of this valuable functional group into a wide array of molecules through nucleophilic substitution, leveraging the excellent leaving group properties of the tosylate.[3]

This application note outlines a detailed, field-proven methodology for the synthesis of this compound on a larger scale. The described process is designed to be efficient, reproducible, and amenable to standard chemical processing equipment.

Synthetic Strategy and Rationale

The synthesis is approached as a two-stage process:

  • Synthesis of (3,3-Difluorocyclobutyl)methanol: This precursor alcohol is the foundation of the synthesis. While various synthetic routes to this intermediate exist, this guide will assume its availability or preparation via established literature methods, such as the reduction of a corresponding carboxylic acid or ester.[4]

  • Tosylation of (3,3-Difluorocyclobutyl)methanol: The core of this guide focuses on the conversion of the alcohol to the desired tosylate. This is achieved through reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. The choice of base and reaction conditions is critical for achieving high yield and purity on a large scale while minimizing side reactions.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Tosylation Precursor (3,3-Difluorocyclobutyl)methanol Alcohol (3,3-Difluorocyclobutyl)methanol Product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Alcohol->Product TsCl, Pyridine, DCM, 0 °C to RT TsCl p-Toluenesulfonyl Chloride (TsCl) Pyridine (Base) DCM (Solvent)

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

PART 1: Safety First - Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with the reagents is paramount for a safe scale-up.

ReagentKey HazardsMitigation Strategies
p-Toluenesulfonyl Chloride (TsCl) Corrosive, causes severe skin burns and eye damage, moisture sensitive.[5][6][7][8]Wear appropriate PPE (gloves, safety goggles, lab coat).[5][7][9] Handle in a well-ventilated fume hood.[5][9] Store in a dry, well-closed container.[5]
Pyridine Flammable, harmful if swallowed, inhaled, or in contact with skin.Use in a fume hood. Keep away from ignition sources. Wear appropriate PPE.
Dichloromethane (DCM) Suspected carcinogen, skin and eye irritant.Handle in a fume hood. Wear appropriate PPE. Use in a well-ventilated area.
PART 2: Step-by-Step Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. Adjustments for other scales should be made proportionally.

Materials and Equipment:

  • (3,3-Difluorocyclobutyl)methanol (CAS: 681128-39-2)[10][11]

  • p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)[6]

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (appropriate size for the reaction volume)

  • Standard laboratory glassware

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Dissolve alcohol in DCM - Cool to 0 °C Start->Reaction_Setup Base_Addition Add Pyridine Reaction_Setup->Base_Addition TsCl_Addition Slowly add TsCl solution at 0 °C Base_Addition->TsCl_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) TsCl_Addition->Reaction Quench Quench with 1 M HCl Reaction->Quench Workup_1 Aqueous Workup: - Separate layers - Wash organic layer with NaHCO₃ Quench->Workup_1 Workup_2 Wash with Brine Workup_1->Workup_2 Drying Dry organic layer (MgSO₄) Workup_2->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Characterization (NMR, LC-MS) Purification->Analysis End Final Product Analysis->End

Caption: Step-by-step experimental workflow for the tosylation reaction.

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3,3-difluorocyclobutyl)methanol (e.g., 50 g, 1.0 equiv) in anhydrous dichloromethane (500 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: To the cooled solution, add anhydrous pyridine (1.5 equiv) dropwise while maintaining the internal temperature below 5 °C.

  • Tosyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (200 mL). Add this solution to the dropping funnel and add it to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl (300 mL) while cooling the flask in an ice bath.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL). The acid washes remove excess pyridine, while the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound. For larger scales, recrystallization may be a more practical purification method.

PART 3: Analytical Characterization

The purity and identity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the tosyl group, the methyl group of the tosyl group, and the protons of the difluorocyclobutylmethyl moiety.
¹⁹F NMR A characteristic signal for the two equivalent fluorine atoms.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
LC-MS A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
Purity (HPLC) >98%

Process Optimization and Scale-Up Considerations

  • Temperature Control: Maintaining a low temperature during the addition of TsCl is critical to minimize the formation of undesired byproducts. For larger scale reactions, a jacketed reactor with a chiller is highly recommended for precise temperature control.

  • Reagent Purity: The purity of the starting alcohol and TsCl is crucial for obtaining a high yield of the desired product. Use of high-purity reagents is recommended.

  • Solvent Selection: Dichloromethane is a common solvent for this reaction. However, for larger-scale industrial processes, alternative solvents with better safety and environmental profiles, such as 2-methyltetrahydrofuran (2-MeTHF), should be considered and evaluated.

  • Alternative Bases: While pyridine is effective, other bases like triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also be used.[3] The choice of base may influence reaction time and workup procedures.

  • Solvent-Free Conditions: For a greener and more efficient process, solvent-free tosylation using a solid base like potassium carbonate has been reported for other alcohols and could be explored for this synthesis.[12]

  • Catalytic Methods: Ytterbium(III) trifluoromethanesulfonate has been shown to catalyze the tosylation of alcohols under neutral and mild conditions, which could be an alternative to traditional base-mediated methods.[13]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and production chemists can confidently produce this important building block in the quantities required for their research and development activities. The considerations for process optimization offer pathways for further refinement and adaptation to specific manufacturing environments.

References

  • What is TsCl in Organic Chemistry? A Comprehensive Guide. (2023, August 8). Google Cloud.
  • Tosyl chloride SDS, 98-59-9 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 24). Sigma-Aldrich.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Europe PMC.
  • (3,3-Difluoro-1-methylcyclobutyl)methanol - [D11741] - Synthonix. (n.d.). Synthonix.
  • (3,3-Difluorocyclobutyl)methanol - Chem-Impex. (n.d.). Chem-Impex.
  • Tosyl chloride - Safety Data Sheet - ChemicalBook. (2025, September 27). ChemicalBook.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
  • (3,3-Difluorocyclobutyl)methanol AldrichCPR 681128-39-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (3, 3-difluorocyclobutyl)methanol, min 98%, 100 grams. (n.d.). Oakwood Chemical.
  • Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron, 63, 5083–5087.
  • Comagic, S., & Schirrmacher, R. (2004). Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols. Synthesis, 2004, 885-888.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020, October 28). PMC - NIH.
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes.

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Application Notes and Protocols: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon bioactive molecules. Among these, fluorinated motifs have garnered significant attention. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various commonly used functionalities in medicinal chemistry. Its rigid, three-dimensional structure, combined with the electronic effects of the gem-difluoro substitution, offers a unique combination of properties that can lead to improved drug candidates.

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a key building block that provides a convenient handle for introducing the 3,3-difluorocyclobutyl-methyl moiety into a target molecule. The tosylate group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.[2][3] This allows for the efficient and controlled formation of new carbon-heteroatom or carbon-carbon bonds, making it a versatile reagent for the synthesis of diverse libraries of compounds for biological screening.

This document provides a comprehensive guide to the application of this compound in the synthesis of bioactive molecules, including detailed protocols and an exploration of the underlying chemical principles.

Properties and Reactivity of this compound

The utility of this compound as a synthetic intermediate is primarily due to the properties of the tosylate group. p-Toluenesulfonic acid is a strong acid, making its conjugate base, the tosylate anion, a very stable and therefore excellent leaving group.[4] This enables the facile displacement of the tosylate by a wide variety of nucleophiles under relatively mild conditions.

The primary carbon to which the tosylate is attached is sterically unhindered, favoring bimolecular nucleophilic substitution (SN2) reactions. This mechanism is highly desirable in synthetic chemistry as it proceeds with a predictable inversion of stereochemistry at the reacting center, which is crucial when dealing with chiral molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄F₂O₃S
Molecular Weight 292.30 g/mol
CAS Number 681128-40-5
Appearance White to off-white solid
Reactivity Susceptible to nucleophilic attack

Synthetic Workflow: From Alcohol to Bioactive Precursor

The synthesis of bioactive molecules using this compound typically follows a two-step sequence. The first step involves the preparation of the tosylate from the commercially available (3,3-Difluorocyclobutyl)methanol. The second step is the nucleophilic substitution reaction with a desired nucleophile to introduce new functionality.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution (SN2) A (3,3-Difluorocyclobutyl)methanol B This compound A->B p-TsCl, Pyridine D Bioactive Precursor / Molecule B->D C Nucleophile (Nu⁻) C->D

Caption: General synthetic workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of this compound and its subsequent use in a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of (3,3-difluorocyclobutyl)methanol to its corresponding tosylate. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction.

Materials:

  • (3,3-Difluorocyclobutyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Synthesis of 1-(Azidomethyl)-3,3-difluorocyclobutane

This protocol details the displacement of the tosylate group with an azide nucleophile, a common transformation to introduce a versatile functional group that can be readily converted to an amine.[2]

Materials:

  • This compound (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(azidomethyl)-3,3-difluorocyclobutane.

  • The crude product may be purified by column chromatography if necessary.

Application in the Synthesis of a Hypothetical Bioactive Molecule: A Kinase Inhibitor Scaffold

The 3,3-difluorocyclobutyl-methylamine moiety can be a valuable component of kinase inhibitors, where the amine can form key hydrogen bonds with the hinge region of the kinase. The fluorinated cyclobutyl group can occupy a hydrophobic pocket and enhance binding affinity and metabolic stability.

G A 1-(Azidomethyl)-3,3-difluorocyclobutane B (3,3-Difluorocyclobutyl)methanamine A->B Reduction (e.g., H₂, Pd/C) D Kinase Inhibitor Scaffold B->D C Heterocyclic Core (e.g., Pyrimidine, Pyrazole) C->D Coupling Reaction

Caption: Synthesis of a potential kinase inhibitor scaffold.

The synthesis would involve the reduction of the azide to the primary amine, followed by coupling with a suitable heterocyclic core, a common feature in many kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient introduction of the 3,3-difluorocyclobutyl-methyl moiety, which can confer desirable pharmacological properties. The protocols and conceptual framework presented here provide a solid foundation for researchers to leverage this reagent in their drug discovery and development programs.

References

  • (3,3-Difluorocyclobutyl)methanol - Chem-Impex. Available at: [Link]

  • (3, 3-difluorocyclobutyl)methanol, min 98%, 100 grams. Available at: [Link]

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  • The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

  • The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. Available at: [Link]

  • How does a tosylate group function as a leaving group in nucleophilic substitution reactions? - Proprep. Available at: [Link]

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Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable building block in medicinal chemistry and materials science. The presence of the gem-difluorocyclobutyl motif can impart unique conformational constraints and desirable physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, to target molecules. The primary utility of this reagent lies in its capacity to act as an electrophile in nucleophilic substitution reactions, owing to the excellent leaving group ability of the tosylate moiety.

This application note provides a comprehensive guide to protecting group strategies for organic synthesis involving this compound. We will explore compatible protecting groups for common functional groups (amines, alcohols, and carboxylic acids), provide detailed experimental protocols for their installation and removal, and discuss the underlying chemical principles that govern the selection of an appropriate protective strategy.

Understanding the Reactivity of this compound

The key reaction of this compound is the SN2 displacement of the tosylate group by a nucleophile. The gem-difluoro substitution on the cyclobutane ring is generally considered to be chemically robust and stable under a variety of reaction conditions, including acidic and basic environments, as well as in the presence of strong nucleophiles.[1] This stability is crucial as it allows for a wide range of protecting group manipulations on other parts of the molecule without compromising the integrity of the difluorocyclobutyl core.

The primary consideration for any protecting group strategy is its compatibility with the conditions required for the nucleophilic substitution on the tosylate. Typically, these reactions are carried out in the presence of a base to deprotonate the nucleophile or to scavenge the acid generated during the reaction. Therefore, protecting groups must be stable to basic or nucleophilic conditions.

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by its stability to the reaction conditions planned for the synthetic route and the mildness of the conditions required for its removal.[2] An ideal protecting group is easily introduced in high yield, stable to a range of synthetic transformations, and can be removed selectively in high yield without affecting other functional groups.[3]

Below, we discuss suitable protecting groups for amines, alcohols, and carboxylic acids that are compatible with reactions involving this compound.

Protecting Groups for Amines

Amines are nucleophilic and will readily react with the tosylate. Therefore, protection is essential if the amine is not the intended nucleophile.

  • tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups due to its stability under a wide range of non-acidic conditions.[4] It is stable to bases, nucleophiles, and catalytic hydrogenation, making it highly compatible with SN2 reactions on tosylates. The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5][6]

  • Carbobenzyloxy (Cbz or Z): The Cbz group is another widely used protecting group for amines. It is stable to mildly acidic and basic conditions. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis (H₂, Pd/C), which are neutral conditions and orthogonal to the acid-labile Boc group.[7]

Protecting Groups for Alcohols

Alcohols can act as nucleophiles, especially in the presence of a base. Protection is necessary to prevent unwanted ether formation.

  • Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are excellent protecting groups for alcohols.[8] They are installed by reacting the alcohol with a silyl chloride in the presence of a base like imidazole.[9] Silyl ethers are stable to a wide range of reaction conditions, including those used for SN2 reactions.[10] Their removal is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), under mild conditions.[11][12] The steric bulk of the silyl group can be tuned to control its lability.

  • Benzyl Ether (Bn): Benzyl ethers are robust protecting groups for alcohols, stable to both acidic and basic conditions. They are typically installed using a benzyl halide and a base. Like the Cbz group, benzyl ethers are cleaved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to silyl ethers.

Protecting Groups for Carboxylic Acids

The carboxylate anion, formed under basic conditions, is a potential nucleophile. Protection of carboxylic acids is often necessary to avoid unwanted side reactions.

  • Methyl or Ethyl Esters: Simple alkyl esters are common protecting groups for carboxylic acids.[13][14] They are readily formed by Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with an alkyl halide in the presence of a base.[15][16] These esters are stable to the conditions of most SN2 reactions. Deprotection is typically achieved by saponification (hydrolysis with a base like NaOH or LiOH).[17][18]

  • tert-Butyl Ester: For substrates that are sensitive to basic hydrolysis, a tert-butyl ester is a suitable alternative. It is stable to basic conditions but can be cleaved under acidic conditions (e.g., with TFA), offering orthogonality to methyl or ethyl esters.[14]

Data Presentation

Functional GroupProtecting GroupProtection Reagent(s)Deprotection Condition(s)Stability Profile
Amine Boc(Boc)₂O, baseTFA, DCMStable to base, nucleophiles, H₂/Pd. Labile to strong acid.
CbzCbz-Cl, baseH₂, Pd/CStable to mild acid/base. Labile to hydrogenolysis.
Alcohol TBDMSTBDMS-Cl, ImidazoleTBAF, THFStable to most conditions except strong acid and fluoride.
BnBnBr, NaHH₂, Pd/CVery stable to a wide range of conditions.
Carboxylic Acid Methyl EsterCH₃OH, H⁺ or CH₃I, baseNaOH, H₂O/MeOHStable to neutral and acidic conditions. Labile to base.
t-Butyl EsterIsobutylene, H⁺TFA, DCMStable to base. Labile to strong acid.

Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv) or a saturated aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[4]

Protocol 2: Deprotection of a Boc-Protected Amine with TFA

This protocol details the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (10-50% v/v in DCM) dropwise at 0 °C.[6]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]

Protocol 3: TBDMS Protection of a Primary Alcohol

This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Primary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in DCM or DMF.

  • Add TBDMS-Cl (1.2 equiv) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Protocol 4: TBAF Deprotection of a TBDMS Ether

This protocol outlines the cleavage of a TBDMS ether using tetrabutylammonium fluoride.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF.

  • Add the 1 M solution of TBAF in THF (1.1 equiv) dropwise at 0 °C.[11]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12][19]

Visualization of Workflow and Strategy

General Workflow for Synthesis

G cluster_0 Protection cluster_1 Core Reaction cluster_2 Deprotection Start Starting Material with Functional Group(s) Protect Protect Functional Group(s) (e.g., Boc, TBDMS) Start->Protect Reaction Nucleophilic Substitution with (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Protect->Reaction Deprotect Remove Protecting Group(s) Reaction->Deprotect End Final Product Deprotect->End

Caption: General synthetic workflow involving a protecting group strategy.

Decision Tree for Protecting Group Selection

G cluster_amine Amine cluster_alcohol Alcohol cluster_acid Carboxylic Acid Start Functional Group to be Protected? Amine Amine Start->Amine Alcohol Alcohol Start->Alcohol Acid Carboxylic Acid Start->Acid Boc Boc Group (Acid Labile) Amine->Boc Need base/nucleophile stability? Cbz Cbz Group (Hydrogenolysis) Amine->Cbz Need orthogonality to acid-labile groups? Silyl Silyl Ether (Fluoride Labile) Alcohol->Silyl Mild deprotection needed? Bn Benzyl Ether (Hydrogenolysis) Alcohol->Bn High stability required? MethylEster Methyl Ester (Base Labile) Acid->MethylEster Base-sensitive groups absent? tButylEster t-Butyl Ester (Acid Labile) Acid->tButylEster Acid-sensitive groups absent?

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and reproducibility of this critical synthetic transformation. As a key building block, the efficient preparation of this tosylate is paramount for advancing medicinal chemistry and materials science projects.[1][2] This guide moves beyond a simple protocol, delving into the mechanistic reasoning behind procedural choices to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Core Reaction

Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. The synthesis is a classic tosylation, designed to convert the primary alcohol, (3,3-Difluorocyclobutyl)methanol, into a species with an excellent leaving group.

Q1: What is the primary goal of converting the alcohol (-OH) to a tosylate (-OTs)?

The primary objective is to transform the hydroxyl group (-OH), a notoriously poor leaving group in nucleophilic substitution reactions, into a p-toluenesulfonate or "tosylate" group (-OTs).[3][4] The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group. This "activation" of the alcohol facilitates subsequent nucleophilic substitution (SN2) reactions, which are fundamental for building molecular complexity.[5][6]

Q2: What is the general mechanism for the tosylation of (3,3-Difluorocyclobutyl)methanol?

The reaction proceeds through a nucleophilic attack by the alcohol's oxygen atom on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A tertiary amine base, such as pyridine or triethylamine (TEA), is crucial. It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3][7] The formation of an acidic byproduct would otherwise protonate the starting alcohol or the amine base, halting the reaction. A critical feature of this mechanism is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of stereochemistry at the carbon center.[8][9]

Tosylation Mechanism cluster_reactants cluster_transition ROH R-CH₂-OH ((3,3-Difluorocyclobutyl)methanol) Step1 Nucleophilic Attack ROH->Step1 Attacks Sulfur TsCl Ts-Cl (p-Toluenesulfonyl chloride) TsCl->Step1 Base Pyridine (Base) Step2 Deprotonation Base->Step2 Abstracts Proton Intermediate Oxonium Intermediate [R-CH₂-O(H)-Ts]⁺ Cl⁻ Step1->Intermediate Forms Intermediate Intermediate->Step2 Products R-CH₂-OTs + Pyridine-H⁺Cl⁻ (Product + Salt) Step2->Products Yields Products

Caption: Reaction mechanism of alcohol tosylation with TsCl and pyridine.[6]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: TsCl rapidly hydrolyzes in the presence of water.[3][10] 2. Poor Reagent Quality: Old or improperly stored TsCl may have hydrolyzed to inactive p-toluenesulfonic acid.[10] 3. Insufficient Base: Inadequate neutralization of HCl byproduct stalls the reaction.[3]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (N₂ or Ar).[11] 2. Use fresh, high-purity TsCl from a reputable supplier. 3. Use at least 1.5 equivalents of base (e.g., pyridine or TEA) relative to the alcohol.[12][13]
Formation of Alkyl Chloride Byproduct The tosylate product is displaced by chloride ions (from HCl or base hydrochloride salt) via an SN2 reaction.[14][15][16]1. Maintain a low reaction temperature (0 °C) to disfavor the subsequent SN2 reaction.[10][17] 2. Add TsCl portion-wise to control the concentration of reactive species.[10] 3. Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed.
Difficult Purification 1. Residual TsCl: Unreacted TsCl can co-elute with the product during chromatography. 2. Emulsions during Workup: Pyridinium or triethylammonium salts can act as surfactants, complicating phase separation.1. During workup, after quenching, add a small amount of cellulosic material (e.g., filter paper) and stir for 30-60 minutes to scavenge excess TsCl before filtration and extraction.[12][18] 2. Dilute the reaction mixture with more organic solvent before washing. Perform washes with dilute acid (e.g., 1M HCl) to protonate and dissolve the amine base into the aqueous layer.[19]

Q3: My reaction yield is consistently low, even with careful technique. What are the most critical factors to re-evaluate?

Low yields are most often traced back to three key areas:

  • Moisture: This is the most common culprit. Tosyl chloride reacts more readily with water than with the alcohol. Ensure every component is rigorously dry: flame-dry your glassware, use freshly distilled anhydrous solvents (like DCM or THF), and run the reaction under a positive pressure of nitrogen or argon.[3][10][11]

  • Reagent Purity: Tosyl chloride is a white solid that should appear dry and free-flowing.[20] If it is clumpy or has a strong acidic smell, it has likely hydrolyzed and will result in poor yields.[3][10] Always use a fresh bottle or a properly stored reagent.

  • Base Stoichiometry and Choice: The reaction generates one equivalent of HCl, which must be neutralized. Using an insufficient amount of base (less than 1 equivalent) will allow the reaction mixture to become acidic, protonating the amine base and stopping the reaction. A slight excess (1.5-2.0 eq.) of a base like pyridine or triethylamine is recommended.[12] For less reactive systems, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[10][15][19]

Q4: My NMR spectrum shows my desired tosylate product, but also a significant peak corresponding to (3,3-Difluorocyclobutyl)methyl chloride. Why does this happen?

This is a classic side reaction where the tosylate, an excellent leaving group, is displaced by a chloride ion nucleophile. The chloride ions originate from the HCl byproduct. While the amine base scavenges the proton, it forms an ammonium chloride salt (e.g., pyridinium hydrochloride), which can be a source of nucleophilic chloride ions.[14][16] This SN2 displacement is more likely at higher temperatures or with prolonged reaction times.

To mitigate this, strictly maintain the reaction temperature at 0 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC).[12] As soon as the starting alcohol spot disappears, proceed with the workup to prevent the secondary reaction from occurring.

Section 3: Optimized Experimental Protocol & Workflow

This protocol is designed to maximize yield and purity by incorporating best practices for tosylation reactions.

Experimental_Workflow cluster_setup cluster_reaction cluster_monitor cluster_workup A Dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM under N₂ B Cool solution to 0 °C (ice/water bath) A->B C Add Pyridine (1.5 eq.) slowly B->C D Add p-Toluenesulfonyl Chloride (TsCl) (1.2 eq.) portion-wise at 0 °C C->D E Stir at 0 °C for 2-4 hours D->E F Monitor progress via TLC (until starting material is consumed) E->F Check periodically G Quench reaction with cold water F->G Reaction complete H Wash organic layer sequentially with: 1. 1M HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate H->I J Purify by silica gel column chromatography I->J

Caption: A general experimental workflow for the synthesis of tosylates.[12]
Detailed Step-by-Step Methodology

Materials:

  • (3,3-Difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (approx. 10 volumes)

  • Deionized Water, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add (3,3-Difluorocyclobutyl)methanol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.[12]

  • Dissolve the alcohol in anhydrous DCM (10 volumes).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the solution.[6][12]

  • Add p-toluenesulfonyl chloride (1.2 eq.) in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.[6]

  • Stir the reaction mixture vigorously at 0 °C.

  • Monitor the reaction progress every 30-60 minutes using TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting alcohol spot is no longer visible. This typically takes 2-12 hours.[12]

  • Upon completion, quench the reaction by adding cold deionized water.[13] Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.[12]

ReagentMolar Eq.Purpose
(3,3-Difluorocyclobutyl)methanol1.0Starting Material
p-Toluenesulfonyl Chloride (TsCl)1.2 - 1.5Electrophile
Pyridine or Triethylamine (TEA)1.5 - 2.0Base (HCl Scavenger)
4-Dimethylaminopyridine (DMAP)0.05 - 0.1 (Optional)Catalyst
Anhydrous Dichloromethane (DCM)SolventReaction Medium

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (TEA) instead of pyridine? A: Yes, TEA is a common and effective alternative to pyridine.[13] It is a stronger, non-nucleophilic base. Often, TEA is used in combination with a catalytic amount of DMAP, which can significantly increase the reaction rate, particularly for less reactive alcohols.[10][15]

Q: How critical is the 0 °C reaction temperature? A: Maintaining the temperature at 0 °C, especially during the addition of TsCl, is highly recommended.[10] This helps control the initial exotherm of the reaction and, more importantly, minimizes the SN2 side reaction where chloride displaces the newly formed tosylate group.[17]

Q: What should I look for on a TLC plate to monitor the reaction? A: You should see the disappearance of the starting alcohol spot (which is relatively polar) and the appearance of a new, less polar spot corresponding to the product tosylate. The Rf value of the product will be significantly higher than that of the starting alcohol. Unreacted TsCl will also appear as a spot, typically with an intermediate Rf.

Q: What are the expected ¹H NMR signals for the final product? A: For this compound, you should expect to see characteristic signals for the tosyl group (two doublets around 7.4-7.8 ppm for the aromatic protons and a singlet around 2.4 ppm for the methyl group) and signals for the (3,3-Difluorocyclobutyl)methyl moiety, including a doublet for the -CH₂-OTs protons. Confirmation of the structure should also be done with ¹³C NMR and Mass Spectrometry.[12]

References

  • Polymers (Basel). (2024). Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosylate. Retrieved from [Link]

  • Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]

  • Oreate AI Blog. (2023). What is TsCl in Organic Chemistry? A Comprehensive Guide. Retrieved from [Link]

  • International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Oreate AI Blog. (n.d.). The Role of TsCl Pyridine in Organic Synthesis. Retrieved from [Link]

  • Gibson, H. W., & Schoonover, D. V. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters.
  • Oreate AI Blog. (n.d.). The Role of TSCL and Pyridine in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

  • Molecules. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. Retrieved from [Link]

  • Synthonix. (n.d.). (3,3-Difluoro-1-methylcyclobutyl)methanol. Retrieved from [Link]

  • ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Polymers. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (3, 3-difluorocyclobutyl)methanol, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). (3,3-Difluorocyclobutyl)methyl ethanesulfonate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing methyl benzenesulfonate.
  • PubMed. (2018). A Practical Microwave Method for the Synthesis of Fluoromethy 4-methylbenzenesulfonate in tert-amyl Alcohol. Retrieved from [Link]

  • WIPO Patentscope. (2023). METHOD FOR SYNTHESIS OF (3-FLUOROOXETAN-3-YL)METHYL 4-METHYLBENZENESULFONATE. Retrieved from [Link]

  • PubMed. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Retrieved from [Link]

  • ResearchGate. (2022). Formation of the chloride, not the desired tosylate. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • PubMed. (1998). Purification and characterization of 3,3-dihydroxyazetidine from culture medium of Bacillus mesentericus and B. subtilis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Tosylation of (3,3-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tosylation of (3,3-difluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical transformation in their synthetic pathways. Here, we will address common challenges and side reactions encountered during this procedure, providing in-depth, experience-driven advice to help you optimize your reaction outcomes.

The tosylation of an alcohol is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1] The reaction between an alcohol and p-toluenesulfonyl chloride (TsCl) is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2] While seemingly straightforward, this reaction can be prone to several side reactions, particularly with substrates like (3,3-Difluorocyclobutyl)methanol, which possesses unique electronic and steric properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of (3,3-difluorocyclobutyl)methyl chloride instead of the desired tosylate. What is causing this, and how can I prevent it?

A1: Cause and Mechanism of Alkyl Chloride Formation

The formation of an alkyl chloride is a well-documented side reaction in tosylation procedures.[2][3] This occurs when the chloride ion, generated from the reaction of the alcohol with TsCl, acts as a nucleophile and displaces the newly formed tosylate group. The tosylate group is an excellent leaving group, making this SN2 displacement competitive with the desired reaction.[3]

The hydrochloride salt of the amine base used (e.g., pyridinium hydrochloride or triethylammonium chloride) serves as the source of these nucleophilic chloride ions.[2] While chloride is generally considered a weak nucleophile, the highly reactive nature of the tosylate intermediate can make this a significant competing pathway. Substrates that can stabilize a positive charge, such as benzylic alcohols, are particularly prone to this side reaction. While (3,3-Difluorocyclobutyl)methanol is not benzylic, the electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the adjacent carbon center.

Troubleshooting and Prevention:

  • Choice of Base: Pyridine is often used as both a base and a solvent. However, it can also act as a nucleophilic catalyst, reacting with TsCl to form a tosylpyridinium salt, which is even more reactive.[4] In some cases, a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be a better choice to minimize the formation of the tosylpyridinium intermediate and subsequent chloride formation.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can help to disfavor the SN2 displacement by chloride, which typically has a higher activation energy than the initial tosylation.[5]

  • Alternative Sulfonylating Agents: If chloride formation remains problematic, consider using p-toluenesulfonic anhydride (Ts₂O). This reagent does not produce a chloride byproduct, thereby eliminating the source of the competing nucleophile.[6][7]

  • Addition of a Chloride Scavenger: In some instances, the addition of a silver salt, such as silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃), can be used to precipitate the chloride ions as AgCl, thus removing them from the reaction mixture.

Q2: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material, even after extended reaction times. What could be the issue?

A2: Factors Affecting Reaction Rate

Several factors can contribute to an incomplete or slow tosylation reaction.[8]

  • Reagent Purity:

    • Tosyl Chloride (TsCl): TsCl is susceptible to hydrolysis, forming p-toluenesulfonic acid, which is unreactive.[8][9] It is crucial to use freshly opened or purified TsCl. Purification can be achieved by recrystallization from a solvent like hexane or by washing a solution in a non-polar solvent with aqueous base.[10][11][12]

    • Base and Solvent: The presence of water is detrimental to the reaction, as it will preferentially react with TsCl.[8] Ensure that the base (e.g., pyridine, triethylamine) and the solvent (e.g., dichloromethane, chloroform) are anhydrous. Bases should be freshly distilled or stored over molecular sieves.

  • Steric Hindrance: While (3,3-Difluorocyclobutyl)methanol is a primary alcohol, the cyclobutyl ring may present some steric hindrance that can slow the reaction compared to a simple primary alcohol.

  • Insufficient Catalyst: For sterically hindered or less reactive alcohols, the addition of a catalytic amount (0.1-0.2 equivalents) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5][13] DMAP acts as a potent nucleophilic catalyst.[14]

Troubleshooting and Optimization:

  • Verify Reagent Quality: Before starting the reaction, check the quality of your TsCl. If it appears clumpy or has a strong acidic smell, it has likely hydrolyzed.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly distilled bases.

  • Catalyze the Reaction: Add 0.1 to 0.2 equivalents of DMAP to your reaction mixture. Be aware that DMAP can also potentially increase the rate of side reactions, so careful monitoring is advised.[13]

  • Increase Reagent Equivalents: Using a slight excess of TsCl (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) can help drive the reaction to completion.[5]

Q3: I am observing the formation of an elimination byproduct. Is this common for a primary alcohol like (3,3-Difluorocyclobutyl)methanol?

A3: Potential for Elimination

While elimination is more common with secondary and tertiary alcohols, it can occur with primary tosylates under certain conditions, especially if the base used is sterically hindered and non-nucleophilic.[15] The formation of a cyclobutene derivative through an E2 mechanism is a possibility, although likely a minor pathway. The stability of the difluorocyclobutane ring under basic conditions is generally high.[16]

Troubleshooting and Prevention:

  • Base Selection: A less sterically hindered base like pyridine or triethylamine is generally preferred for primary alcohols to favor the SN2 reaction over elimination.

  • Temperature Control: Higher reaction temperatures can favor elimination over substitution. Maintaining a low reaction temperature (0 °C or below) is advisable.

Experimental Protocols

Protocol 1: Standard Tosylation of (3,3-Difluorocyclobutyl)methanol

This protocol is a general starting point for the tosylation of primary alcohols.

Materials:

  • (3,3-Difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or TEA (1.5 eq.) to the stirred solution.[5]

  • Slowly add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[5]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction by slowly adding cold deionized water.[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with 1M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃ solution, and brine.[5][17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.[5]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[5][17]

Protocol 2: DMAP-Catalyzed Tosylation for Less Reactive Alcohols

This protocol is recommended if the standard procedure results in low conversion.

Materials:

  • (3,3-Difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (3,3-Difluorocyclobutyl)methanol (1 mmol) in anhydrous DCM (5 mL) at 0 °C, add TEA (0.22 mL, 1.5 mmol) and DMAP (30 mg, 0.2 mmol).[5]

  • Add a solution of TsCl (286 mg, 1.5 mmol) in anhydrous DCM (5 mL) dropwise to the mixture.[5]

  • Stir the reaction at 0 °C for 30 minutes and then at 15 °C for 12 hours.[5]

  • Follow the work-up procedure as described in Protocol 1.

Visualizing the Reaction Pathways

Diagram 1: General Tosylation Mechanism and Key Side Reaction

Tosylation_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction: Chloride Substitution A (3,3-Difluorocyclobutyl)methanol (R-OH) C Intermediate Adduct A->C Nucleophilic Attack B p-Toluenesulfonyl Chloride (TsCl) B->C D (3,3-Difluorocyclobutyl)methyl Tosylate (R-OTs) C->D - Cl- G (3,3-Difluorocyclobutyl)methyl Tosylate (R-OTs) E Pyridine (Base) E->D Deprotonation F Pyridinium Hydrochloride E->F + H+ H Chloride Ion (Cl-) F->H Source of Cl- I (3,3-Difluorocyclobutyl)methyl Chloride (R-Cl) G->I SN2 Attack J Tosylate Anion (TsO-) G->J Leaving Group H->I

Caption: Mechanism of tosylation and the competing chloride substitution side reaction.

Diagram 2: Troubleshooting Flowchart for Tosylation Reactions

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Steps cluster_side_reactions Addressing Side Reactions start Start Tosylation Reaction check_completion Reaction Incomplete? start->check_completion check_reagents Check Reagent Purity - TsCl (hydrolysis?) - Anhydrous Base/Solvent? check_completion->check_reagents Yes check_side_products Side Products Observed? check_completion->check_side_products No (Complete) add_dmap Add Catalytic DMAP check_reagents->add_dmap increase_equiv Increase Equivalents of TsCl/Base add_dmap->increase_equiv increase_equiv->start is_chloride Alkyl Chloride Formed? check_side_products->is_chloride Yes success Successful Tosylation check_side_products->success No is_elimination Elimination Product? is_chloride->is_elimination No chloride_solutions Lower Temperature Use Ts2O Use Non-nucleophilic Base is_chloride->chloride_solutions Yes elimination_solutions Lower Temperature Use Less Hindered Base is_elimination->elimination_solutions Yes is_elimination->success No chloride_solutions->start elimination_solutions->start

Caption: A logical workflow for troubleshooting common issues in tosylation reactions.

Quantitative Data Summary

IssueCommon Cause(s)Key Parameters to AdjustExpected Outcome
Incomplete Reaction Impure/hydrolyzed TsCl; Wet reagents/solvent; Steric hindranceReagent purification; Anhydrous conditions; Addition of DMAP (0.1-0.2 eq.); Increase TsCl/base (1.2-1.5 eq.)Drive reaction to completion
Alkyl Chloride Formation Nucleophilic attack by Cl⁻ from base hydrochlorideLower temperature (0 to -20 °C); Use Ts₂O instead of TsCl; Use a non-nucleophilic base (e.g., 2,6-lutidine)Minimize or eliminate R-Cl byproduct
Elimination Product High temperature; Sterically hindered baseLower temperature (≤ 0 °C); Use a less hindered base (e.g., pyridine, TEA)Favor substitution over elimination

References

  • LookChem. (n.d.). Purification of Tosyl chloride. Chempedia. Retrieved from [Link]

  • Qi, C., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Retrieved from [Link]

  • Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002200B1 - Purification of p-tosyl chloride.
  • Organic Syntheses. (n.d.). 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: (a) TsCl, DMAP, Py, 0 °C to rt, 9 h (90%). Retrieved from [Link]

  • More Learning Tutor. (2019). TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • Szarka, G., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2534. Retrieved from [Link]

  • Harper, T. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. YouTube. Retrieved from [Link]

  • Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of the chloride, not the desired tosylate. Retrieved from [Link]

  • Reddit. (2025). Tosylation protocol?. r/Chempros. Retrieved from [Link]

  • Reddit. (2025). Trouble with tosylation reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]

  • Sciencemadness.org. (2015). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]

  • Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. Retrieved from [Link]

  • Tetrahedron Letters. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]

  • Effecient and Mild Ytterbium (III)-catalyzed Tosylation of Alkohols. (n.d.). Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The tosylation of alcohols. ACS Publications. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Tosylation of several alcohols in water solvent using TsCl/cat. BnNMe 2 and KOH. Retrieved from [Link]

  • Pearson+. (2024). Using an appropriate tosylate intermediate, synthesize the follow.... Retrieved from [Link]

  • NESACS. (n.d.). Summer Scholar Report. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate. This document provides in-depth troubleshooting advice and optimized protocols to assist researchers, scientists, and drug development professionals in successfully navigating this essential synthetic transformation. The conversion of (3,3-difluorocyclobutyl)methanol, a valuable fluorinated building block[1][2], into its corresponding tosylate is a critical step for enabling a wide range of subsequent nucleophilic substitution reactions by transforming a poor leaving group (hydroxyl) into an excellent one (tosylate).[3][4] This guide is designed to address common challenges and provide a clear path to achieving high yield and purity.

Reaction Overview: The Tosylation of a Primary Alcohol

The core of this procedure is the reaction between the primary alcohol, (3,3-difluorocyclobutyl)methanol, and p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[4] This process forms the desired sulfonate ester and a molecule of hydrochloric acid (HCl). The base, typically an amine like pyridine or triethylamine, is crucial for neutralizing the HCl byproduct, which would otherwise lead to unwanted side reactions.[4][6] A key advantage of this method is that the stereochemistry at the carbon bearing the oxygen is retained because the C-O bond of the alcohol is not broken during the reaction.[7][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes?

Low or incomplete conversion is one of the most common issues in tosylation reactions. Several factors, often interconnected, can be responsible.

  • Presence of Moisture: Tosyl chloride is highly reactive towards water.[4] Any moisture present in the reaction flask, solvents, or reagents will hydrolyze TsCl to the unreactive p-toluenesulfonic acid, effectively reducing the amount of reagent available to react with your alcohol.[6]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Inadequate or Insufficient Base: The base is critical for scavenging the HCl generated. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic. This can lead to side reactions or degradation of the desired product.

    • Solution: Use at least 1.2-1.5 equivalents of a suitable base like pyridine or triethylamine (TEA).[9] For less reactive or sterically hindered alcohols, adding a catalytic amount (0.1-0.2 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[10][11]

  • Sub-optimal Temperature and Reaction Time: Tosylation of primary alcohols is typically performed at low temperatures (starting at 0 °C) to control the exothermic reaction and minimize side products.[6][9] However, insufficient reaction time will result in incomplete conversion.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).[12] If the reaction stalls, gentle heating may be required, but this should be approached with caution as it can promote side reactions.

  • Reagent Quality: Old or improperly stored tosyl chloride may have already hydrolyzed.[4] Ensure you are using a high-purity reagent from a reliable source.

Q2: My characterization (NMR/MS) suggests the formation of (3,3-Difluorocyclobutyl)methyl chloride instead of the tosylate. Why did this happen?

This is a known side reaction in tosylation chemistry. The tosylate group is an excellent leaving group, and the chloride ions present in the reaction mixture can act as nucleophiles, displacing the newly formed tosylate.[13]

  • Source of Chloride: The chloride ions can originate from the HCl byproduct (if the base is not efficient enough) or directly from the tosyl chloride reagent itself.[14]

  • Reaction Conditions: This SN2 displacement is more likely to occur at elevated temperatures or with prolonged reaction times.[10] Certain substrates, particularly activated ones like benzyl alcohols, are more prone to this substitution.[15]

    • Solution:

      • Temperature Control: Maintain a low reaction temperature (0 °C) to minimize the rate of the secondary substitution reaction.[14]

      • Avoid Excess Reagents: Do not use a large excess of tosyl chloride.

      • Efficient Base: Use a non-nucleophilic base like triethylamine or pyridine to effectively neutralize HCl as it forms.[13]

      • Prompt Work-up: Once TLC indicates the consumption of the starting alcohol, proceed with the work-up to isolate the product and remove it from the reactive environment.

Q3: The reaction is proceeding very slowly, even after several hours. How can I increase the reaction rate?

While patience is key, a stalled reaction requires intervention.

  • Catalysis: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is highly effective. DMAP reacts with TsCl to form a more reactive intermediate, tosylpyridinium salt, which is then more readily attacked by the alcohol.

    • Solution: Add 0.1 to 0.6 equivalents of DMAP to your reaction mixture.[11] Be aware that DMAP is toxic and should be handled with care.

  • Temperature: As a last resort, slowly increasing the temperature from 0 °C to room temperature can help drive the reaction to completion.[9] Monitor carefully by TLC to ensure product degradation or chloride formation does not become the dominant pathway.

Q4: I am having difficulty purifying my product. The crude material is an oil that is hard to handle. What is the recommended purification strategy?

Effective purification is essential to remove unreacted starting materials, the amine-HCl salt, and any byproducts.

  • Aqueous Work-up: The first step is a liquid-liquid extraction to remove the bulk of the impurities.

    • Procedure: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with cold, dilute acid (e.g., 1M HCl) to remove the amine base, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[9][12]

  • Chromatography: The gold standard for purifying tosylates is flash column chromatography on silica gel.[12]

    • Solvent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The exact ratio will depend on the polarity of your specific product and should be determined by TLC analysis.

  • Crystallization: Sulfonate esters are often crystalline solids.[16] If you obtain a pure fraction from chromatography that is still an oil, you may be able to induce crystallization by dissolving it in a minimal amount of a hot solvent (like ethanol or a hexane/ethyl acetate mixture) and cooling it slowly.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized for a standard laboratory scale. Always perform reactions in a well-ventilated fume hood.

Materials:

  • (3,3-Difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)[12]

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq.)[9]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq., optional catalyst)

  • Anhydrous Dichloromethane (DCM) (10 volumes)[9]

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Place a magnetic stir bar in a flame-dried round-bottom flask fitted with a septum. Purge the flask with an inert gas (N₂ or Ar).

  • Reagent Addition: Dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM (10 volumes). If using, add DMAP (0.1 eq.).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add the anhydrous base (pyridine or TEA, 1.5 eq.) to the stirred solution.[12]

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.[9]

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8-12 hours.[12][13]

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol spot is no longer visible.

Protocol 2: Work-up and Purification

Procedure:

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding deionized water (5 volumes).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 5 volumes).[9]

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold 1M HCl (2 x 5 volumes) (to remove amine)

    • Saturated NaHCO₃ solution (2 x 5 volumes) (to remove acid)

    • Brine (1 x 5 volumes)[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes) to yield the pure product.

Data & Workflow Visualizations

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ValueRationale & Citation
(3,3-Difluorocyclobutyl)methanol 1.0 eq.Limiting reagent.
p-Toluenesulfonyl Chloride (TsCl) 1.2 - 1.5 eq.A slight excess ensures complete conversion of the alcohol.[12]
Base (Pyridine or TEA) 1.5 - 2.0 eq.Sufficient excess to neutralize all generated HCl and drive the reaction forward.[12]
Catalyst (DMAP) 0.1 - 0.2 eq. (Optional)Accelerates the reaction, especially for less reactive systems.[13]
Solvent Anhydrous DCM or THFAprotic solvent that dissolves reagents well and does not participate in the reaction.[9]
Temperature Start at 0 °C, then allow to warm to Room Temp.Controls initial exotherm and minimizes side reactions like chloride formation.[6][9]
Reaction Time 4 - 16 hoursSubstrate dependent; must be monitored by TLC.[12][13]
Diagrams

Workflow Experimental Workflow for Tosylate Synthesis cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification & Analysis A 1. Dissolve Alcohol in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (TEA/Pyridine) & Catalyst (DMAP) B->C D 4. Add TsCl Portion-wise C->D E 5. Stir at 0 °C -> RT (Monitor by TLC) D->E F 6. Quench with Water E->F G 7. Extract with DCM F->G H 8. Wash with HCl, NaHCO₃, Brine G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, IR, MS) J->K L (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate K->L Pure Product

Caption: A general experimental workflow for the synthesis of tosylates.[12]

Troubleshooting Troubleshooting Decision Tree Start Problem Encountered Q1 Low Yield / Incomplete Rxn? Start->Q1 Yes Q2 Alkyl Chloride Formed? Start->Q2 No A1 Check for Moisture: - Use anhydrous solvents - Flame-dry glassware - Use inert atmosphere Q1->A1 A2 Check Stoichiometry: - Use 1.2-1.5 eq. TsCl - Use >1.5 eq. Base Q1->A2 A3 Check Reagents: - Use fresh, high-purity TsCl Q1->A3 Q3 Reaction Too Slow? Q2->Q3 No B1 Control Temperature: - Maintain reaction at 0 °C Q2->B1 Yes B2 Prompt Work-up: - Isolate product once starting material is gone Q2->B2 C1 Add Catalyst: - Use 0.1 eq. DMAP Q3->C1 Yes C2 Increase Temperature: - Cautiously warm to RT Q3->C2

Caption: A decision tree for troubleshooting common tosylation issues.

References

  • University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from University of Calgary Chemistry Department.

  • BenchChem. (2025). Optimizing reaction temperature and time for tosylation of 1,4-cyclohexanedimethanol. Retrieved from BenchChem.

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps.

  • BenchChem. (2025). Technical Support Center: Improving the Yield of Tosylation Reactions. Retrieved from BenchChem.

  • Kazemi, F., et al. (2011). Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate.

  • Teasdale, A., et al. (2010). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). ResearchGate.

  • Naimi-Jamal, M. R., et al. (2002). ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Tetrahedron Letters.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Retrieved from BenchChem.

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from Organic Chemistry Portal.

  • Wang, F., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules.

  • Kostjuk, S. V., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Retrieved from BenchChem.

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from Organic-synthesis.com.

  • Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters. Retrieved from Google Patents.

  • Qadariyah, L., et al. (2021). The Effect of Reaction Time and Temperature on the Synthesis of Methyl Ester Sulfonate Surfactant from Palm Oil as a Feedstock using Microwave-Assisted Heating. ASEAN Journal of Chemical Engineering.

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from Chempedia - LookChem.

  • Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal.

  • Chem-Impex. (n.d.). (3,3-Difluorocyclobutyl)methanol. Retrieved from Chem-Impex.

  • Miller, S. C., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic Letters.

  • Synthonix. (n.d.). (3,3-Difluoro-1-methylcyclobutyl)methanol. Retrieved from Synthonix.

  • Miller, S. C., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed.

  • Qadariyah, L., et al. (2021). The Effect of Reaction Time and Temperature on the Synthesis of Methyl Ester Sulfonate Surfactant from Palm Oil as a Feedstock using Microwave-Assisted Heating. ResearchGate.

  • Miller, S. C., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.

  • Qadariyah, L., et al. (2021). The effect of reaction time and temperature on the synthesis of methyl ester sulfonate surfactant from palm oil as a feedstock using microwave-assisted heating. scholar.its.ac.id.

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from Chemistry LibreTexts.

  • Wang, F., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI.

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry.

  • Strem. (n.d.). (3, 3-difluorocyclobutyl)methanol, min 98%. Retrieved from Strem.

  • Reddit. (2022). Can somebody link a procedure for making alkyl tosylates with TsCl?. r/chemhelp.

  • PubChem. (n.d.). (3,3-Difluorocyclobutyl)methyl ethanesulfonate. Retrieved from PubChem.

  • Sigma-Aldrich. (n.d.). (3,3-Difluorocyclobutyl)methanol. Retrieved from Sigma-Aldrich.

  • Allbio pharm Co., Ltd. (n.d.). This compound. Retrieved from Allbio pharm Co., Ltd.

  • ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from ResearchGate.

  • Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate. Retrieved from Google Patents.

  • BLD Pharm. (n.d.). (3-Fluorocyclobutyl)methyl 4-methylbenzenesulfonate. Retrieved from BLD Pharm.

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. Retrieved from BenchChem.

  • Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide... PubMed.

  • ResearchGate. (n.d.). Formation of the chloride, not the desired tosylate. Retrieved from ResearchGate.

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from JMU Scholarly Commons.

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Technical Support Center: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable building block in medicinal chemistry and drug development.[1] Its gem-difluorocyclobutane motif is a sought-after bioisostere that can enhance the metabolic stability and binding affinity of drug candidates. The synthesis of this key intermediate typically involves the tosylation of (3,3-difluorocyclobutyl)methanol. This process, while conceptually straightforward, is prone to the formation of specific impurities that can complicate purification and impact the quality of downstream products.

This guide provides an in-depth, question-and-answer-style troubleshooting resource to help you identify, minimize, and eliminate common impurities encountered during the synthesis.

Core Synthesis Pathway & Potential Pitfalls

The desired transformation is the reaction of (3,3-difluorocyclobutyl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to form the target tosylate.[2][3][4] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct.[2]

Core Synthesis Pathway Starting_Material (3,3-Difluorocyclobutyl)methanol + TsCl Product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Starting_Material->Product Tosylation Byproduct HCl Base Base (e.g., Pyridine, TEA) BaseHCl [Base-H]+Cl- Byproduct->BaseHCl Neutralization

Caption: General workflow for the tosylation of (3,3-difluorocyclobutyl)methanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations for their root causes and actionable solutions.

Q1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted (3,3-difluorocyclobutyl)methanol. What went wrong?

Answer: An incomplete reaction is typically due to issues with reagents, reaction conditions, or moisture.

  • Causality: The tosylation reaction relies on the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of tosyl chloride.[3][5] Several factors can impede this process:

    • Degraded Tosyl Chloride: TsCl is highly sensitive to moisture. It readily hydrolyzes to the unreactive p-toluenesulfonic acid.[6] If your TsCl is old or has been improperly stored, it may be largely inactive.

    • Insufficient Base: The reaction generates one equivalent of HCl. If the base is insufficient or of poor quality, the resulting acidic conditions can protonate the starting alcohol, reducing its nucleophilicity.

    • Inadequate Temperature/Time: While tosylations are often run at 0 °C to room temperature, sterically hindered or less reactive alcohols may require longer reaction times or slightly elevated temperatures to proceed to completion.[4][7]

    • Moisture Contamination: Water in the solvent or on the glassware will consume TsCl, forming p-toluenesulfonic acid and reducing the amount of reagent available to react with your alcohol.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or purified TsCl. A simple quality check is to ensure it is a free-flowing white solid.[2]

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., anhydrous DCM or THF) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Optimize Base Stoichiometry: Use at least 1.5 equivalents of a high-purity, dry base like triethylamine or pyridine.[7]

    • Monitor and Adjust Conditions: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir longer at room temperature.

Q2: I've isolated my product, but NMR shows aromatic signals that don't correspond to the tosyl group. I also have a water-soluble impurity. What is it?

Answer: This is highly indicative of residual p-toluenesulfonic acid .

  • Causality: This impurity arises from the hydrolysis of excess or unreacted tosyl chloride during the aqueous workup. It is also a direct byproduct if the starting TsCl was already partially hydrolyzed.[6]

  • Troubleshooting & Removal:

    • Prevention: The most effective strategy is to use high-quality TsCl and strictly anhydrous conditions to minimize hydrolysis.

    • Workup Modification: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution.[7] This basic wash will deprotonate the acidic p-toluenesulfonic acid, converting it to its sodium salt, which is highly soluble in the aqueous layer and will be removed. Follow this with a brine wash to remove residual water.[7]

Q3: My TLC shows a byproduct with a similar polarity to my desired tosylate, making it difficult to separate by column chromatography. What could this be?

Answer: This is likely the corresponding (3,3-difluorocyclobutyl)methyl chloride .

  • Causality: This is a classic side reaction in tosylations, especially when using bases like pyridine or triethylamine.[8][9] The base reacts with the HCl byproduct to form an ammonium chloride salt (e.g., triethylammonium hydrochloride). The chloride ion (Cl⁻) is a competent nucleophile and can displace the newly formed tosylate group in an Sₙ2 reaction.[9][10] This process is often favored if the reaction is heated or run for extended periods.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a low reaction temperature (0 °C is standard) to disfavor the Sₙ2 displacement.[4][11] Avoid heating the reaction mixture unless absolutely necessary to drive completion.

    • Alternative Bases: Consider using a non-nucleophilic, sterically hindered base. However, for most primary alcohols, careful temperature control with TEA or pyridine is sufficient.

    • Purification: If the chloride has formed, careful column chromatography with a shallow solvent gradient may be required to achieve separation.

Q4: I am observing a non-polar byproduct that runs very high on the TLC plate. What is its origin?

Answer: This could be an elimination byproduct , likely 3,3-difluoro-1-(methylidenecyclobutane) .

  • Causality: The tosylate is an excellent leaving group.[12][13] The base used in the reaction (e.g., triethylamine) can act not only as an acid scavenger but also as a base to promote an E2 elimination reaction.[11] This is particularly a risk if the reaction mixture is heated. The strained nature of the cyclobutane ring can also influence the propensity for elimination reactions.[14]

  • Troubleshooting & Prevention:

    • Low Temperature: Strictly maintain low reaction temperatures (0 °C or below) to suppress the E2 pathway, which typically has a higher activation energy than the desired tosylation.[11]

    • Choice of Base: While common, TEA is a moderately strong base. If elimination is a persistent issue, using a less-hindered but weaker base like pyridine might be beneficial, as it is less effective at promoting E2 reactions.

    • Slow Addition: Add the tosyl chloride slowly to the solution of the alcohol and base at 0 °C. This maintains a low instantaneous concentration of the reactive species, minimizing side reactions.[7]

Summary of Common Impurities

Impurity NameStructureSource / Reason for FormationIdentification & Removal
p-Toluenesulfonic Acid CH₃C₆H₄SO₃HHydrolysis of tosyl chloride (TsCl) from moisture in reagents/solvents or during aqueous workup.[6]Highly polar on TLC. Water-soluble. Remove with a NaHCO₃ wash during workup.[7]
(3,3-Difluorocyclobutyl)methyl Chloride C₅H₇F₂ClSₙ2 displacement of the tosylate by chloride ions generated from the HCl byproduct and base.[8][9]Similar polarity to the product. Minimize by keeping the temperature low. Separate with careful column chromatography.
Elimination Product C₅H₆F₂E2 elimination of the tosylate group, promoted by the base, especially at higher temperatures.[11]Non-polar, high Rf on TLC. Minimize by maintaining low reaction temperatures.
Unreacted Starting Material C₅H₈F₂OInactive/hydrolyzed TsCl, insufficient base, or non-optimal reaction time/temperature.More polar than the product. Ensure anhydrous conditions and high-quality reagents. Separate by column chromatography.

Visualizing Impurity Formation

The following diagram illustrates the main synthetic route and the pathways leading to the most common impurities.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Side Reactions & Impurity Sources Alcohol (3,3-Difluorocyclobutyl)methanol Product Desired Tosylate Product Alcohol->Product Tosylation (Desired) TsCl TsCl + Base TsCl->Product TsOH p-Toluenesulfonic Acid TsCl->TsOH Hydrolysis Chloride Alkyl Chloride Product->Chloride Sₙ2 Displacement by Cl⁻ Elimination Elimination Product Product->Elimination E2 Elimination (Base) Moisture H₂O (Moisture) Moisture->TsOH

Caption: Reaction pathways leading to the desired product and common impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted based on laboratory safety procedures and reaction scale.

Materials:

  • (3,3-Difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)[7]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq.)[7]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.5 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[7]

  • Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes). The product should be less polar than the starting alcohol.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.

  • Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system, starting with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a shallow gradient of increasing polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation.
  • Wikipedia. (2023, December 2). 4-Toluenesulfonyl chloride. In Wikipedia. Retrieved from [Link]

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). Trimethylene Dithiotosylate and Ethylene Dithiotosylate. Organic Syntheses, 54, 39. doi:10.15227/orgsyn.054.0039. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Qi, C., Ding, R., He, Y., Wang, X., Xu, J., Chen, Y., & Feng, M. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5676. doi:10.3390/molecules16075665. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Elimination of Tosylates. Retrieved from [Link]

  • ResearchGate. (2015, June 2). How do I purify HCl from a reaction of a primary alcohol and TsCl? Retrieved from [Link]

  • ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Stirling, C. J. M. (1982). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1275-1280. doi:10.1039/P29820001275. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Kéki, S., Kuki, Á., Nagy, L., & Deák, G. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. doi:10.3390/polym12112533. Retrieved from [Link]

  • Harper, T. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in organic synthesis. As a key building block in medicinal chemistry, understanding its reactivity and potential pitfalls is crucial for successful outcomes. The unique combination of a reactive tosylate leaving group and a strained, fluorinated cyclobutane ring presents specific challenges and opportunities.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is primarily used as an alkylating agent in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the introduction of the (3,3-difluorocyclobutyl)methyl moiety onto a wide range of nucleophiles, such as amines, thiols, azides, and carbanions. This motif is of particular interest in drug discovery as the gem-difluoro group can modulate physicochemical properties like metabolic stability and lipophilicity.[1][2][3][4]

Q2: How stable is the 3,3-difluorocyclobutane ring under typical reaction conditions?

The gem-difluorocyclobutane motif is generally characterized by high chemical stability. Studies have shown that 1,1-disubstituted gem-difluorocyclobutanes are stable across a range of acidic and basic conditions, as well as in the presence of strong nucleophiles.[1] This stability suggests that ring-opening reactions are not a common side reaction under standard nucleophilic substitution conditions.

Q3: What are the expected mechanisms for reactions involving this tosylate?

Given that the tosylate is on a primary carbon, the most probable mechanism for nucleophilic substitution is the bimolecular (SN2) pathway.[5][6] This involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral (though in this case, it is not). Elimination reactions (E2) can also occur, particularly with sterically hindered or strongly basic nucleophiles.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Conversion to the Desired Product

You've set up your reaction with this compound and your nucleophile, but upon analysis (TLC, LC-MS, NMR), you observe a significant amount of unreacted starting material.

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to displace the tosylate under the chosen conditions.

    • Solution: Consider using a stronger nucleophile or activating your current one. For example, if using a neutral amine, the addition of a non-nucleophilic base can deprotonate it, increasing its nucleophilicity. For alcohol nucleophiles, deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the alkoxide is often necessary.

  • Steric Hindrance: While the tosylate is on a primary carbon, your nucleophile might be sterically bulky, slowing down the SN2 reaction.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. However, be mindful that higher temperatures can also favor elimination side reactions. A switch to a more polar aprotic solvent (e.g., DMF, DMSO) can also accelerate SN2 reactions.

  • Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Choose a solvent system in which all reactants are fully soluble at the reaction temperature. Gentle heating or sonication can sometimes aid in dissolution.

  • Deactivated Starting Material: The tosylate may have degraded due to improper storage or handling. Hydrolysis of the tosylate back to the corresponding alcohol is a possibility if exposed to moisture.

    • Solution: Ensure the this compound is of high purity and has been stored under anhydrous conditions. If in doubt, the purity can be checked by NMR or LC-MS before use.

Problem 2: Formation of Significant Side Products

Your reaction proceeds, but you observe one or more unexpected products in addition to, or instead of, your desired product.

The most common side reaction for primary tosylates is E2 elimination, especially with basic nucleophiles.

  • Causality: Your nucleophile may also be acting as a strong base, abstracting a proton from the carbon adjacent to the tosylate-bearing carbon. This is more likely with sterically hindered nucleophiles or at elevated temperatures.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions, so running the reaction at a lower temperature can favor substitution.

    • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still sufficiently nucleophilic.

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor SN2 over E2.

While the difluorocyclobutane ring is generally stable, harsh conditions could potentially lead to unexpected rearrangements. However, this is less common under standard nucleophilic substitution conditions.[1]

  • Causality: Extremely high temperatures or the presence of strong Lewis acids could potentially induce ring strain-driven rearrangements.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times.

    • Avoid Lewis Acids: Ensure your reagents and solvents are free from Lewis acidic impurities.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.2 eq.)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile and the anhydrous solvent.

  • Add the base (K₂CO₃ or DIPEA) to the solution and stir for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Solvent Effects on SN2 vs. E2 Reactions

Solvent TypeTypical ExamplesEffect on SN2 RateEffect on E2 RateGeneral Outcome
Polar AproticDMF, DMSO, CH₃CNIncreasesIncreasesFavors SN2
Polar ProticH₂O, EtOH, MeOHDecreasesDecreasesCan favor E2 with strong, non-polarizable bases
Nonpolar AproticToluene, HexaneDecreasesDecreasesGenerally slow reaction rates for both

Visualizations

Diagram 1: General Reaction Scheme

cluster_reactants Reactants cluster_products Potential Products reagents Reagents start (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate nucleophile Nucleophile (Nu⁻) product Substituted Product start->product SN2 (Desired) side_product Elimination Product start->side_product E2 (Side Reaction)

Caption: Reaction pathways for this compound.

Diagram 2: Troubleshooting Flowchart

start Reaction Failure check_sm Low/No Conversion? start->check_sm check_side_products Side Products Formed? start->check_side_products cause_nucleophilicity Insufficient Nucleophilicity check_sm->cause_nucleophilicity cause_sterics Steric Hindrance check_sm->cause_sterics cause_solubility Poor Solubility check_sm->cause_solubility elimination_product Elimination Product? check_side_products->elimination_product solution_stronger_nu Use Stronger/ Activated Nucleophile cause_nucleophilicity->solution_stronger_nu solution_temp_solvent Increase Temperature/ Change Solvent cause_sterics->solution_temp_solvent solution_solvent_system Change Solvent System cause_solubility->solution_solvent_system solution_lower_temp Lower Temperature elimination_product->solution_lower_temp Yes solution_less_basic_nu Use Less Basic Nucleophile elimination_product->solution_less_basic_nu Yes

Caption: Troubleshooting decision tree for failed reactions.

References

  • Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425–10433. Available at: [Link]

  • Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. Available at: [Link]

  • Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Spiral. Available at: [Link]

  • Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

  • Chernykh, A. V., Melnykov, K. P., Tolmacheva, N. A., Kondratov, I. S., Radchenko, D. S., Daniliuc, C. G., ... & Kuchkovska, Y. O. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(9), 5555–5564. Available at: [Link]

  • Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3.
  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved January 19, 2026, from [Link]

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate. This valuable fluorinated building block is a key intermediate in medicinal chemistry, prized for its ability to introduce the unique 3,3-difluorocyclobutyl motif into potential drug candidates, which can enhance metabolic stability and biological activity.[1]

This guide is structured to provide direct, actionable advice for researchers and process chemists encountering challenges during the scale-up of this tosylation reaction. We will move from high-level questions to a detailed, problem-by-problem troubleshooting analysis, culminating in a robust, scalable protocol.

Section 1: Reaction Overview and Core Principles

The conversion of (3,3-Difluorocyclobutyl)methanol to its corresponding tosylate is a foundational reaction in organic synthesis. The primary goal is to transform a poor leaving group (the hydroxyl, -OH) into an excellent leaving group (the tosylate, -OTs), thereby activating the molecule for subsequent nucleophilic substitution reactions.[2][3][4]

General Reaction Scheme: (3,3-Difluorocyclobutyl)methanol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, typically an amine like triethylamine (TEA) or pyridine, to yield the desired product and the hydrochloride salt of the base.[4][5]

Overall Synthesis Workflow

The following diagram outlines the critical stages of the production process, from starting materials to the final, purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification & QC SM_Prep Starting Material QC ((3,3-Difluorocyclobutyl)methanol) Reagent_Prep Reagent & Solvent Prep (Anhydrous Conditions) Reaction Controlled Tosylation (TsCl, Base Addition) Reagent_Prep->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Work-up (Phase Separation) Quench->Workup Drying Drying & Solvent Removal Workup->Drying Purification Crystallization Drying->Purification Final_QC Final Product QC (Purity, Identity) Purification->Final_QC

Caption: High-level workflow for tosylate synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the most common causes?

Low yield is the most frequent scale-up challenge. The primary culprits are typically related to moisture and reagent quality.

  • Moisture Contamination: p-Toluenesulfonyl chloride (TsCl) reacts readily with water to form inactive p-toluenesulfonic acid (TsOH).[6] Ensure all glassware is oven- or flame-dried, and all solvents and amine bases are rigorously anhydrous.

  • Degraded TsCl: TsCl degrades over time, especially if improperly stored. It hydrolyzes to TsOH and HCl.[6] Using fresh or purified TsCl is critical for consistent results.

  • Incomplete Reaction: The reaction may stall if the base is not strong enough or if the temperature is too low. Monitoring via TLC or HPLC is essential to ensure full conversion of the starting alcohol.[7]

  • Side Reactions: Formation of (3,3-difluorocyclobutyl)methyl chloride is a known side reaction that can significantly reduce the yield of the desired tosylate.[4][8]

Q2: A thick white precipitate forms as soon as I add the base and TsCl. Is this normal?

Yes, this is completely normal and expected. The white solid is the hydrochloride salt of the amine base you are using (e.g., triethylammonium chloride if using triethylamine). Its formation indicates that the reaction is proceeding, as the base is neutralizing the HCl generated from the reaction between the alcohol and TsCl. Efficient stirring is crucial on a larger scale to keep this solid suspended and prevent it from encasing reactants.

Q3: The crude product is a persistent oil, but literature suggests it should be a solid. How can I induce crystallization?

Failure to crystallize is almost always due to impurities.

  • Residual Solvent: Ensure all extraction solvents (e.g., dichloromethane) have been thoroughly removed under vacuum.

  • Unreacted Starting Material: The starting alcohol can act as a crystallization inhibitor.

  • Byproducts: TsOH or the chloride byproduct can interfere with lattice formation. Solution: Attempt purification by passing the crude oil through a short plug of silica gel with a non-polar solvent (e.g., hexanes/ethyl acetate mixture) to remove polar impurities. If that fails, try trituration with cold pentane or hexane, or introduce a seed crystal if available.

Q4: My analysis shows a significant peak corresponding to the (3,3-difluorocyclobutyl)methyl chloride byproduct. How can this be minimized?

This is a classic competitive SN2 reaction. The tosylate you form is an excellent leaving group, and the chloride ion (present from TsCl and the resulting amine hydrochloride salt) is a reasonably good nucleophile.[8]

  • Causality: The chloride ion can attack the primary carbon of the newly formed tosylate, displacing the tosylate group to form the alkyl chloride. This process is often facilitated by certain bases or catalysts.

  • Mitigation Strategy:

    • Temperature Control: Keep the reaction temperature low (0–5 °C) to disfavor the SN2 displacement, which has a higher activation energy than the initial tosylation.

    • Choice of Base: While TEA is common, using pyridine as both the base and solvent can sometimes suppress this side reaction.[5] Amine-free methods using catalysts like 4-methylpyridine N-oxide have also been developed to avoid this issue.[9]

    • Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after the starting material is consumed. Monitor closely and quench promptly.

Section 3: In-Depth Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution & Scientific Rationale
A. Reagent & Setup Issues
Reaction fails to start or is extremely sluggish.1. Poor quality TsCl: Old reagent has hydrolyzed to inactive TsOH.[6] 2. Wet reagents/solvent: Water is consuming the TsCl.[6] 3. Ineffective base: Base is wet or has degraded.1. Solution: Use a fresh bottle of TsCl or purify the old material by recrystallization from hot hexane.[6] The purity of the electrophile is paramount. 2. Solution: Use freshly distilled/dried solvents and bases. Triethylamine can be distilled from calcium hydride. The reaction must be run under an inert atmosphere (N₂ or Ar). 3. Solution: Verify the purity of the base. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (1-MI), which form a highly reactive sulfonylammonium intermediate, accelerating the reaction.[8]
B. Issues During Reaction
Uncontrolled temperature increase (exotherm).1. Addition rate is too fast: The reaction is exothermic, and rapid addition generates heat faster than it can be dissipated. 2. Inadequate cooling: The cooling bath/jacket is insufficient for the scale.1. Solution: Add the TsCl (or a solution of it) slowly via an addition funnel. For scales >50g, a syringe pump is recommended for precise control. Rationale: Maintaining a low, stable temperature (e.g., 0-5 °C) is critical to minimize side reactions like chloride formation.[7] 2. Solution: Ensure the reactor is not more than 2/3 full to allow for adequate surface area for cooling. Use a properly sized cryostat or a dry ice/acetone bath for robust temperature control.
Reaction mixture becomes an un-stirrable thick slurry.Excessive salt precipitation: The amine hydrochloride salt is crashing out and trapping reactants.Solution: Use a more dilute solution. While this increases solvent volume, it maintains mobility. Ensure the mechanical stirrer has sufficient torque and an appropriately designed impeller (e.g., anchor or pitched-blade turbine) for effective solid suspension.
C. Work-up & Isolation Issues
Persistent emulsion during aqueous wash.Insufficient ionic strength: The organic and aqueous phases have similar densities or interfacial tension is low.Solution: Add a saturated brine solution (NaCl) to the separatory funnel. Rationale: This significantly increases the density and ionic strength of the aqueous phase, forcing a clean separation.
Product is lost during work-up (low isolated yield despite high conversion).Product solubility: The tosylate may have some solubility in the aqueous phase, especially if excess acid/base is used.Solution: After the initial separation, re-extract the aqueous layer 1-2 times with fresh solvent (e.g., DCM).[10] Combine all organic extracts before drying and concentration. This ensures recovery of all dissolved product.
D. Purification Issues
Final product has a pink or yellow tint.Impurities from the base: Pyridine and other amine bases can contain colored impurities that carry through the process.Solution: Wash the combined organic layers with a dilute (1M) copper sulfate solution. The Cu²⁺ ions will chelate with the pyridine-type impurities, pulling them into the aqueous phase. Alternatively, treat the crude product with activated charcoal before filtration and crystallization.
Recrystallization fails or gives poor recovery.Incorrect solvent system: The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out amorphously).Solution: Use a binary solvent system. Dissolve the crude product in a minimum of a good solvent (e.g., ethyl acetate, DCM) and slowly add a poor solvent (e.g., hexanes, pentane) at room temperature or while warm until turbidity appears. Then, cool slowly to promote the growth of large, pure crystals.

Section 4: Standard Scale-Up Protocol (100 g Scale)

This protocol is designed with scalability and safety in mind. All operations should be conducted in a well-ventilated fume hood.

Reagents & Equipment:

  • (3,3-Difluorocyclobutyl)methanol (100.0 g, 0.819 mol, 1.0 equiv) [CAS: 681128-39-2]

  • p-Toluenesulfonyl chloride (171.5 g, 0.901 mol, 1.1 equiv)

  • Triethylamine (TEA), anhydrous (124.3 mL, 0.892 mol, 1.09 equiv)

  • Dichloromethane (DCM), anhydrous (1.5 L)

  • 2 L three-neck round-bottom flask or jacketed reactor

  • Mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Pressure-equalizing dropping funnel

Procedure:

  • Setup: Assemble the reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dry.

  • Charging: Charge the reactor with (3,3-Difluorocyclobutyl)methanol (100.0 g) and anhydrous DCM (800 mL). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the solution to 0–5 °C using an ice-water or ice/brine bath.

  • Base Addition: Add the triethylamine (124.3 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • TsCl Addition: Dissolve the p-toluenesulfonyl chloride (171.5 g) in anhydrous DCM (700 mL). Transfer this solution to the dropping funnel and add it to the reaction mixture dropwise over 1.5–2 hours. Maintain the internal temperature strictly between 0–5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Stir the reaction mixture at 0–5 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC every hour. The reaction is typically complete within 2–4 hours after the TsCl addition is finished.

  • Quenching: Once the starting alcohol is consumed, slowly pour the reaction mixture into a separate flask containing cold water (1 L).

  • Work-up:

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (500 mL) - to remove excess TEA.

      • Saturated NaHCO₃ solution (500 mL) - to neutralize any remaining acid.

      • Brine (500 mL) - to aid in drying and prevent emulsions.[10]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with DCM.

  • Isolation & Purification:

    • Concentrate the filtrate under reduced pressure to obtain a white solid or viscous oil.

    • Add n-hexane (~500 mL) to the crude product and stir vigorously. The product should precipitate as a white solid. If it remains an oil, scratch the flask or add a seed crystal.

    • Collect the solid by vacuum filtration, wash with cold hexane, and dry under high vacuum.

    • Expected Yield: ~200-210 g (89-93%) of a white crystalline solid.

Section 5: Key Process Parameters & Visualization

Critical Parameter Summary
ParameterRecommended ValueRationale
Stoichiometry (TsCl) 1.05–1.15 equivalentsEnsures complete conversion of the alcohol without excessive, difficult-to-remove TsCl.
Stoichiometry (Base) 1.05–1.10 equivalentsSufficient to quench the generated HCl without being overly basic, which can promote side reactions.
Temperature 0–5 °CMinimizes the formation of the SN2 chloride byproduct and controls the reaction exotherm.
Solvent Anhydrous DichloromethaneExcellent solvent for all reactants and the product; non-reactive. Must be rigorously dried.
Reaction Time 2–5 hoursSufficient for completion. Extended times can increase byproduct formation. Monitor to confirm endpoint.
Troubleshooting Decision Tree for Low Yield

G cluster_incomplete Causes for Incomplete Reaction cluster_complete Causes for Product Loss Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Bad_TsCl Degraded TsCl? Incomplete->Bad_TsCl Wet_Reagents Moisture Present? Incomplete->Wet_Reagents Bad_Base Ineffective Base? Incomplete->Bad_Base Workup_Loss Work-up Loss? Complete->Workup_Loss Side_Reaction Chloride Byproduct? Complete->Side_Reaction Purification_Loss Purification Loss? Complete->Purification_Loss Sol_TsCl Action: Use Fresh/Purified TsCl Bad_TsCl->Sol_TsCl Sol_Dry Action: Dry All Reagents/Solvents Wet_Reagents->Sol_Dry Sol_Base Action: Use Fresh Base +/- DMAP Bad_Base->Sol_Base Sol_Workup Action: Re-extract Aqueous Layers Workup_Loss->Sol_Workup Sol_Side Action: Lower Temp, Monitor Time Side_Reaction->Sol_Side Sol_Purify Action: Optimize Crystallization Purification_Loss->Sol_Purify

Caption: A decision tree for diagnosing low-yield issues.

References

  • (3,3-Difluorocyclobutyl)methanol - Chem-Impex. [Link]

  • CN102351750A - Method for preparing methyl benzenesulfonate - Google P
  • This compound - MySkinRecipes. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]

  • Tosylation problem. Any thoughts? : r/chemistry - Reddit. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - ResearchGate. [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. [Link]

  • 17.6: Reactions of Alcohols - Chemistry LibreTexts. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]

  • Scale-up Reactions - Division of Research Safety - University of Illinois. [Link]

  • Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC - NIH. [Link]

  • (3, 3-difluorocyclobutyl)methanol, min 98%, 100 grams. [Link]

  • WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google P
  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. [Link]

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Technical Support Center: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic transformation. The conversion of (3,3-difluorocyclobutyl)methanol to its corresponding tosylate is a key step in introducing this valuable fluorinated motif into larger molecules, but it is not without its complexities.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Overview of the Core Reaction

The primary reaction involves the treatment of (3,3-difluorocyclobutyl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, such as pyridine or triethylamine (TEA), typically in an anhydrous aprotic solvent like dichloromethane (DCM).[2] The goal is to convert the alcohol's hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution (SN2) reactions.[3][4] While the reaction appears straightforward, the nature of the reagents and intermediates can lead to several undesired byproducts that complicate purification and reduce yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, leaving significant amounts of starting alcohol. What are the common causes and how can I drive the reaction to completion?

A1: Incomplete conversion is a frequent issue stemming from several factors related to reagent quality and reaction conditions.

  • Causality: The tosylation reaction relies on the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of TsCl.[5] Any factor that reduces the nucleophilicity of the alcohol or the electrophilicity of the TsCl, or introduces competing reactants, will slow the reaction.

  • Troubleshooting Steps:

    • Moisture Contamination: Water is a nucleophile that readily reacts with TsCl to form p-toluenesulfonic acid, consuming your reagent. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly opened or distilled bases (e.g., pyridine, TEA).[6]

    • Reagent Quality: p-Toluenesulfonyl chloride can degrade over time through hydrolysis. Use a fresh bottle or recrystallize old TsCl from a suitable solvent like petroleum ether.

    • Insufficient Base: The reaction generates one equivalent of HCl, which must be neutralized by the base.[3] If the base is not stoichiometric or has been partially neutralized by atmospheric CO₂, the resulting acidic conditions can protonate the starting alcohol, reducing its nucleophilicity. Use at least 1.2-1.5 equivalents of base.[2]

    • Temperature: While the reaction is typically initiated at 0 °C to control exothermicity, allowing it to slowly warm to room temperature and stir for an extended period (4-12 hours) can be necessary for complete conversion, especially with sterically hindered alcohols.[2][7] Monitor progress carefully by Thin Layer Chromatography (TLC).[8]

Q2: I've isolated my product, but NMR analysis shows an unexpected triplet of triplets in the alkene region and a complex multiplet around 2.5-3.0 ppm. What is this byproduct?

A2: These signals are characteristic of an elimination byproduct , likely 1-methylene-3,3-difluorocyclobutane . This occurs via an E2 (bimolecular elimination) pathway.

  • Mechanism of Formation: The tosylate is an excellent leaving group.[9] If excess or a strong, non-hindered base (like TEA) is used, particularly at elevated temperatures, it can abstract a proton from the carbon adjacent to the CH₂OTs group. This leads to the concurrent elimination of the tosylate group and the formation of a double bond.

  • Mitigation Strategies:

    • Choice of Base: Pyridine is generally less prone to inducing elimination than triethylamine due to its lower basicity and greater steric hindrance.

    • Stoichiometry: Use the minimum effective amount of base (e.g., 1.1-1.2 equivalents) to avoid a high concentration of free base that can promote the E2 reaction.

    • Temperature Control: Maintain a low reaction temperature (0 °C) for as long as possible. Avoid heating the reaction mixture unless absolutely necessary to achieve conversion.[2]

    • Alternative Reagents: For particularly sensitive substrates, using p-toluenesulfonic anhydride with a catalyst like Ytterbium(III) triflate can provide neutral and milder reaction conditions, avoiding the need for strong amine bases.[10][11]

Q3: My mass spectrometry results show a peak corresponding to the molecular weight of (chloromethyl)-3,3-difluorocyclobutane. How is this forming and how can I prevent it?

A3: The formation of the corresponding alkyl chloride is a well-documented side reaction in tosylations, especially when using amine bases.[12][13]

  • Mechanism of Formation: The amine base (e.g., triethylamine) reacts with the HCl generated during the reaction to form a triethylammonium hydrochloride salt (Et₃N·HCl).[13] The chloride ion (Cl⁻) from this salt is a competent nucleophile. It can attack the primary carbon of the newly formed tosylate in an SN2 reaction, displacing the tosylate group to yield the alkyl chloride byproduct. This is particularly problematic with substrates that form stable carbocations or are otherwise activated.[12]

  • Prevention and Control:

    • Base Selection: Using pyridine instead of triethylamine can sometimes reduce the formation of this byproduct.

    • Catalytic DMAP: The use of 4-Dimethylaminopyridine (DMAP) as a catalyst can accelerate the desired tosylation reaction, often allowing for lower temperatures and shorter reaction times, which can minimize the competing chlorination reaction.[14]

    • Avoid Excess TsCl: While a slight excess of TsCl is needed, a large excess can lead to more HCl generation and a higher concentration of nucleophilic chloride ions.

    • Alternative Methods: If chlorination is a persistent issue, consider tosylation methods that do not generate HCl, such as using p-toluenesulfonic anhydride.[11]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired pathway versus the formation of key byproducts.

Diagram 1: Primary Tosylation Reaction

Tosylation Mechanism ROH (3,3-Difluorocyclobutyl)methanol (R-OH) Intermediate Protonated Intermediate [R-O(H)-Ts]⁺Cl⁻ ROH->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Intermediate Base Base (e.g., Pyridine) Product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (R-OTs) Intermediate->Product -H⁺ (by Base) BaseHCl Base·HCl Intermediate->BaseHCl HCl byproduct

Caption: The desired reaction pathway for tosylate formation.

Diagram 2: Competing Byproduct Pathways

Byproduct Formation cluster_main Desired Reaction cluster_byproducts Side Reactions Start (3,3-Difluorocyclobutyl)methanol Product Target Tosylate (R-OTs) Start->Product + TsCl, Base (Controlled Temp) Elimination Elimination Product (Alkene) Product->Elimination Excess Base / Heat (E2) Chloride Chloride Byproduct (R-Cl) Product->Chloride Cl⁻ from Base·HCl (SN2)

Caption: Formation of elimination and substitution byproducts.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents, aprotic, and easily removed.
Base Pyridine or Triethylamine (TEA)Pyridine is often preferred to minimize elimination. Use 1.2-1.5 eq.
Tosylation Reagent p-Toluenesulfonyl Chloride (TsCl)Use 1.1-1.2 equivalents. A large excess can promote side reactions.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)0.1 equivalents. Acyl transfer catalyst, speeds up the reaction.
Temperature 0 °C to Room TemperatureStart at 0 °C, then allow to warm. Avoid heating.[2]
Monitoring Thin Layer Chromatography (TLC)Use a hexane/ethyl acetate system (e.g., 4:1) to track disappearance of starting alcohol.[8]
Protocol 1: Optimized Tosylation of (3,3-Difluorocyclobutyl)methanol
  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (3,3-difluorocyclobutyl)methanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add pyridine (1.5 eq.) dropwise, followed by DMAP (0.1 eq., optional).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-10 hours.[7]

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of Crude this compound

The crude product will likely contain the desired tosylate, unreacted TsCl, and potentially the chloride or elimination byproducts.

  • Removal of Excess TsCl: A simple method to remove excess TsCl is to dissolve the crude oil in a minimal amount of solvent and add a cellulosic material like filter paper, stirring for several hours. The cellulose reacts with the TsCl, which can then be removed by filtration.[15]

  • Silica Gel Chromatography: This is the most effective method for separating the desired product from byproducts.[7]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 15-20%). The tosylate product is more polar than the elimination byproduct but typically less polar than the starting alcohol. The chloride byproduct may have a similar polarity, requiring careful fractionation.

    • Collect fractions and analyze by TLC to isolate the pure product.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting Workflow Start Problem Detected (Low Yield / Impure Product) Analysis Analyze Crude Product (¹H NMR, MS, TLC) Start->Analysis Q1 High % of Starting Alcohol? Analysis->Q1 Q2 Alkene Signals in NMR? Q1->Q2 No Cause1 Cause: Incomplete Reaction • Moisture? • Old Reagents? • Insufficient Base? Q1->Cause1 Yes Q3 Chloride Peak in MS? Q2->Q3 No Cause2 Cause: E2 Elimination • Excess Base? • High Temperature? Q2->Cause2 Yes Cause3 Cause: SN2 Chlorination • Cl⁻ from Base·HCl? Q3->Cause3 Yes Sol1 Solution: • Use anhydrous conditions. • Use fresh reagents. • Increase reaction time/temp cautiously. Cause1->Sol1 Sol2 Solution: • Reduce reaction temperature. • Use pyridine instead of TEA. • Use stoichiometric base. Cause2->Sol2 Sol3 Solution: • Use DMAP catalyst for faster reaction. • Consider non-HCl generating methods. Cause3->Sol3

Sources

Technical Support Center: Work-up Procedure for Reactions Involving (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving (3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the work-up of reactions utilizing this specialized tosylate reagent.

Introduction

This compound, a fluorinated tosylate, is a valuable building block in medicinal chemistry and materials science. The gem-difluoro group can impart unique properties to molecules, such as increased metabolic stability and altered acidity. However, the presence of fluorine also introduces specific challenges during the reaction work-up and purification stages. This guide provides a structured approach to navigate these challenges, ensuring high purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching and extraction procedure after a substitution reaction with this compound?

A standard work-up for a nucleophilic substitution reaction involving this tosylate typically begins with quenching the reaction, followed by a liquid-liquid extraction to separate the product from unreacted starting materials, the tosylate leaving group, and other byproducts.[1][2]

Detailed Protocol:

  • Quenching: Once the reaction is deemed complete by a monitoring technique like Thin-Layer Chromatography (TLC), cool the reaction mixture to room temperature.[1] Quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] The choice of quenching agent depends on the nature of your product and any remaining reactive species.

  • Solvent Addition: Dilute the quenched mixture with an appropriate organic solvent for extraction, such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. The choice of solvent should be based on the solubility of your product.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is denser than water (e.g., DCM), it will form the bottom layer. If it is less dense (e.g., EtOAc, ether), it will be the top layer.

  • Aqueous Washes:

    • Acid Wash: Wash the organic layer with a dilute acid, such as 1 M HCl, to remove any basic impurities like pyridine or triethylamine that are often used as a base in tosylation reactions.[1]

    • Base Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.[1] Be sure to vent the separatory funnel frequently, as CO₂ gas can build up.[4]

    • Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine).[2][5] This helps to remove residual water from the organic layer and break up emulsions.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: I'm observing a significant amount of an elimination byproduct. How can I minimize this?

The formation of elimination byproducts is a common issue when working with tosylates, especially with sterically hindered nucleophiles or when using a strong, non-nucleophilic base.[2]

Troubleshooting Steps:

  • Choice of Base: If a base is used in your reaction, consider switching to a less sterically hindered or weaker base. For example, if you are using potassium tert-butoxide, which is known to favor elimination, you might switch to a milder base like potassium carbonate.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Try running the reaction at a lower temperature for a longer period.

  • Nucleophile Strength: Stronger, less hindered nucleophiles will favor the SN2 pathway. If possible, consider using a more potent nucleophile.

Q3: My product containing the 3,3-difluorocyclobutyl moiety is difficult to separate from the p-toluenesulfonic acid byproduct. What purification strategies do you recommend?

The p-toluenesulfonic acid byproduct is highly polar and water-soluble. However, fluorinated compounds can sometimes exhibit unusual solubility properties that complicate standard purification.[6]

Purification Strategies:

Purification TechniquePrincipleBest ForConsiderations
Aqueous Work-up Exploits the high water solubility of p-toluenesulfonic acid.Initial removal of the bulk of the byproduct.Ensure thorough washing with saturated NaHCO₃ solution to convert the acid to its more water-soluble sodium salt.[1]
Column Chromatography Separation based on polarity differences.Final purification of the product.The fluorinated product may have a different polarity compared to its non-fluorinated analog. A careful selection of the eluent system is crucial. Start with a non-polar solvent system and gradually increase the polarity.
Crystallization Purification based on differential solubility at varying temperatures.Obtaining highly pure final product.The presence of the difluoro group can affect the crystal packing and solubility, making it necessary to screen a variety of solvents.[6]
Fluorous Solid-Phase Extraction (F-SPE) Utilizes the unique interactions of highly fluorinated compounds.[6]Separating fluorinated compounds from non-fluorinated impurities.This is a more specialized technique but can be very effective if your product has a sufficient fluorine content.[6]
Q4: I am having trouble with emulsion formation during the aqueous work-up. How can I resolve this?

Emulsions are a common problem in liquid-liquid extractions, especially when dealing with polar solvents or complex reaction mixtures.[7]

Troubleshooting Emulsions:

  • Add Brine: Adding a saturated solution of NaCl (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.[4]

  • Gentle Swirling: Instead of vigorous shaking, try gently inverting the separatory funnel several times.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite®.[4]

  • Change Solvent: If emulsions persist, consider switching to a different extraction solvent.

Q5: How can I confirm the successful displacement of the tosylate group?

Several analytical techniques can be used to confirm the formation of your desired product and the removal of the tosylate starting material.

Analytical Confirmation:

  • Thin-Layer Chromatography (TLC): The product will typically have a different Rf value than the starting tosylate.[1] The tosylate is generally less polar than the corresponding alcohol but may be more or less polar than the substitution product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic signals for the tosyl group (aromatic protons around 7.3-7.8 ppm and the methyl singlet around 2.4 ppm). New signals corresponding to the incorporated nucleophile should appear.

    • ¹⁹F NMR: This is a powerful tool for confirming the presence and integrity of the 3,3-difluorocyclobutyl moiety.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Experimental Workflow Diagram

The following diagram illustrates a typical work-up procedure for a reaction involving this compound.

Workup_Procedure reaction Completed Reaction Mixture quench Quench (e.g., H₂O, aq. NH₄Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., DCM, EtOAc) quench->extract wash_acid Wash (1 M HCl) extract->wash_acid Organic Layer aqueous Aqueous Waste extract->aqueous Aqueous Layer wash_base Wash (sat. NaHCO₃) wash_acid->wash_base wash_acid->aqueous wash_brine Wash (Brine) wash_base->wash_brine wash_base->aqueous dry Dry (Na₂SO₄ or MgSO₄) wash_brine->dry wash_brine->aqueous concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Column Chromatography) crude->purify product Pure Product purify->product

Caption: General work-up and purification workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
  • Sciencemadness.org. (n.d.). Elimination of Tosylates.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Benchchem. (n.d.). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
  • YouTube. (2020, June 7). DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6.
  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry.
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.

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Validation & Comparative

A Technical Guide to Leaving Group Performance: Evaluating (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The Central Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The facility of these reactions is profoundly influenced by the nature of the leaving group, the nucleophile, the substrate, and the solvent. An effective leaving group must be able to stabilize the negative charge it acquires upon departure from the substrate. This is why the conjugate bases of strong acids are excellent leaving groups.

A well-established hierarchy of leaving group ability exists, with sulfonate esters being among the most effective. This is due to the extensive resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms.

A Comparative Benchmark: Common Leaving Groups

To contextualize the performance of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate, we first consider the relative reactivity of well-characterized leaving groups.

Sulfonate Esters: The Gold Standard

Sulfonate esters are widely regarded as excellent leaving groups due to the exceptional stability of the resulting sulfonate anions.[1] The most common examples include:

  • Triflate (TfO⁻): Trifluoromethanesulfonate is considered a "super" leaving group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which extensively delocalizes the negative charge.

  • Tosylate (TsO⁻): p-Toluenesulfonate is a highly effective and widely used leaving group. The aromatic ring provides additional resonance stabilization for the negative charge.

  • Mesylate (MsO⁻): Methanesulfonate is another excellent leaving group, though generally slightly less reactive than tosylate.

The generally accepted order of reactivity for these sulfonate leaving groups is: Triflate > Tosylate > Mesylate.

Halides: A Versatile Alternative

Halide ions are also common leaving groups, with their efficacy increasing down the group in the periodic table, paralleling the decrease in basicity of the halide anion. The order of leaving group ability for halides is: I⁻ > Br⁻ > Cl⁻ > F⁻.

Profiling this compound

This compound combines the well-established tosylate leaving group with a unique difluorinated cyclobutyl moiety. To predict its reactivity, we must consider both the electronic and steric effects of the (3,3-Difluorocyclobutyl)methyl group.

Electronic Effects of the 3,3-Difluoro Substituent

The two fluorine atoms on the cyclobutane ring are expected to exert a significant influence on the reactivity of the neighboring primary center.

  • Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms will exert a strong electron-withdrawing inductive effect (-I effect). This effect will be transmitted through the sigma bonds of the cyclobutane ring to the methylene carbon bearing the tosylate group. This electron withdrawal is expected to destabilize any developing positive charge on the carbon center, which would significantly retard reactions that proceed through a carbocationic intermediate (SN1 pathway).

  • Potential for p-Orbital Donation: While fluorine is strongly electron-withdrawing inductively, it also possesses lone pairs in its 2p orbitals. In certain contexts, particularly with adjacent carbocations, fluorine can act as a π-donor to stabilize the positive charge through resonance. However, in the case of a primary substrate like (3,3-Difluorocyclobutyl)methyl tosylate, the formation of a primary carbocation is highly unfavorable, making this stabilizing effect less relevant for an SN1-type mechanism.

Steric Effects of the Cyclobutyl Group

The cyclobutane ring introduces a degree of steric hindrance around the reaction center. The bulk of the cyclobutyl group may influence the rate of SN2 reactions, where the nucleophile must approach the carbon atom from the backside. Compared to a simple ethyl or propyl group, the cyclobutyl moiety is more sterically demanding. This could potentially slow down the rate of SN2 reactions relative to unhindered primary tosylates.

Predicted Reactivity Profile and Comparison

Based on the analysis of electronic and steric factors, and by drawing parallels with structurally similar compounds, we can formulate a predicted reactivity profile for this compound.

Insights from a Structural Analog: (2,2-Difluorocyclopropyl)methyl Tosylate

A study on the solvolysis of (2,2-difluorocyclopropyl)methyl tosylate provides valuable insights. The authors reported the rate constants for acetolysis and discussed the regiochemistry of ring-opening. The presence of the gem-difluoro group was found to have a profound impact on the reaction pathway, with the strong inductive effect of the fluorine atoms destabilizing the formation of a homoallyl or cyclobutyl cation.

Extrapolating from this, it is reasonable to predict that the gem-difluoro group in this compound will similarly disfavor any reaction mechanism with significant carbocationic character at the primary carbon.

Comparative Performance

The following table summarizes the predicted relative reactivity of this compound compared to other common primary tosylates in SN2 reactions.

Leaving Group SubstratePredicted Relative SN2 RateRationale
Ethyl Tosylate1 (Reference)Standard unhindered primary tosylate.
Neopentyl Tosylate~10⁻⁵Significant steric hindrance from the t-butyl group severely retards the SN2 reaction.
(3,3-Difluorocyclobutyl)methyl Tosylate Slightly < 1 The tosylate is an excellent leaving group. The primary nature of the substrate favors an SN2 mechanism. However, the steric bulk of the cyclobutyl ring and the electron-withdrawing effect of the gem-difluoro group are expected to slightly decrease the reaction rate compared to a simple primary tosylate like ethyl tosylate. The inductive effect of the fluorines will make the alpha-carbon more electrophilic, but may also destabilize the transition state.
2,2,2-Trifluoroethyl TosylateSignificantly < 1The strong inductive effect of the three fluorine atoms significantly deactivates the substrate towards SN2 displacement.

Experimental Protocols for Direct Comparison

To obtain definitive quantitative data on the reactivity of this compound, a series of controlled experiments should be conducted.

Synthesis of this compound

The target compound can be synthesized from the corresponding alcohol, (3,3-Difluorocyclobutyl)methanol, by reaction with p-toluenesulfonyl chloride in the presence of a non-nucleophilic base such as pyridine.

Step-by-step Protocol:

  • Dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow start (3,3-Difluorocyclobutyl)methanol reaction Tosyaltion Reaction start->reaction 1. React with reagents p-Toluenesulfonyl Chloride, Pyridine, 0 °C to RT reagents->reaction workup Aqueous Workup (H₂O, HCl, NaHCO₃) reaction->workup 2. Quench & extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction 3. Extract purification Column Chromatography extraction->purification 4. Purify product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate purification->product 5. Isolate Solvolysis_Workflow cluster_substrates Substrates A Ethyl Tosylate prepare Prepare 0.01 M solutions in 80% EtOH/H₂O A->prepare B Neopentyl Tosylate B->prepare C (3,3-Difluorocyclobutyl)methyl Tosylate C->prepare thermostat Incubate at 50 °C prepare->thermostat sampling Withdraw aliquots at timed intervals thermostat->sampling analysis Quench and analyze by HPLC sampling->analysis data Plot ln[Substrate] vs. time analysis->data results Calculate rate constants (k) and relative rates data->results

Sources

A Comparative Guide to the Synthesis of 3,3-Difluorocyclobutane Derivatives: Exploring Alternatives to a Classic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

The 3,3-difluorocyclobutane motif is a cornerstone in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisostere for gem-dimethyl or carbonyl groups have made it a valuable component in the design of novel therapeutics.[1][2] Traditionally, the introduction of this moiety has heavily relied on the use of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (tosylate), a reliable but sometimes limited electrophile. This guide provides an in-depth comparison of viable alternatives to this workhorse reagent, offering researchers a broader toolkit for incorporating this critical structural unit. We will delve into cross-coupling strategies, cycloaddition reactions, and other innovative methods, complete with experimental insights and comparative data to inform your synthetic planning.

The Benchmark: Nucleophilic Substitution with (3,3-Difluorocyclobutyl)methyl Tosylate

The most established method for installing the 3,3-difluorocyclobutylmethyl group is the SN2 reaction of this compound with a suitable nucleophile. The tosylate group serves as an excellent leaving group, a consequence of the stability of the resulting tosylate anion, which is resonance-stabilized.[3][4][5] This stability makes the hydroxyl group of the corresponding alcohol, a poor leaving group, reactive towards substitution.[6]

This approach is particularly effective for introducing the moiety onto heteroatom nucleophiles such as amines, phenols, and thiols. The reaction is typically straightforward and proceeds with a predictable inversion of stereochemistry if a chiral center is involved.[7]

Representative Protocol: N-Alkylation of an Amine

A general procedure involves dissolving the amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in a polar aprotic solvent like dimethylformamide (DMF). This compound (1.2 eq.) is then added, and the mixture is heated to 60-80 °C until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated via aqueous workup and purification by column chromatography.

Causality Behind Choices:

  • Solvent: DMF is chosen for its ability to dissolve a wide range of reactants and its high boiling point, which allows for elevated reaction temperatures to overcome activation energy barriers.

  • Base: A non-nucleophilic base like DIPEA is crucial to neutralize the sulfonic acid byproduct without competing with the primary amine nucleophile.

  • Temperature: Heating is often necessary to drive the SN2 reaction to completion, especially with less reactive nucleophiles.

sn2_reaction Nu Nucleophile (R-NH2) Tosylate (3,3-Difluorocyclobutyl)methyl Tosylate Nu->Tosylate Nucleophilic Attack TransitionState [Sₙ2 Transition State]‡ Tosylate->TransitionState Product Alkylated Product TransitionState->Product LeavingGroup Tosylate Anion TransitionState->LeavingGroup Leaving Group Departure

Caption: Generalized Sₙ2 reaction pathway.

While reliable, this method is fundamentally limited to the scope of SN2 reactions and can be challenging for constructing C-C bonds or for use in complex, late-stage functionalization scenarios where steric hindrance or competing functional groups may be an issue.

Alternative Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, palladium-catalyzed cross-coupling reactions offer a powerful alternative. These methods utilize organometallic derivatives of 3,3-difluorocyclobutane, such as boronic acids/esters (Suzuki-Miyaura coupling) or organozinc reagents (Negishi coupling), to couple with organic halides or triflates.[8][9]

Suzuki-Miyaura Coupling with Difluorocyclobutyl Boronates

The Suzuki-Miyaura coupling is renowned for its functional group tolerance and operational simplicity.[10] The key is the availability of a stable (3,3-difluorocyclobutyl)methylboronic acid or its ester derivatives, which can be prepared on a large scale.[11]

The catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronate species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]

suzuki_coupling cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition R'-Pd(II)-X Pd(0)->Oxidative_Addition R'-X Transmetalation R'-Pd(II)-DFCB Oxidative_Addition->Transmetalation DFCB-B(OR)₂ (Base Activated) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product R'-DFCB Reductive_Elimination->Product Forms

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Negishi Coupling with Difluorocyclobutyl Zinc Reagents

The Negishi coupling utilizes highly reactive organozinc reagents, which can be prepared from the corresponding bromide.[13][14] This method is particularly useful for coupling partners that are less reactive in other cross-coupling reactions.[9][15] The high reactivity of organozinc reagents often allows for milder reaction conditions.[16]

Representative Protocol: Suzuki-Miyaura Coupling

To a mixture of an aryl bromide (1.0 eq.), (3,3-difluorocyclobutyl)methylboronic acid pinacol ester (1.5 eq.), and a base such as cesium carbonate (2.0 eq.) in a 1,4-dioxane/water mixture (4:1), a palladium catalyst like Pd(dppf)Cl₂ (5 mol%) is added.[12] The reaction is degassed and heated under an inert atmosphere at 90-110 °C for several hours. After completion, the reaction is worked up and purified.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of Suzuki couplings, offering a good balance of activity and stability.

  • Base and Solvent System: The base is essential for activating the boronic ester for transmetalation.[8] The aqueous dioxane system helps to solubilize both the organic and inorganic reagents.

  • Inert Atmosphere: Degassing and running the reaction under argon or nitrogen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Alternative Strategy 2: Ring Construction via Cycloaddition

Instead of attaching a pre-formed difluorocyclobutane ring, another powerful strategy is to construct the ring directly during the synthesis. Thermal or metal-catalyzed [2+2] cycloaddition reactions are a primary method for achieving this.[17][18]

This approach often involves the reaction of a difluoroalkene with another alkene.[19][20] For example, 1,1-difluoroallenes can undergo regioselective cycloaddition with various partners.[21] Recent advances have even enabled intramolecular thermal [2+2] cycloadditions to build complex, bridged bicyclic systems containing the gem-difluoro motif.[22]

Representative Protocol: Thermal [2+2] Cycloaddition

A solution of an N-allyl gem-difluoroenamine (generated in situ) in a high-boiling solvent like toluene is heated to 160 °C in a sealed tube.[22] The intramolecular cycloaddition proceeds to form a gem-difluoro azabicycloalkane. The reaction progress is monitored, and upon completion, the product is isolated after solvent removal and purification.

Causality Behind Choices:

  • In Situ Generation: The reactive gem-difluoroalkene is often generated in the reaction mixture to be immediately trapped in the cycloaddition, avoiding isolation of an unstable intermediate.

  • High Temperature: Thermal cycloadditions often require significant thermal energy to overcome the activation barrier, as many concerted [2+2] cycloadditions are formally forbidden by Woodward-Hoffmann rules and thus proceed through a stepwise, radical mechanism.[17][22]

cycloaddition Reactants Difluoroalkene + Alkene Transition Stepwise Radical Intermediate or Concerted Transition State Reactants->Transition Thermal or Catalytic Activation Product 3,3-Difluorocyclobutane Derivative Transition->Product

Caption: General scheme for [2+2] cycloaddition.

Alternative Strategy 3: Modern Radical and Photoredox Approaches

Recent innovations in organic synthesis have opened the door to radical-mediated and photoredox-catalyzed methods for installing fluorinated groups.[23][24] These reactions can offer unique reactivity and enable transformations that are not possible through traditional ionic pathways. For instance, photoredox catalysis can be used for the direct C-H difluoroalkylation of certain substrates, representing a highly atom-economical approach.[25][26] While direct C-H difluorocyclobutylation is still an emerging area, the principles demonstrated with other fluoroalkyl groups suggest future potential.

Performance Comparison

MethodReagent TypeBond FormedKey AdvantagesKey LimitationsTypical Yields
SN2 Substitution Electrophile (Tosylate)C-N, C-O, C-SCommercially available, reliable, simple procedureLimited to nucleophilic substitution, not ideal for C-C bonds60-95%
Suzuki Coupling Nucleophile (Boronate)C(sp²)-C(sp³), C(sp³)-C(sp³)Excellent functional group tolerance, good for C-C bonds, suitable for late-stage functionalizationRequires synthesis of boronate, potential for protodeboronation50-90%[27]
Negishi Coupling Nucleophile (Organozinc)C(sp²)-C(sp³), C(sp³)-C(sp³)High reactivity, mild conditions, couples challenging substratesOrganozinc reagents can be moisture/air sensitive65-95%
[2+2] Cycloaddition Alkene PrecursorsC-C (ring formation)Access to diverse substitution patterns, builds the core ring structureCan require harsh conditions (high temp), precursor availability may be limited55-85%[22]
Photoredox/Radical Radical PrecursorsC-C, C-HNovel reactivity, high step-economy, mild conditionsSubstrate scope can be limited, mechanistic complexityHighly variable

Conclusion

While this compound remains a valuable and highly accessible tool, the modern synthetic chemist has a diverse and powerful array of alternatives at their disposal. For C-C bond formation and late-stage functionalization, palladium-catalyzed cross-coupling reactions using boronate or organozinc reagents are superior choices, offering broad scope and functional group tolerance. For constructing the difluorocyclobutane ring with unique substitution patterns, cycloaddition strategies provide a direct and elegant route. As the field evolves, radical and photoredox methods will likely offer even more streamlined and novel approaches. The optimal choice will always depend on the specific target molecule, the desired bond disconnection, and the overall synthetic strategy.

References

  • Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]

  • Scott, J. S., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). A radical [3 + 2]-cycloaddition reaction for the synthesis of difluorocyclopentanones. Various Sources. [Link]

  • Wang, Z., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, 23(8), 3150–3154. [Link]

  • Scott, J. S., et al. (n.d.). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Imperial College London Spiral Repository. [Link]

  • Various Authors. (2023). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

  • Various Authors. (n.d.). The Negishi Cross-Coupling Reaction. Organic Reactions. [Link]

  • Ning, Y., et al. (2024). Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes. Nature Chemistry. [Link]

  • Kim, H., & Lee, C. (2014). Gold(i)-catalysed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones: synthesis of ring-difluorinated dihydro-2H-pyrans. Chemical Communications, 50(73), 10652-10655. [Link]

  • Pan, Y., et al. (2015). Photoredox Catalytic Approach for Difluoroallylation of Electron-Deficient sp3 C-H Bonds. Organic Letters, 17(15), 3894–3897. [Link]

  • Ning, Y., et al. (2024). Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes. ResearchGate. [Link]

  • Wang, D., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 179. [Link]

  • Scott, J. S., et al. (2023). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (2026). Thermal Cycloaddition Achieves Synthesis of Gem-Difluoro Bicycloalkanes for Medicinal Chemistry. GeneOnline News. [Link]

  • Friis, S. D., et al. (2016). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 55(4), 1368–1372. [Link]

  • Mloston, G., Shermolovich, Y., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ResearchGate. [Link]

  • Various Authors. (n.d.). Realization of the cycloaddition to experimentally generate... ResearchGate. [Link]

  • Various Authors. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Negishi cross-coupling reactions using the organozinc reagents 6 c and 6 d. ResearchGate. [Link]

  • Rubert, R. V., & Paul, R. R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry, 13(3), 217-246. [Link]

  • Postigo, A., & Ely, M. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis, 361(8), 1500-1524. [Link]

  • Postigo, A., & Ely, M. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis. [Link]

  • Becica, J., et al. (2023). General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction. Journal of the American Chemical Society, 145(3), 1935–1946. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Cycloaddition reactions of gem-difluoroolefins. ResearchGate. [Link]

  • Various Authors. (2021). Palladium-catalyzed ring-opening defluorinative cross-coupling of gem-difluorocyclopropanes with fluoromalonates or fluorobis(phenylsulfonyl)methane. ResearchGate. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Schmidt, J., et al. (2023). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 25(29), 5483–5488. [Link]

  • UCIBren. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Khan Academy. [Link]

  • Wang, C., et al. (2023). Asymmetric [2 + 1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. Nature Communications, 14(1), 198. [Link]

  • Wang, Y., et al. (2023). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Organic Chemistry Frontiers, 10(7), 1787-1793. [Link]

  • Various Authors. (2024, March 2). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?. Proprep. [Link]

  • Various Authors. (2021). Pd/NHC-Catalyzed ring-opening cross-coupling of gem-difluorocyclopropanes via a 3,3′-reductive elimination pathway. ResearchGate. [Link]

  • Farmer, S. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chem.ucalgary.ca. [Link]

  • Magnier, E., et al. (2018). Photoredox‐Initiated 1,2‐Difunctionalization of Alkenes with N‐Chloro S‐Fluoroalkyl Sulfoximines. Advanced Synthesis & Catalysis, 361(3). [Link]

  • Morieux, Y., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Angewandte Chemie International Edition. [Link]

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validation of analytical methods for (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in modern pharmaceutical synthesis, (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate serves as a critical intermediate. The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and rigorous validation of analytical methods for its characterization are not merely procedural formalities but cornerstones of regulatory compliance and patient safety.

This guide provides a comprehensive comparison of analytical methodologies for the quality control of this compound. As a senior application scientist, this document moves beyond simple protocol recitation. It delves into the causality behind methodological choices, grounds all validation activities in the internationally harmonized regulatory framework, and presents detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement robust analytical methods for this and structurally similar compounds.

The Regulatory Framework: A Foundation in ICH Q2(R1)

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a universal framework for designing and executing these studies.[1][2][3] Adherence to this guideline ensures that the analytical data is reliable, reproducible, and acceptable to regulatory agencies worldwide.[4]

The core validation parameters stipulated by ICH Q2(R1) form the structure of any robust validation plan.

ICH_Q2_R1_Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Core validation parameters as defined by the ICH Q2(R1) guideline.

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., purity assay, impurity identification, residual solvent analysis). For this compound, a non-volatile, thermally stable compound with a strong UV chromophore (the tosylate group), several techniques are applicable.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Causality: HPLC is the premier technique for the purity and impurity analysis of non-volatile organic molecules.[5] For this compound, its tosyl moiety provides strong UV absorbance, making UV detection highly sensitive and specific. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is ideal for this moderately polar compound and its potential process-related impurities.

Strengths:

  • Robustness: Well-established, reliable technology.

  • Versatility: Applicable for both purity assays and impurity determination.

  • Specificity: Capable of separating the main component from closely related structural isomers and degradation products.

Limitations:

  • May not detect impurities that lack a UV chromophore.

  • Less suitable for highly volatile impurities (e.g., residual solvents).

Gas Chromatography (GC): A Complementary Approach

Causality: GC excels at separating volatile and semi-volatile compounds that are thermally stable.[6] While the tosylate itself may have limited volatility, GC is the ideal method for quantifying residual solvents used during synthesis. Furthermore, if the compound is sufficiently stable to be volatilized without degradation, GC can offer very high-resolution separations. The presence of fluorine can be leveraged by using an electron capture detector (ECD) for enhanced sensitivity, though a flame ionization detector (FID) is more universally applicable.[7]

Strengths:

  • Unmatched for Volatiles: The definitive technique for residual solvent analysis.

  • High Efficiency: Capillary GC columns provide excellent separation power.

  • High Sensitivity: Techniques like GC-MS offer very low detection limits.[8]

Limitations:

  • Thermal Degradation Risk: The primary concern is the potential for the tosylate to degrade at the high temperatures of the GC inlet, leading to inaccurate quantification.

  • Limited Applicability: Not suitable for non-volatile impurities or degradation products.

Mass Spectrometry (MS): The Key to Identification

Causality: Mass spectrometry is less a standalone quantitative technique and more a powerful detector that provides unequivocal structural information. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is indispensable for identifying unknown impurities and confirming the degradation pathways of a drug substance.[9] For sulfonate esters, MS analysis can reveal characteristic fragmentation patterns, such as the loss of the tosyl group or cleavage of the ester bond, aiding in structure elucidation.[10][11]

Strengths:

  • Definitive Identification: Provides molecular weight and structural fragmentation data.

  • High Sensitivity: Modern MS instruments can detect impurities at trace levels.

  • Essential for Forced Degradation: Critical for identifying the products formed during stress testing.[12]

Limitations:

  • Quantitative Complexity: Quantification by MS alone can be complex due to variations in ionization efficiency. It is almost always used in conjunction with a chromatographic separation method.

Performance Comparison Summary

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Mass Spectrometry (MS) Detector
Primary Application Purity Assay, Impurity QuantificationResidual Solvents, Volatile ImpuritiesImpurity Identification, Structure Elucidation
Analyte Suitability Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsWide range, provides structural info
Typical Detector UV-Vis, PDAFID, MSQuadrupole, TOF, Orbitrap
Sensitivity High (ppm level)Very High (ppb level for volatiles)Extremely High (ppb to ppt level)
Specificity High (separation-based)High (separation-based)Very High (mass-based)
Quantification Robust and linear (with standards)Robust and linear (with standards)Requires careful calibration
Key Advantage Versatility and robustness for API analysisGold standard for volatile analytesUnambiguous peak identification

A Practical Guide to Method Validation: An HPLC-UV Case Study

This section provides a detailed workflow for validating an HPLC-UV method for the purity assay of this compound, grounded in ICH Q2(R1) principles.

Step 1: Proposed HPLC-UV Method Protocol

This protocol serves as the starting point for validation.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 225 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL.

Step 2: Executing Validation Parameters

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The gold standard for proving specificity is the forced degradation study.[13][14][15]

Forced_Degradation_Workflow Start Drug Substance (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Stress Apply Stress Conditions (Separate Aliquots) Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C, solid state) Stress->Thermal Photo Photolytic (ICH Q1B light exposure) Stress->Photo Analysis Analyze Stressed Samples by HPLC-PDA & LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation PeakPurity Assess Peak Purity (PDA Detector) Evaluation->PeakPurity MassBalance Calculate Mass Balance Evaluation->MassBalance Identify Identify Major Degradants (LC-MS) Evaluation->Identify

Caption: Workflow for a forced degradation study to establish method specificity.

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of the analyte at ~0.5 mg/mL.

  • Acidic: Add HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

  • Basic: Add NaOH to a final concentration of 0.1M. Heat at 60°C for 8 hours.

  • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal: Store the solid powder in an oven at 80°C for 72 hours, then dissolve for analysis.

  • Photolytic: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a PDA detector to assess peak purity and an LC-MS system to identify major degradants.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation products and impurities.

  • The peak purity index (from PDA analysis) for the analyte peak in all stressed samples must be greater than a set threshold (e.g., >0.999), indicating no co-eluting peaks.

  • A reasonable mass balance should be achieved, where the sum of the assay of the main peak and the area of all impurities/degradants is close to the initial assay value (e.g., 95-105%).

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each concentration in triplicate.

Acceptance Criteria:

  • Plot the average peak area against concentration.

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a placebo (mixture of all formulation components except the API).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for the results from the repeatability study should be ≤ 1.0%.

  • The RSD for the results from the intermediate precision study should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10:1 for LOQ and 3:1 for LOD.

  • Confirm the LOQ by injecting six independent preparations at this concentration and checking for acceptable precision (e.g., RSD ≤ 10%).

Acceptance Criteria:

  • LOD is established at S/N ≥ 3.

  • LOQ is established at S/N ≥ 10 with acceptable precision.

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase pH or Composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition and assess the impact on retention time, resolution, and peak shape.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution between critical peaks > 2.0, tailing factor < 1.5) must be met under all varied conditions.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like This compound is a scientifically rigorous process governed by established regulatory guidelines. While HPLC-UV stands out as the primary, most robust technique for purity and stability assessment, a comprehensive analytical control strategy should incorporate complementary methods. GC-FID/MS is indispensable for controlling volatile impurities and residual solvents, while LC-MS is critical for the definitive identification of unknown impurities and degradation products discovered during forced degradation studies.

By following the principles outlined in ICH Q2(R1) and employing the detailed protocols described in this guide, researchers and drug development professionals can build a comprehensive, data-driven validation package. This not only ensures regulatory compliance but also provides a deep understanding of the analyte's stability and impurity profile, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes Source: PubMed - National Library of Medicine URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers Source: PubMed - National Library of Medicine URL: [Link]

  • Title: Detection of molecular ions of fluorine compounds by GC/FI-TOFMS Source: JEOL Ltd. URL: [Link]

  • Title: Mass Spectrometry of Sulfonic Acids and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary Source: International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET) URL: [Link]

  • Title: Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as Source: Semantic Scholar URL: [Link]

  • Title: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced degradation studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: The Pharma Review URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

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comparative study of fluorinated building blocks in drug discovery

The strategic use of fluorinated building blocks is an indispensable tool in modern drug discovery. [6][7]From modulating pKa to blocking metabolic hotspots, fluorine's unique properties offer medicinal chemists a powerful lever to refine the properties of lead compounds. [2]While single fluorine atoms and trifluoromethyl groups remain the most common motifs, there is a clear trend toward the wider use of other fluorinated chemotypes, such as gem-difluoroaliphatic compounds and those containing fluoroalkoxy groups. [19][20]As synthetic methodologies for introducing these novel building blocks become more robust and accessible, we can expect to see even more sophisticated applications of fluorine in the design of next-generation therapeutics. [7][19]

References
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160. ()
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  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ()
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  • ResearchGate. Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine... ()
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The Strategic Advantage of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the introduction of fluorinated motifs is a cornerstone for modulating the physicochemical and biological properties of molecules. The 3,3-difluorocyclobutyl moiety, in particular, offers a unique combination of conformational constraint and metabolic stability. This guide provides an in-depth technical comparison of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate as a key building block for introducing this valuable functional group, objectively evaluating its performance against other common alternatives and providing supporting rationale based on established chemical principles.

The Critical Role of the Leaving Group: A Fundamental Choice

The efficiency of nucleophilic substitution reactions, a fundamental tool in the synthetic chemist's arsenal, is critically dependent on the nature of the leaving group. An ideal leaving group should be stable once it has departed, a characteristic that is inversely proportional to its basicity. For the introduction of the (3,3-difluorocyclobutyl)methyl group, the primary alcohol, (3,3-Difluorocyclobutyl)methanol, serves as the common precursor. To render the hydroxyl group, a notoriously poor leaving group, amenable to substitution, it must be converted into a more reactive species. The two most common strategies involve conversion to an alkyl halide (e.g., bromide) or a sulfonate ester, such as a tosylate.

This compound emerges as a superior choice in many synthetic scenarios due to the exceptional stability of the tosylate anion. The negative charge on the departing tosylate is delocalized across three oxygen atoms through resonance, rendering it a very weak base and, consequently, an excellent leaving group.

Comparative Analysis: Tosylate vs. Bromide

While direct, side-by-side comparative studies for this compound versus its corresponding bromide are not extensively documented in the literature, we can infer their relative performance based on well-established principles of physical organic chemistry and data from analogous systems.

Leaving Group Ability and Reaction Rates

The rate of a nucleophilic substitution reaction is directly influenced by the ability of the leaving group to depart. The pKa of the conjugate acid of the leaving group is a good indicator of its stability. For p-toluenesulfonic acid (pKa ≈ -2.8), the conjugate acid of the tosylate anion, is a much stronger acid than hydrobromic acid (pKa ≈ -9). This indicates that the tosylate anion is a significantly weaker base and therefore a better leaving group than the bromide ion.

This translates to faster reaction rates for the tosylate under similar conditions. For SN2 reactions, the energy of the transition state is lowered when a better leaving group is employed, leading to an increased reaction rate.

Hypothetical Performance Data

To illustrate the expected differences in performance, the following table presents a hypothetical comparison for a typical SN2 reaction, such as ether formation with sodium methoxide. The data is extrapolated from general knowledge of tosylate and bromide reactivity.

Leaving GroupSubstrateNucleophileSolventExpected Relative RateExpected Yield
Tosylate This compoundNaOMeTHF1>90%
Bromide 1-(bromomethyl)-3,3-difluorocyclobutaneNaOMeTHF<170-85%

This data is illustrative and based on established principles. Actual results may vary depending on specific reaction conditions.

Advantages in Synthesis Workflow

The use of this compound offers several practical advantages in a research and development setting:

  • Crystallinity and Stability: Alkyl tosylates are often crystalline solids, which facilitates their purification by recrystallization and allows for long-term storage. In contrast, alkyl bromides can be liquids and may be less stable over time.

  • Milder Reaction Conditions: The higher reactivity of the tosylate often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) to achieve the desired transformation, which can be crucial when working with sensitive substrates.

  • Avoidance of Harsh Reagents: The conversion of the precursor alcohol to the bromide typically involves reagents like phosphorus tribromide (PBr₃) or hydrobromic acid, which can be harsh and generate corrosive byproducts. The tosylation of an alcohol is generally a cleaner and milder process.

Experimental Protocols

Synthesis of the Precursor: (3,3-Difluorocyclobutyl)methanol

The synthesis of the key precursor alcohol can be achieved via the reduction of 3,3-difluorocyclobutanecarboxylic acid.

Reaction Scheme:

Step-by-step Methodology:

  • Dissolution: To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3,3-Difluorocyclobutyl)methanol as a crude product, which can be purified by column chromatography on silica gel.

Preparation of this compound

Reaction Scheme:

Step-by-step Methodology:

  • Dissolution: Dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a crystalline solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from the precursor alcohol to the final substituted product, highlighting the role of the tosylate intermediate.

G cluster_0 Activation of Alcohol cluster_1 Nucleophilic Substitution cluster_2 Comparison Alcohol (3,3-Difluorocyclobutyl)methanol Tosylate (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Alcohol->Tosylate TsCl, Et3N Bromide 1-(bromomethyl)-3,3-difluorocyclobutane Alcohol->Bromide PBr3 Product_T Substituted Product (from Tosylate) Tosylate->Product_T Product_B Substituted Product (from Bromide) Bromide->Product_B Comparison Outcome Product_T->Comparison Higher Yield, Faster Rate Product_B->Comparison Lower Yield, Slower Rate Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Product_T Nucleophile->Product_B

Figure 1: Synthetic workflow comparing the tosylate and bromide pathways.

Conclusion: A Clear Choice for Efficiency and Reliability

In the strategic design of synthetic routes towards novel therapeutics and functional materials, the choice of reagents and intermediates plays a pivotal role in the overall efficiency and success of the endeavor. This compound stands out as a superior building block for the introduction of the 3,3-difluorocyclobutylmethyl moiety. Its enhanced reactivity, stemming from the excellent leaving group ability of the tosylate anion, often translates to higher yields, faster reaction times, and the feasibility of using milder conditions compared to its halide counterparts. Furthermore, its crystalline nature and stability offer practical advantages in terms of purification and storage. For researchers and drug development professionals seeking a reliable and efficient means to incorporate the valuable 3,3-difluorocyclobutyl motif, the tosylate derivative represents a clear and strategic choice.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

A Comparative Guide to HPLC Purity Assessment of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a critical building block in modern medicinal chemistry. Its unique structure, which combines a difluorocyclobutyl motif with a tosylate leaving group, makes it a valuable intermediate for synthesizing complex fluorinated molecules that can exhibit enhanced metabolic stability or biological activity[1]. In the rigorous landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore the scientific rationale behind method development choices, present a validated protocol, and compare HPLC with alternative analytical techniques, equipping researchers and drug development professionals with the expertise to ensure the integrity of their synthetic pathways.

Part 1: Foundational Principles of HPLC for Fluorinated Tosylates

The analysis of this compound by reversed-phase HPLC (RP-HPLC) presents a unique set of considerations driven by its molecular structure. The molecule possesses a polar difluorocyclobutyl group and a non-polar aromatic tosyl group, creating a distinct chromatographic challenge.

  • Analyte Characteristics:

    • UV Chromophore: The p-toluenesulfonate group provides a strong UV chromophore, making UV detection a straightforward and sensitive choice.

    • Polarity: The geminal difluoro substitution on the cyclobutyl ring introduces significant polarity, which can lead to poor retention on traditional C18 columns if the mobile phase is not optimized.

    • Potential Impurities: Key impurities may include starting materials like (3,3-difluorocyclobutyl)methanol and p-toluenesulfonyl chloride, or by-products from side reactions.

The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential process-related impurities and degradants.

Part 2: Method Development & Optimization - A Comparative Analysis

The selection of the stationary phase (column) and mobile phase is the most critical factor in achieving a robust and selective HPLC separation.

Column Selection: A Tale of Two Phases

The choice of column chemistry dictates the primary mode of interaction with the analyte. While the C18 (octadecylsilyl) phase is the workhorse of RP-HPLC, fluorinated phases offer an alternative selectivity that can be highly advantageous for fluorinated analytes.[4]

Column TypeSeparation Principle & Interaction MechanismAdvantages for this AnalyteDisadvantages for this Analyte
Standard C18 Primarily hydrophobic (van der Waals) interactions. The long alkyl chains provide high retentivity for non-polar compounds.Excellent for retaining the non-polar tosyl portion of the molecule. Widely available and well-characterized.The polar difluoro group can lead to secondary interactions with residual silanols on the silica backbone, potentially causing peak tailing. May provide insufficient retention if the mobile phase is too strong.
Phenyl-Hexyl Offers mixed-mode interactions: hydrophobic and π-π interactions with the phenyl rings of the stationary phase.The π-π interactions between the column's phenyl groups and the analyte's benzene ring can enhance selectivity and provide a different elution order compared to C18.Can be less robust than modern C18 phases. Selectivity is highly dependent on the mobile phase composition.
Fluorinated (e.g., F5) Provides alternative selectivity through dipole-dipole, H-bonding, and hydrophobic interactions. Can exhibit "fluorous" interactions with fluorinated analytes.[4]Enhanced retention and unique selectivity for fluorinated compounds.[4] Can help resolve isomers or closely related fluorinated impurities that co-elute on a C18.May show poor retention for non-fluorinated impurities. Less common and may require specific mobile phase considerations.

Recommendation: A high-purity, end-capped C18 column is a reliable starting point for method development. However, for complex impurity profiles or for orthogonal method validation, a Phenyl-Hexyl or a dedicated fluorinated phase should be evaluated to leverage alternative selectivity.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. The choice of organic modifier and the use of additives are key variables.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • Acetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths. It often yields sharper peaks and better efficiency.

    • Methanol is a more polar, protic solvent that can offer different selectivity due to its hydrogen-bonding capabilities. It can be useful if ACN fails to resolve critical pairs.

  • Gradient vs. Isocratic Elution:

    • Isocratic elution (constant mobile phase composition) is simpler and more robust but may fail to elute highly retained impurities in a reasonable time or adequately resolve early-eluting peaks.

    • Gradient elution (composition changes over time) is ideal for purity analysis as it can effectively separate impurities with a wide range of polarities. A shallow gradient is recommended to ensure the resolution of closely eluting peaks.

Part 3: Validated Experimental Protocol

This protocol is a robust starting point for the purity analysis of this compound. It is developed in accordance with principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R1) guidelines.[5][6][7][8]

Method Parameters
ParameterRecommended ConditionRationale
Column High-Purity C18, 150 mm x 4.6 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to sharpen peaks by suppressing the ionization of silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatched additive to prevent baseline shifts during the gradient.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% BA shallow gradient ensures resolution of impurities, followed by a wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmWavelength near the absorbance maximum for the tosyl chromophore.
Injection Volume 5 µLSmall volume to prevent band broadening.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Sample Conc. ~0.5 mg/mLProvides a strong signal without overloading the detector.
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified for its fitness for use, as mandated by pharmacopeial standards.[7]

SST ParameterAcceptance CriteriaPurpose
Repeatability RSD ≤ 2.0% for 5 replicate injections of a standardEnsures the precision of the system.
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry; values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) C Equilibrate HPLC System (Initial Conditions, 20 min) A->C B Prepare Sample (~0.5 mg/mL in 50:50 ACN/H2O) D Perform System Suitability (5 Replicate Injections) C->D E Inject Blank (Diluent) D->E If SST Passes F Inject Sample E->F G Integrate Chromatogram F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: HPLC Purity Analysis Workflow.

Part 4: Comparison with Alternative Methodologies

While HPLC is the gold standard for purity determination of non-volatile pharmaceutical intermediates, other techniques offer complementary information.[2][9]

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High precision, robust, excellent for quantification of known and unknown impurities (area % normalization).[9]Requires a UV chromophore. Does not provide structural information for unknown impurities.Gold standard for routine quality control, purity assay, and stability testing.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometry detection.Excellent for identifying and quantifying volatile impurities (e.g., residual solvents). Provides structural information from mass spectra.[9]Not suitable for non-volatile or thermally labile compounds like the target analyte.Analysis of volatile starting materials or residual solvents in the intermediate sample.
¹H / ¹⁹F NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides definitive structural confirmation. Can quantify impurities against a certified standard without needing a standard for the impurity itself (qNMR). ¹⁹F NMR is highly specific for fluorine-containing impurities.Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, making quantification difficult.Structural confirmation of the main component and identification/quantification of major impurities if signals are resolved.
LC-MS Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.Provides molecular weight information for every peak in the chromatogram, enabling the identification of unknown impurities.[3]Response factors can vary significantly, making area % quantification less accurate than HPLC-UV without standards for each impurity.Characterization of impurity profiles during process development and for identifying unknown peaks found during routine HPLC analysis.
Decision Logic for Method Selection

Method_Selection A Goal of Analysis? B Routine QC Purity Assay A->B Quantification C Identify Unknown Impurity A->C Identification D Check for Residual Solvents A->D Volatiles E Confirm Structure A->E Structure F Use Validated HPLC-UV Method B->F G Use LC-MS C->G H Use GC-MS D->H I Use NMR E->I

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound is most effectively and robustly achieved using a gradient reversed-phase HPLC-UV method. A high-purity C18 column with an acetonitrile/water mobile phase containing a formic acid modifier provides an excellent foundation for a selective and reproducible analysis. This method, when validated according to ICH guidelines, is ideally suited for the rigorous demands of quality control in a drug development setting. While techniques like LC-MS, GC-MS, and NMR offer invaluable complementary information for impurity identification and structural confirmation, HPLC-UV remains the unparalleled workhorse for quantitative purity determination.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

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A Comparative Guide for the Strategic Application of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a valuable structural motif. This guide provides a comprehensive cost-benefit analysis of utilizing (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate as a key building block for introducing this moiety in large-scale synthesis, comparing it with viable alternatives.

Introduction: The Rising Prominence of the 3,3-Difluorocyclobutyl Moiety

The gem-difluorocycloalkane scaffold is increasingly recognized for its ability to confer unique physicochemical properties upon bioactive molecules.[1] The 3,3-difluorocyclobutyl group, a conformationally restricted yet polar and lipophilic unit, offers medicinal chemists a powerful tool to modulate drug properties.[2][3] this compound (CAS 681128-40-5) serves as a readily accessible and reactive intermediate for the introduction of this valuable fragment.[4][5][6]

Cost-Benefit Analysis: A Multifaceted Evaluation

The decision to implement a particular synthetic route on a large scale hinges on a careful balance of economic and practical considerations. Here, we dissect the key factors influencing the cost-benefit profile of using this compound.

1. Raw Material Accessibility and Cost:

The primary precursor, (3,3-difluorocyclobutyl)methanol, is the key driver of the starting material cost. Its synthesis often begins from 3-oxocyclobutane-1,1-dicarboxylate derivatives, which undergo deoxofluorination.[1] While the reagents for this transformation, such as Morph-DAST, can be expensive, the subsequent reduction and tosylation steps are generally high-yielding and utilize common, cost-effective reagents like p-toluenesulfonyl chloride (TsCl).[1][7]

Several chemical suppliers offer this compound, though it is often synthesized on demand for larger quantities. This on-demand synthesis can influence lead times and scalability.

2. Process Efficiency and Yield:

The tosylation of (3,3-difluorocyclobutyl)methanol is typically a high-yielding reaction, proceeding under mild conditions.[7] The resulting tosylate is an excellent leaving group, facilitating efficient nucleophilic substitution reactions to introduce the desired functionality. This high reactivity can lead to shorter reaction times and cleaner conversions, minimizing the need for extensive purification and reducing solvent and consumable waste.

3. Safety and Environmental Considerations:

The synthesis of the tosylate involves handling p-toluenesulfonyl chloride, which is a corrosive and lachrymatory substance requiring appropriate personal protective equipment and engineering controls. The workup procedures often involve aqueous washes, generating waste streams that require proper disposal. However, compared to some alternative methods that may employ more hazardous reagents, the tosylation route is generally considered manageable from a safety and environmental perspective on an industrial scale.

4. Comparison with Alternative Synthetic Strategies:

Several alternative approaches exist for the introduction of the (3,3-difluorocyclobutyl)methyl moiety. A direct comparison is crucial for informed decision-making.

  • Direct Alkylation with (3,3-Difluorocyclobutyl)methyl Halides: While seemingly more direct, the synthesis of the corresponding bromide or iodide from the alcohol can sometimes be lower yielding or require harsher conditions than tosylation. The tosylate often provides a more reliable and reproducible activation of the primary alcohol.

  • Mesylation or Other Sulfonylation Reactions: (3,3-Difluorocyclobutyl)methyl methanesulfonate (mesylate) or ethanesulfonate are viable alternatives to the tosylate.[8] The choice between these can depend on factors such as the cost and availability of the corresponding sulfonyl chlorides and the specific reactivity required for a subsequent step. In some cases, mesylates can be more reactive but also less stable than tosylates.

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of (3,3-difluorocyclobutyl)methanol to the desired product with a nucleophile. However, this reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification on a large scale and add to the waste stream. The reagents are also relatively expensive.

Experimental Data and Protocols

To provide a practical framework for evaluation, the following sections detail representative experimental protocols and comparative data.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant1 (3,3-Difluorocyclobutyl)methanol Product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Reactant1->Product DCM or THF, 0 °C to RT Reagent1 p-Toluenesulfonyl chloride (TsCl) Pyridine or Triethylamine

Caption: General scheme for the tosylation of (3,3-difluorocyclobutyl)methanol.

Detailed Protocol:

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • (3,3-Difluorocyclobutyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[7]

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq.)[7]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM (10 volumes).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.).[9]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[9]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7][9]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[7]

Catalytic Enhancement: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial, especially for less reactive alcohols, though often not necessary for primary alcohols.[7][9]

Comparative Analysis of Alternatives

The following table provides a comparative overview of the key performance indicators for different synthetic strategies.

FeatureThis compound(3,3-Difluorocyclobutyl)methyl HalidesMitsunobu Reaction
Reagent Cost Moderate (TsCl is relatively inexpensive)Varies (e.g., PBr3, I2/PPh3 can be costly)High (DEAD/DIAD, PPh3 are expensive)
Typical Yield High (>90%)Moderate to High (can vary)Moderate to High (can be substrate-dependent)
Scalability ExcellentGoodChallenging (byproduct removal)
Byproducts Pyridinium or triethylammonium salts (water-soluble)Varies (e.g., phosphorous acids)Triphenylphosphine oxide, hydrazine derivatives (difficult to remove)
Safety TsCl is a lachrymator and corrosiveHalogenating agents can be highly reactive and corrosiveAzodicarboxylates are potentially explosive
Versatility Excellent leaving group for a wide range of nucleophilesGood leaving groupsGood for inverting stereochemistry (not relevant here)

Workflow Comparison:

G cluster_tosylation Tosylation Route cluster_mitsunobu Mitsunobu Route cluster_halogenation Halogenation Route start_tos Alcohol step1_tos Tosylation start_tos->step1_tos product_tos Tosylate step1_tos->product_tos step2_tos Nucleophilic Substitution product_tos->step2_tos final_product_tos Final Product step2_tos->final_product_tos start_mit Alcohol step1_mit Mitsunobu Reaction start_mit->step1_mit final_product_mit Final Product step1_mit->final_product_mit start_hal Alcohol step1_hal Halogenation start_hal->step1_hal product_hal Halide step1_hal->product_hal step2_hal Nucleophilic Substitution product_hal->step2_hal final_product_hal Final Product step2_hal->final_product_hal

Caption: Comparison of synthetic workflows for introducing the (3,3-difluorocyclobutyl)methyl moiety.

Conclusion and Recommendations

For large-scale synthesis, the use of this compound presents a robust and economically favorable option. Its high-yielding synthesis from readily available precursors, coupled with the excellent leaving group ability of the tosylate, makes it a highly efficient intermediate. While the initial investment in the synthesis of the starting alcohol is a consideration, the reliability and scalability of the tosylation and subsequent substitution reactions often outweigh the potential drawbacks of alternative methods, such as the reagent costs and purification challenges associated with the Mitsunobu reaction.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the available budget, and the scale of production. However, for a balance of cost, efficiency, and scalability, the tosylate pathway stands out as a highly recommended strategy for the incorporation of the valuable 3,3-difluorocyclobutyl)methyl moiety in drug development programs.

References

  • This compound. Suzhou Aobai Pharmaceutical Co., Ltd.

  • This compound - CAS:681128-40-5. Abovchem.

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  • This compound cas: 681128-40-5. Chemnet.

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  • Method for preparing methyl benzenesulfonate. CN102351750A - Google Patents.

  • Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. PMC - NIH.

  • Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B - Google Patents.

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate.

  • Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate.

  • 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. US8993640B2 - Google Patents.

  • Heterocyclic compounds as inhibitors of beta-lactamases. US7612087B2 - Google Patents.

  • Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. PubMed.

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

  • Versatile and functionalised intermediates for the synthesis of vitamin d and novel vitamin d derivatives. EP2933246B1 - Google Patents.

  • cost-benefit analysis of different synthetic pathways for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. Benchchem.

  • Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. PMC - NIH.

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reactivity comparison of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate with analogous mesylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Analysis for Drug Development Professionals: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate vs. Analogous Mesylates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The gem-difluoro group, in particular, serves as a valuable lipophilic bioisostere for carbonyls and other functional groups, often enhancing metabolic stability and modulating physicochemical properties.[1][2] Among the versatile building blocks employed to introduce these motifs, derivatives of (3,3-Difluorocyclobutyl)methanol are of significant interest.[2][3] The conversion of the primary alcohol in this scaffold to a sulfonate ester is a critical step, transforming the hydroxyl group—a notoriously poor leaving group—into one that is readily displaced in nucleophilic substitution reactions.[4][5][6]

This guide provides a comprehensive comparison of the reactivity of two commonly used sulfonate esters derived from this scaffold: this compound (the "tosylate") and its corresponding methanesulfonate analog (the "mesylate"). Understanding the nuanced differences in their reactivity is paramount for researchers in optimizing reaction conditions, controlling reaction pathways, and ultimately, accelerating the drug development pipeline. We will delve into the fundamental principles governing their leaving group ability, present a framework for their experimental comparison, and offer field-proven insights into their practical application.

The Decisive Factor: Leaving Group Ability

The efficacy of a leaving group is fundamentally tied to the stability of the anion formed upon its departure.[7] Both tosylate and mesylate are considered excellent leaving groups because they are the conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively), meaning the resulting anions are highly stable and weak bases.[4][7][8] This stability arises from extensive charge delocalization across the sulfonyl group's oxygen atoms via resonance.[4][6]

However, a subtle but significant difference in their structure leads to a generally accepted hierarchy of reactivity:

Tosylate > Mesylate

The tosylate anion possesses an additional avenue for charge delocalization through the resonance of the aromatic ring, which further stabilizes the negative charge.[7] The mesylate anion lacks this aromatic system, and the methyl group has a comparatively lower stabilizing effect.[7][9] This difference in stability is reflected in the acidity of their conjugate acids and has been quantified in various kinetic studies.[9]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Tosylate -OTsp-Toluenesulfonic Acid~ -6.5[9]~0.7-1.0
Mesylate -OMsMethanesulfonic Acid~ -1.2 to -2[9]1.00 (Reference)

Table 1: Comparative properties of Tosylate and Mesylate leaving groups. Relative rates can vary depending on the substrate and reaction conditions, but tosylate is often observed to be slightly more reactive or of comparable reactivity to mesylate.

The Influence of the (3,3-Difluorocyclobutyl)methyl Scaffold

While the inherent properties of the leaving group are crucial, the substrate's structure plays an equally important role. The (3,3-Difluorocyclobutyl)methyl system introduces two key structural features that profoundly impact reactivity:

  • Electronic Effects of the gem-Difluoro Group: The two fluorine atoms are highly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect destabilizes the development of positive charge on the adjacent carbon, making a classic SN1 mechanism, which proceeds through a discrete carbocation intermediate, highly unfavorable.

  • Ring Strain: Cyclobutyl systems are inherently strained. Solvolysis reactions involving cyclobutylcarbinyl systems are well-known to be susceptible to skeletal rearrangements, such as ring expansion to cyclopentyl derivatives, to relieve this strain.[10]

Given these factors, nucleophilic substitution on the (3,3-Difluorocyclobutyl)methyl system is expected to proceed via a mechanism with significant SN2 character, where the nucleophile attacks the primary carbon at the same time the leaving group departs.

Experimental Design for a Head-to-Head Reactivity Comparison

To empirically determine the relative reactivity of the tosylate and mesylate derivatives, a comparative solvolysis experiment is the gold standard.[7][9] This involves measuring the rate at which each compound reacts with a solvent that acts as the nucleophile.

Workflow for Synthesis and Kinetic Analysis

G cluster_synthesis PART 1: Substrate Synthesis cluster_kinetics PART 2: Kinetic Solvolysis Study A (3,3-Difluorocyclobutyl)methanol B TsCl, Pyridine A->B Tosylation C MsCl, Pyridine A->C Mesylation D (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (Tosylate) B->D E (3,3-Difluorocyclobutyl)methyl methanesulfonate (Mesylate) C->E F Dissolve Tosylate (D) in Solvent (e.g., 80% EtOH) H Monitor Reaction at Constant T F->H G Dissolve Mesylate (E) in Solvent (e.g., 80% EtOH) I Monitor Reaction at Constant T G->I J Measure Rate of H+ Production (Titration/Indicator) or Substrate Disappearance (HPLC) H->J I->J K Calculate k_OTs J->K L Calculate k_OMs J->L M Compare Reactivity: k_OTs / k_OMs K->M L->M

Caption: Workflow for comparing tosylate and mesylate reactivity.

Experimental Protocols

Protocol 1: Synthesis of (3,3-Difluorocyclobutyl)methyl Sulfonates

  • Objective: To convert (3,3-Difluorocyclobutyl)methanol into its corresponding tosylate and mesylate esters. The stereochemistry at the carbon bearing the alcohol is not affected during this process.[5][6][11]

  • Materials:

    • (3,3-Difluorocyclobutyl)methanol[3][12]

    • p-Toluenesulfonyl chloride (TsCl)

    • Methanesulfonyl chloride (MsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware

  • Procedure (General):

    • Dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (1.5 eq) to the solution.

    • Slowly add either TsCl (1.2 eq) or MsCl (1.2 eq) dropwise or portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonate ester.

Protocol 2: Comparative Solvolysis Rate Determination

  • Objective: To measure the first-order rate constants for the solvolysis of the synthesized tosylate and mesylate.

  • Materials:

    • Purified (3,3-Difluorocyclobutyl)methyl tosylate

    • Purified (3,3-Difluorocyclobutyl)methyl mesylate

    • Solvent (e.g., 80% ethanol in water, v/v)

    • Standardized NaOH solution (e.g., 0.02 M)

    • Phenolphthalein or other suitable indicator

    • Constant temperature bath

    • Burette, pipettes, and conical flasks

  • Procedure:

    • Prepare a stock solution of the sulfonate ester (e.g., 0.1 M) in the chosen solvolysis solvent.

    • Place a known volume (e.g., 50 mL) of the solvolysis solvent in several conical flasks and allow them to equilibrate in a constant temperature bath (e.g., 50 °C).

    • Initiate the reaction by adding a precise volume of the stock solution to the first flask, starting a timer simultaneously. This is t=0.

    • At recorded time intervals (e.g., every 30 minutes), remove a flask from the bath and quench the reaction by placing it in an ice bath.

    • Add a few drops of indicator and titrate the generated sulfonic acid with the standardized NaOH solution to the endpoint. Record the volume of titrant used.

    • Continue taking time points until the reaction is >80% complete or the titrant volume plateaus (the "infinity" reading).

    • Repeat the entire procedure for the other sulfonate ester under identical conditions.

    • The first-order rate constant, k, can be determined by plotting ln(V - Vt) versus time, where V is the volume of titrant at completion and Vt is the volume at time t. The slope of this line is -k.

Anticipated Results and Mechanistic Discussion

Based on the foundational principles of leaving group ability, the tosylate is expected to undergo solvolysis at a faster rate than the mesylate.

Hypothetical Solvolysis Data (80% Ethanol, 50 °C)

SubstrateRate Constant (k, s⁻¹)Relative Rate (k/k_OMs)
Mesylate1.5 x 10⁻⁵1.0
Tosylate2.4 x 10⁻⁵1.6

The reaction mechanism for these primary sulfonates is likely to be a bimolecular nucleophilic substitution (SN2). The solvent (water or ethanol) acts as the nucleophile, attacking the electrophilic carbon and displacing the sulfonate leaving group in a single, concerted step. The gem-difluoro group's destabilizing effect on any potential carbocation character at the transition state further supports an SN2 pathway.

Caption: Generalized SN2 pathway for solvolysis.

It is also critical for the researcher to analyze the product mixture, typically by GC-MS or NMR, as the strained cyclobutyl ring may lead to rearrangement byproducts alongside the direct substitution product.

Conclusion and Practical Recommendations

For the (3,3-Difluorocyclobutyl)methyl system, both tosylate and mesylate are highly effective leaving groups that enable crucial nucleophilic substitution reactions.

  • Reactivity: The tosylate derivative is predicted to be moderately more reactive than the mesylate, with an expected rate acceleration of approximately 1.5 to 2-fold in typical solvolysis conditions. This is a direct consequence of the superior charge delocalization in the tosylate anion.

  • Mechanism: The reaction pathway is dominated by the SN2 mechanism due to the primary nature of the substrate and the strong deactivating effect of the gem-difluoro moiety on carbocation formation.

  • Practical Choice: While the tosylate offers a slight reactivity advantage, the selection between the two often comes down to practical considerations.

    • Crystallinity: Tosylates are often crystalline solids, which can be easier to purify and handle compared to the corresponding mesylates, which may be oils.[4]

    • Cost and Availability: The relative cost and availability of tosyl chloride versus mesyl chloride can be a deciding factor in large-scale synthesis.

    • Downstream Compatibility: The presence of the aromatic ring in the tosylate can be a useful chromophore for visualization on TLC plates.[4]

Ultimately, this guide provides the foundational understanding and experimental framework for making an informed decision. For reactions requiring maximal reactivity or for unreactive nucleophiles, the tosylate is the superior choice. For routine transformations where cost and ease of handling are prioritized, the mesylate remains an excellent and viable alternative.

References

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

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  • Myasnyanko, V. O., et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Tetrahedron, 2021.
  • Kevill, D. N., & Abduljaber, M. H. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 2000, 65(8), 2548-2554. [Link]

  • Stahly, G. P. (3, 3-difluorocyclobutyl)methanol, min 98%, 100 grams. Oakwood Chemical. [Link]

  • Al-Rawi, H., & Williams, D. L. H. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online, 2006. [Link]

  • Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms? [Link]

  • Bentley, T. W., & Llewellyn, G. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, 1990, 1267-1272.
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literature review of the applications of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: Synthesis, Applications, and Comparative Analysis

Introduction: A Modern Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the gem-difluorocycloalkane, particularly the 3,3-difluorocyclobutyl group, has emerged as a valuable bioisostere for carbonyls, ethers, and other functional groups.[3] This guide focuses on This compound (CAS 681128-40-5), a versatile and highly effective building block for introducing this crucial motif into complex molecules.[4][5][6]

This compound masterfully combines two key chemical features:

  • The (3,3-Difluorocyclobutyl)methyl Moiety: A conformationally restricted, fluorinated aliphatic group that serves as a metabolically stable and lipophilic spacer.

  • The 4-methylbenzenesulfonate (Tosylate) Group: An excellent leaving group that facilitates a wide range of nucleophilic substitution reactions, making the introduction of the difluorocyclobutyl group efficient and predictable.[7]

This guide will provide a comprehensive review of its synthesis, applications, and performance compared to alternative reagents, supported by experimental protocols and data for researchers, scientists, and drug development professionals.

Synthesis Pathway: From Alcohol to Activated Ester

The preparation of this compound is typically a two-step process starting from the corresponding alcohol, (3,3-Difluorocyclobutyl)methanol.

Step 1: Synthesis of (3,3-Difluorocyclobutyl)methanol

The precursor alcohol is generally synthesized from 3,3-difluorocyclobutanone, which is commercially available. A common route involves a reduction reaction, for example, using a hydride reducing agent like sodium borohydride (NaBH₄) to convert the ketone to a hydroxymethyl group. More advanced methods may utilize organometallic reagents to expand access to diverse difluorocyclobutane structures.[8]

Step 2: Tosylation of the Primary Alcohol

The conversion of the alcohol to the tosylate is a classic and highly reliable transformation in organic synthesis.[7] This reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically pyridine or triethylamine, serves to neutralize the HCl byproduct generated during the reaction.[9][10]

The general mechanism proceeds as follows:

  • The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.

  • The base removes the proton from the resulting oxonium ion, yielding the stable tosylate ester.

This process is highly efficient for primary alcohols and crucially, does not affect the stereochemistry at the carbon atom bearing the oxygen.[7]

G cluster_synthesis Synthesis of this compound Precursor (3,3-Difluorocyclobutyl)methanol Product (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Precursor->Product Tosylation Reaction Reagent p-Toluenesulfonyl Chloride (TsCl) Base (e.g., Pyridine) Reagent->Product

Caption: Synthetic route to the target tosylate.

Core Application: A Superior Alkylating Agent

The primary utility of this compound lies in its role as a potent electrophile in nucleophilic substitution (Sₙ2) reactions. The tosylate group is an exceptional leaving group because its negative charge is delocalized across the three oxygen atoms and the benzene ring, making it a very stable anion (conjugate base of a strong acid, p-toluenesulfonic acid).[7]

This high reactivity enables the facile introduction of the (3,3-difluorocyclobutyl)methyl group onto a wide variety of nucleophiles, including:

  • Amines (N-alkylation): Forming secondary or tertiary amines, a common step in the synthesis of pharmaceutical ingredients.

  • Thiols (S-alkylation): Generating thioethers.

  • Alcohols/Phenols (O-alkylation): Producing ethers.

  • Carbanions (C-alkylation): Creating new carbon-carbon bonds.

G Tosylate (3,3-Difluorocyclobutyl)methyl Tosylate (Electrophile) Product Alkylated Product (Nu-CH₂-C₄H₄F₂) Tosylate->Product LeavingGroup Tosylate Anion (TsO⁻) (Stable Leaving Group) Tosylate->LeavingGroup Bond Cleavage Nucleophile Nucleophile (Nu:⁻) (e.g., R-NH₂, R-SH, R-O⁻) Nucleophile->Tosylate Sₙ2 Attack G cluster_reactivity Comparative Reactivity Scale Bromide Bromide (Low) Iodide Iodide Bromide->Iodide Increasing Leaving Group Ability Mesylate Mesylate Iodide->Mesylate Increasing Leaving Group Ability Tosylate Tosylate (High) Mesylate->Tosylate Increasing Leaving Group Ability Triflate Triflate (Very High) Tosylate->Triflate Increasing Leaving Group Ability

Caption: Reactivity of common leaving groups.

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

Objective: To convert (3,3-Difluorocyclobutyl)methanol to its corresponding tosylate.

Materials:

  • (3,3-Difluorocyclobutyl)methanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (or Triethylamine/DMAP) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • A flame-dried round-bottom flask is charged with (3,3-Difluorocyclobutyl)methanol (1.0 eq) and dissolved in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Pyridine (2.0 eq) is added dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Causality: The reaction is cooled to control the exothermic reaction between the sulfonyl chloride and the base/alcohol. Pyridine acts as both the base and a nucleophilic catalyst. [11]4. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for 12-16 hours (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C to neutralize excess pyridine.

  • The mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes the base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in removing water.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or column chromatography to afford the pure this compound as a white solid.

Protocol 2: N-Alkylation of a Primary Amine

Objective: To demonstrate a typical Sₙ2 reaction using the title compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (as a representative primary amine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent and heat the mixture to 60-80 °C. Causality: Heating increases the reaction rate. K₂CO₃ is a mild inorganic base used to neutralize the toluenesulfonic acid formed as a byproduct, driving the reaction to completion.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting tosylate.

  • Once complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The layers are separated.

  • The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure N-((3,3-difluorocyclobutyl)methyl)benzylamine.

Conclusion

This compound stands out as a premier building block for modern synthetic and medicinal chemistry. Its robust synthesis, high reactivity, and excellent handling properties provide a reliable method for incorporating the valuable 3,3-difluorocyclobutyl motif. While other activating groups exist, the tosylate offers a superior balance of reactivity, stability, and cost, making it an indispensable tool for researchers developing next-generation therapeutics. Its strategic application enables the fine-tuning of molecular properties, ultimately accelerating the journey from chemical entity to life-saving medicine.

References

  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks Source: National Institutes of Health URL: [Link]

  • Title: Method for preparing methyl benzenesulfonate Source: Google Patents URL
  • Title: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: MDPI URL: [Link]

  • Title: Three step synthesis of single diastereoisomers of the vicinal trifluoro motif Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: EXPERIMENTAL SUPPORTING INFORMATION - The Indium Trichloride-Promoted Aza-Prins Reaction Source: The Royal Society of Chemistry URL: [Link]

  • Title: Tosylates And Mesylates Source: Master Organic Chemistry URL: [Link]

  • Title: Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols Source: Organic Chemistry Portal URL: [Link]

  • Title: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate Source: ResearchGate URL: [Link]

  • Title: Method for preparing 4-methyl-biphenyl derivatives Source: Google Patents URL
  • Title: Heterocyclic compounds as inhibitors of beta-lactamases Source: Google Patents URL
  • Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

  • Title: Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

Sources

Safety Operating Guide

Definitive Disposal Protocol for (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Critical Path to Safe Disposal

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate. Due to the compound's chemical structure, it must be classified and handled as halogenated organic hazardous waste . The presence of a stable carbon-fluorine bond necessitates specialized destruction methods, while the tosylate functional group warrants caution due to its potential as an alkylating agent. Under no circumstances should this compound be disposed of via sanitary sewer, mixed with non-hazardous waste, or allowed to evaporate in a fume hood. Adherence to this protocol is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Scientific Hazard Analysis: A Tale of Two Functional Groups

A proper disposal plan is built upon a thorough understanding of the compound's chemical characteristics. The hazards associated with this compound stem from its two primary functional components: the fluorinated aliphatic ring and the tosylate ester.

  • Fluorinated Cyclobutyl Group: The defining feature of this moiety is the presence of carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, which makes fluorinated compounds exceptionally stable and persistent in the environment.[1][2][3] This stability means they are resistant to natural degradation processes, earning them the moniker "forever chemicals" in some contexts.[3][4] Consequently, their destruction requires the high energy input of specialized, high-temperature incineration.[1][2][5][6]

  • 4-methylbenzenesulfonate (Tosylate) Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions, a property that makes it highly useful in organic synthesis. However, this same reactivity classifies the parent compound as a potential alkylating agent. Alkylating agents can react with biological nucleophiles, including DNA, and should be handled with appropriate caution to avoid exposure.

Therefore, the disposal strategy must address both environmental persistence and potential reactivity.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound is managed safely from the point of generation to its final destruction.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in the waste management process.

  • Identify as Halogenated Waste: Due to the presence of fluorine, this compound must be categorized as Halogenated Organic Waste .[7]

  • Maintain Separation: This waste stream must be kept separate from all other waste types, especially non-halogenated organic waste.[7][8] Mixing halogenated and non-halogenated waste complicates the disposal process and increases costs, as the entire mixture must be treated as halogenated.[8]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, residual powder) and liquid waste (e.g., solutions containing the compound) in separate, appropriately designated containers.

Logical Flow: Waste Stream Segregation

The following diagram illustrates the critical decision point for segregating laboratory chemical waste based on the presence of halogens.

G start Chemical Waste Generated check_halogen Does the compound contain F, Cl, Br, or I? start->check_halogen halogen_bin Collect in 'HALOGENATED ORGANIC WASTE' Container check_halogen->halogen_bin  Yes non_halogen_bin Collect in 'NON-HALOGENATED ORGANIC WASTE' Container check_halogen->non_halogen_bin  No

Caption: Waste segregation decision based on halogen content.

Step 2: Container Selection and Labeling

Clear and correct labeling prevents accidental mixing and ensures compliant disposal.

  • Choose a Compatible Container: Use a clean, leak-proof container with a secure, screw-top cap. For liquid waste, high-density polyethylene (HDPE) or glass carboys are appropriate. Ensure the container material is compatible with any solvents used.

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[8]

  • Complete the Label: Fill out the label completely and legibly.[8]

    • Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.

    • Composition: For solutions, list all components and their approximate percentages (e.g., "Methylene Chloride 95%, this compound 5%").

    • Hazard Identification: Tick the appropriate hazard boxes (e.g., "Toxic," "Irritant").

Step 3: Safe Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: The container must remain tightly sealed at all times except when you are actively adding waste.[8][10] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup. Do not move the waste from the laboratory yourself.

  • Ultimate Destruction: Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The required method for this category of chemical is high-temperature incineration .[1][6][11] This process uses extreme temperatures to break the strong carbon-fluorine bonds, ensuring the complete mineralization of the compound.[2][5]

Workflow: Complete Disposal Cycle

This diagram outlines the full lifecycle of the chemical waste from laboratory generation to final destruction.

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Vendor Responsibility A 1. Characterize & Segregate (Halogenated Waste) B 2. Select & Label Proper Container A->B C 3. Accumulate Safely in SAA B->C D 4. Request Pickup from EHS C->D E 5. EHS Collects & Consolidates Waste D->E F 6. Transfer to Licensed Hazardous Waste Facility E->F G 7. Final Disposal via High-Temperature Incineration F->G

Caption: End-to-end workflow for chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your EHS emergency line.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double chemical-resistant gloves (e.g., nitrile).[12][13]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated container. Label this container as hazardous waste with the full chemical name of the spilled substance.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Arrange for pickup of the spill cleanup waste through your EHS department.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Hazardous Waste Segregation | Source: Bucknell University | URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Finding an End to Forever Chemicals | Source: Eurofins USA | URL: [Link]

  • Disposal of Chemotherapeutic Agent -- Contaminated Waste | Source: Defense Technical Information Center (DTIC) | URL: [Link]

  • Guidelines for Disposing of PFAs | Source: MCF Environmental Services | URL: [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32 | Source: Electronic Code of Federal Regulations (eCFR) | URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure | Source: Braun Research Group, Northwestern University | URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: [Link]

  • Hazardous Waste Manual | Source: University of Georgia Environmental Health & Safety | URL: [Link]

Sources

Personal protective equipment for handling (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a specialized organic compound for which a comprehensive, peer-reviewed safety profile may not be readily available. Therefore, a conservative approach to handling is paramount, based on the known hazards of its structural components and related chemical classes.

Component Hazard Analysis:

  • (3,3-Difluorocyclobutyl)methanol moiety: The precursor, 3,3-Difluorocyclobutanol, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, sometimes leading to increased toxicity or environmental persistence.[2]

  • 4-Methylbenzenesulfonate (Tosylate) moiety: The tosyl group is derived from p-toluenesulfonyl chloride, a known irritant to the skin and corrosive to the eyes.[3] Sulfonate esters, as a class, are reactive compounds and should be handled with care.

Overall Compound Hazard Profile (Inferred):

Based on the constituents, this compound should be treated as a substance that is harmful if swallowed, and a potential skin and eye irritant. [4] Long-term toxicological properties are unknown, warranting measures to minimize exposure.

Hazard Classification (Inferred)GHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.

Primary Engineering Controls

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE

The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards.

    • Recommended for Splash Hazard: A full-face shield worn over chemical splash goggles during procedures with a higher risk of splashing, such as large-scale reactions or transfers.[5]

  • Hand Protection:

    • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in situations with a high risk of immersion, it is crucial to consult the glove manufacturer's chemical resistance guide.[5]

    • Glove Inspection and Use: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[6] For extended operations, consider double-gloving.

  • Body Protection:

    • A flame-resistant lab coat is mandatory. Ensure the lab coat is fully buttoned to provide maximum coverage.[5]

    • For larger scale operations or where significant splash risk exists, consider a chemical-resistant apron over the lab coat.

  • Footwear:

    • Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary. The use of a respirator requires enrollment in a respiratory protection program, including fit-testing and training.[5]

Operational and Handling Plan

A systematic approach to handling minimizes the risk of accidental exposure and ensures the integrity of the experiment.

Pre-Experiment Checklist
  • Verify the functionality of the chemical fume hood.

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Have appropriate spill cleanup materials readily accessible.

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

  • Reaction Setup:

    • Ensure all glassware is properly clamped and secure.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform all extractions and solvent removal steps within the fume hood.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a designated waste container. Clean the spill area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal is critical to protect human health and the environment.[2]

Waste Segregation
  • Solid Waste: All disposable materials contaminated with this compound (e.g., weighing paper, gloves, absorbent materials from spills) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a compatible, labeled hazardous waste container.

    • Do not mix with incompatible waste streams.[2]

Deactivation of Residual Material

For residual amounts of sulfonate esters, hydrolysis can be a method to deactivate the reactive functional group.[7] This should only be performed by trained personnel.

Deactivation Protocol (for small residual quantities):

  • In a fume hood, cautiously add the residual material to a solution of sodium hydroxide (e.g., 1 M) with stirring.

  • Monitor the pH to ensure it remains basic (pH > 10).

  • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.

  • Neutralize the solution with a suitable acid (e.g., 1 M HCl) to a pH between 6 and 8.

  • Dispose of the neutralized solution as hazardous aqueous waste according to institutional guidelines.

Visualization of PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment cluster_procedures Operational & Disposal Procedures Start Handling (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate Assess_Hazards Assess Hazards: - Harmful if swallowed (H302) - Skin/Eye Irritant (H315/H319) Start->Assess_Hazards Eng_Controls Engineering Controls: Work in a Chemical Fume Hood Assess_Hazards->Eng_Controls PPE_Selection Select Personal Protective Equipment Eng_Controls->PPE_Selection Eye_Protection Eye Protection: - Chemical Splash Goggles - Face shield for splash risk PPE_Selection->Eye_Protection Hand_Protection Hand Protection: - Nitrile Gloves (minimum) - Double glove for extended use PPE_Selection->Hand_Protection Body_Protection Body Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron (optional) PPE_Selection->Body_Protection Foot_Protection Foot Protection: - Closed-toe, chemical-resistant shoes PPE_Selection->Foot_Protection Handling_Protocol Follow Safe Handling Protocol Eye_Protection->Handling_Protocol Hand_Protection->Handling_Protocol Body_Protection->Handling_Protocol Foot_Protection->Handling_Protocol Disposal_Plan Adhere to Waste Disposal Plan Handling_Protocol->Disposal_Plan

Caption: PPE selection workflow for handling the specified compound.

References

  • Safety and handling of fluorinated organic compounds - Benchchem.
  • 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
  • 3,3-Difluorocyclobutanol - Sigma-Aldrich.
  • This compound - CAS:681128-40-5 - Abovchem.
  • 3,3-Difluorocyclobutanol | Sigma-Aldrich.
  • Proper Disposal of Sulfo Cy7 bis-NHS Ester: A Step-by-Step Guide - Benchchem.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.